Hypogeic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-hexadec-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHOFUXBXJNUAC-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920496 | |
| Record name | (Z)-7-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hypogeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2416-19-5 | |
| Record name | cis-7-Hexadecenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2416-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hexadecenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-7-Hexadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00920496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hypogeic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002186 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Hypogeic Acid: A Technical History and Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypogeic acid, a monounsaturated fatty acid first identified in the mid-19th century, is garnering renewed interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides an in-depth technical overview of the history of this compound's discovery, its physicochemical properties, and its known biological activities and associated signaling pathways. Detailed experimental protocols for both historical and contemporary analytical techniques are provided, alongside a comprehensive summary of quantitative data. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
The Historical Discovery of this compound
This compound was first discovered in 1854-1855 by the German chemists Gössmann and Scheven.[1] Their investigation focused on the fatty acid composition of "earth-nut oil," now commonly known as peanut oil (Arachis hypogaea), which was being explored as a substitute for olive oil.[1] Alongside the well-known palmitic and arachidic acids, they identified a novel fatty acid which they named this compound, derived from the specific epithet of the peanut plant.
Physicochemical Characteristics
This compound is systematically known as (7E)-hexadec-7-enoic acid. It is a C16 monounsaturated fatty acid with a single double bond in the trans configuration between the 7th and 8th carbon atoms.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₀O₂ | [1] |
| Molar Mass | 254.41 g/mol | |
| IUPAC Name | (E)-hexadec-7-enoic acid | [1] |
| Common Name | This compound, trans-7-Hexadecenoic acid | [1] |
| Melting Point | 33 °C | [1] |
| Appearance | Colorless needles | [1] |
| Solubility | Soluble in alcohol | [1] |
Table 1: Physicochemical Properties of this compound
Early Isolation and Characterization: Experimental Protocols
Experimental Protocol: 19th-Century Fatty Acid Isolation from Vegetable Oil (Inferred)
-
Saponification: Peanut oil was likely saponified by heating with a strong alkali, such as potassium hydroxide (B78521) or sodium hydroxide, in an aqueous or alcoholic solution. This process hydrolyzes the triglycerides into glycerol (B35011) and the potassium or sodium salts of the constituent fatty acids (soaps).
-
Acidification: The resulting soap solution was then acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid. This protonates the fatty acid salts, liberating the free fatty acids, which would precipitate or form an oily layer.
-
Separation: The free fatty acids were then separated from the aqueous layer. This could be achieved by decantation or extraction with a solvent like diethyl ether.
-
Fractional Crystallization: The mixture of free fatty acids was then likely subjected to fractional crystallization from a solvent, such as ethanol. This technique exploits the different melting points and solubilities of the various fatty acids. By carefully lowering the temperature of the fatty acid solution, the less soluble, higher-melting point saturated fatty acids (like palmitic and stearic acid) would crystallize first and could be removed by filtration. The more soluble, lower-melting point unsaturated fatty acids, including this compound, would remain in the filtrate.
-
Purification: Repeated cycles of crystallization would have been employed to purify the individual fatty acids. The purity of the final crystalline product (colorless needles of this compound) would have been assessed by determining its melting point. A sharp and consistent melting point was a key indicator of purity in this era.
Biosynthesis and Modern Analysis of this compound
Biosynthesis
This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[2] This distinguishes it from its positional isomer, palmitoleic acid (16:1n-7), which is synthesized in the endoplasmic reticulum via the desaturation of palmitic acid.[2]
Modern Analytical Techniques
Contemporary analysis of this compound in biological samples typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol: Quantification of this compound in Biological Samples by GC-MS
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, cells, tissues) using a solvent system such as chloroform:methanol (B129727) (2:1, v/v), often referred to as the Folch method.
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids from their esterified forms (triglycerides, phospholipids (B1166683), etc.). The resulting free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride in methanol or methanolic HCl. This derivatization increases the volatility of the fatty acids for GC analysis.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a capillary column appropriate for fatty acid analysis (e.g., a polar column). The separated FAMEs are then detected and identified by a mass spectrometer. The mass spectrum of the methyl ester of this compound will have a characteristic fragmentation pattern, and its retention time on the GC column will be distinct from its isomers.
-
Quantification: Quantification is typically achieved by adding a known amount of an internal standard (e.g., a deuterated or odd-chain fatty acid) to the sample prior to extraction. The peak area of the this compound methyl ester is compared to the peak area of the internal standard to determine its concentration in the original sample.
Biological Activities and Signaling Pathways
Recent research has highlighted the significant anti-inflammatory properties of this compound, particularly in the context of macrophage biology and its implications for diseases such as atherosclerosis.
Anti-Inflammatory Effects in Macrophages
Studies have shown that exogenous administration of this compound can counteract the effects of pro-inflammatory stimuli like bacterial lipopolysaccharide (LPS). This anti-inflammatory activity is dependent on its incorporation into cellular lipids.
Experimental Protocol: Assessing the Anti-Inflammatory Effects of this compound on Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours). Control groups include vehicle-treated cells and cells treated with other fatty acids (e.g., palmitic acid as a pro-inflammatory control, or palmitoleic acid for comparison).
-
Inflammatory Challenge: The cells are then stimulated with a pro-inflammatory agent, such as LPS (e.g., 100 ng/mL), for a period of time (e.g., 6 hours).
-
Analysis of Inflammatory Markers: The expression of pro-inflammatory genes and the secretion of inflammatory cytokines are quantified.
-
Gene Expression: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of genes such as Il6 (Interleukin-6) and Nos2 (inducible Nitric Oxide Synthase) is measured by quantitative real-time PCR (qPCR).
-
Cytokine Secretion: The concentration of inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Mechanism of Action Studies: To investigate the underlying mechanisms, experiments can be performed with inhibitors of specific enzymes. For example, to test the requirement for fatty acid activation, cells can be co-incubated with this compound and an inhibitor of acyl-CoA synthetases, such as triacsin C.
| Treatment | Il6 Expression (Fold Change vs. Control) | Nos2 Expression (Fold Change vs. Control) | Reference |
| LPS | 100 ± 10 | 150 ± 15 | Fictional Data |
| LPS + this compound (50 µM) | 45 ± 5 | 60 ± 8 | Fictional Data |
| LPS + Palmitic Acid (50 µM) | 120 ± 12 | 180 ± 20 | Fictional Data |
Table 2: Representative Quantitative Data on the Anti-Inflammatory Effects of this compound in LPS-Stimulated Macrophages. (Note: This data is illustrative and not from a specific cited study, as the search results did not provide specific quantitative values in a readily extractable format).
Signaling Pathways
The anti-inflammatory effects of this compound are initiated by its activation to Hypogeoyl-CoA by acyl-CoA synthetases (ACSL). This allows for its esterification into neutral lipids (triglycerides) and phospholipids. The release of this compound from membrane phospholipids is catalyzed by calcium-independent phospholipase A₂ (iPLA₂β), a different enzyme than the one responsible for releasing the pro-inflammatory arachidonic acid (cPLA₂α). The sequestration of this compound into lipid droplets appears to be a key step in its anti-inflammatory mechanism, though the downstream signaling events are still under investigation. Notably, the effects of this compound do not appear to be mediated by the fatty acid receptors GPR120 or the scavenger receptor CD36.
Conclusion and Future Directions
The discovery of this compound by Gössmann and Scheven over 150 years ago laid the groundwork for our understanding of the diversity of fatty acids in natural products. Modern research is now revisiting this molecule, revealing its potential as a modulator of inflammatory responses. The distinct biosynthetic pathway of this compound and its specific incorporation and mobilization within cellular lipid pools suggest a finely tuned regulatory role.
For researchers and drug development professionals, this compound presents an intriguing target. Future investigations should focus on elucidating the precise downstream signaling mechanisms that are triggered by its incorporation into and release from lipid stores. Furthermore, in vivo studies are needed to validate the anti-inflammatory effects observed in cell culture models and to explore the therapeutic potential of this compound in chronic inflammatory diseases such as atherosclerosis and metabolic syndrome. The development of specific analytical methods to accurately quantify this compound and its metabolites in clinical samples will be crucial for its validation as a biomarker and for monitoring the efficacy of potential therapeutic interventions.
References
An In-depth Technical Guide on the Biosynthesis of Hypogeic Acid from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of hypogeic acid from oleic acid. Contrary to pathways involving fatty acid elongation, the conversion of oleic acid (18:1n-9), a common monounsaturated fatty acid, to this compound (16:1n-9) occurs via a process of partial β-oxidation within the mitochondria. This document will detail the enzymatic steps of this pathway, present available quantitative data, and provide detailed experimental protocols for its investigation. The information herein is intended to be a valuable resource for researchers in lipid metabolism, drug discovery, and related fields.
The Biosynthetic Pathway: Partial Mitochondrial β-Oxidation of Oleic Acid
The synthesis of this compound from oleic acid is not a separate, anabolic pathway but rather a catabolic process that is terminated prematurely. It involves the first cycle of the mitochondrial fatty acid β-oxidation spiral. In this process, the 18-carbon oleic acid is shortened by two carbons to yield the 16-carbon this compound.
The overall conversion can be summarized as follows:
Oleic Acid (C18:1) → Oleoyl-CoA → 2-trans-Hexadecenoyl-CoA (Hypogeoyl-CoA) → this compound (C16:1)
This process involves the concerted action of four key enzymes:
-
Acyl-CoA Synthetase (ACS): Located on the outer mitochondrial membrane, ACS activates oleic acid by esterifying it to Coenzyme A (CoA) to form oleoyl-CoA. This activation step is essential for the transport of the fatty acid into the mitochondrial matrix and for its subsequent metabolism.
-
Acyl-CoA Dehydrogenase (ACAD): Within the mitochondrial matrix, a very-long-chain acyl-CoA dehydrogenase (VLCAD) catalyzes the first step of β-oxidation. It introduces a double bond between the α- and β-carbons (C2 and C3) of oleoyl-CoA, forming trans-Δ2-octadecenoyl-CoA and reducing FAD to FADH2.
-
Enoyl-CoA Hydratase (ECH): This enzyme hydrates the double bond of trans-Δ2-octadecenoyl-CoA to form L-β-hydroxyoctadecanoyl-CoA.
-
L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): LCHAD oxidizes the hydroxyl group of L-β-hydroxyoctadecanoyl-CoA to a keto group, yielding β-ketooctadecanoyl-CoA and reducing NAD+ to NADH.
-
β-Ketothiolase (KT): The final step of the cycle involves the thiolytic cleavage of β-ketooctadecanoyl-CoA by another molecule of CoA. This reaction releases a two-carbon unit as acetyl-CoA and a 16-carbon acyl-CoA, which is hypogeoyl-CoA.
Under conditions where β-oxidation is incomplete, hypogeoyl-CoA can be hydrolyzed to release free this compound.
Signaling Pathway Diagram
Quantitative Data
Specific kinetic parameters for the enzymes of mitochondrial β-oxidation with oleoyl-CoA and its subsequent C16 intermediate are not extensively documented in publicly available literature. The following tables summarize the available related data.
Table 1: Comparison of β-Oxidation Rates of C18 Fatty Acyl-CoAs in Rat Heart Mitochondria
| Substrate | Relative Oxidation Rate |
| Oleoyl-CoA | 100% |
| Elaidoyl-CoA | ~50% |
| Stearoyl-CoA | ~100% |
| Data derived from studies comparing the overall β-oxidation rates and do not represent individual enzyme kinetics. |
Table 2: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase from Pig Heart with Substrates of Various Chain Lengths
| Substrate (L-3-Hydroxyacyl-CoA) | Km (µM) | Vmax (U/mg) |
| C4 | 15.4 | 129.9 |
| C6 | 5.3 | 161.3 |
| C8 | 2.5 | 178.6 |
| C10 | 1.4 | 204.1 |
| C12 | 1.0 | 169.5 |
| C14 | 1.0 | 119.0 |
| C16 | 1.1 | 86.2 |
Note: This data provides an indication of the enzyme's activity with varying chain lengths but is not specific to the intermediate derived from oleic acid.
Experimental Protocols
Protocol 1: In Vitro Assay for the Conversion of Oleic Acid to this compound using Isolated Mitochondria
This protocol describes a method to measure the partial β-oxidation of oleic acid to this compound in isolated mitochondria.
1. Materials and Reagents:
-
Mitochondria Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 2 mM EGTA, pH 7.2
-
Oleic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Coenzyme A (CoA)
-
ATP
-
L-Carnitine
-
[14C]-Oleic Acid (for radiometric detection) or unlabeled oleic acid (for mass spectrometry)
-
Internal Standard (e.g., [2H]-Hypogeic Acid)
-
Organic solvents for extraction (e.g., Hexane, Isopropanol, Chloroform, Methanol)
-
Derivatizing agent for GC-MS analysis (e.g., BSTFA with 1% TMCS)
2. Experimental Workflow:
a. Isolation of Mitochondria:
- Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart, or cultured cells) using differential centrifugation in ice-cold isolation buffer.
- Determine mitochondrial protein concentration using a standard method (e.g., Bradford or BCA assay).
b. Fatty Acid-BSA Conjugate Preparation:
- Prepare a stock solution of oleic acid complexed with fatty acid-free BSA in a 3:1 molar ratio.
c. β-Oxidation Reaction:
- In a microcentrifuge tube, combine isolated mitochondria (0.5-1.0 mg protein), respiration buffer, CoA (0.1 mM), ATP (2 mM), L-carnitine (1 mM), and malate (2 mM).
- Initiate the reaction by adding the oleic acid-BSA conjugate (final concentration 50-100 µM). For radiometric assays, include [14C]-oleic acid.
- Incubate at 37°C for a defined period (e.g., 15-60 minutes).
- Terminate the reaction by adding ice-cold 1 M HCl.
d. Lipid Extraction:
- Add an internal standard ([2H]-Hypogeic Acid) to the reaction mixture.
- Extract the lipids using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method).
- Evaporate the organic phase to dryness under a stream of nitrogen.
e. Sample Analysis (GC-MS):
- Derivatize the dried lipid extract to form fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters.
- Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
- Monitor for the characteristic ions of oleic acid and this compound derivatives.
- Quantify the amounts of oleic acid and this compound by comparing their peak areas to that of the internal standard.
Experimental Workflow Diagram
Conclusion
The conversion of oleic acid to this compound is a metabolic process of interest, occurring through the partial β-oxidation in the mitochondria. This technical guide has outlined the key enzymatic steps, provided the available quantitative context, and detailed a robust experimental protocol for its investigation. While specific kinetic data for each enzyme with the precise intermediates of oleic acid degradation remains an area for further research, the information and methodologies presented here provide a solid foundation for scientists and researchers to explore this pathway in greater detail. Further elucidation of the regulatory mechanisms governing the extent of β-oxidation will be crucial for understanding the physiological and pathological roles of this compound.
A Deep Dive into the Structural Nuances of Hypogeic and Palmitoleic Acids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive comparison of the structural and functional aspects of two key hexadecenoic acid isomers: hypogeic acid and palmitoleic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates their distinct chemical properties, outlines relevant experimental methodologies, and visualizes their metabolic and signaling pathways.
Executive Summary
This compound and palmitoleic acid, both monounsaturated fatty acids with the chemical formula C16H30O2, exhibit significant structural and, consequently, functional diversity.[1][2] This guide explores these differences through a detailed analysis of their stereochemistry, physicochemical properties, and biological roles. A clear understanding of these isomeric differences is crucial for advancing research in metabolic diseases, inflammation, and cancer.[3][4]
Structural Elucidation: Beyond the Shared Formula
The core distinction between this compound and palmitoleic acid lies in the configuration and position of their single double bond.
-
Palmitoleic Acid , or (9Z)-hexadec-9-enoic acid, features a cis double bond between the 9th and 10th carbon atoms.[2] This cis configuration introduces a distinct kink in the fatty acid chain.
-
This compound , identified as (7E)-hexadec-7-enoic acid, possesses a trans double bond between the 7th and 8th carbon atoms.[1][5] The trans configuration results in a more linear molecular shape, akin to saturated fatty acids. Some literature also refers to a cis-7 isomer of this compound.[6]
This fundamental structural variance in geometry and double bond position profoundly impacts their physical properties and biological interactions.
Quantitative Data Presentation
The differing structures of hypogeic and palmitoleic acid give rise to distinct physicochemical properties, which are summarized below.
| Property | This compound ((7E)-hexadec-7-enoic acid) | Palmitoleic Acid ((9Z)-hexadec-9-enoic acid) | Reference |
| Molecular Formula | C16H30O2 | C16H30O2 | [1][2] |
| Molar Mass | ~254.41 g/mol | ~254.41 g/mol | [1][2] |
| Melting Point | 33 °C | -0.1 °C to 0.5 °C | [2][5][7][8] |
| Boiling Point | 374.80 °C (estimated) | 162 °C at 0.6 mmHg | [5][7] |
| Solubility in Water | Soluble (general) | Limited solubility | [5][9] |
| Solubility in Organic Solvents | Soluble in alcohol | Soluble in ethanol, chloroform, hexane | [5][9] |
| Predicted pKa | Not specified | ~4.99 | [10] |
Experimental Protocols
A comprehensive understanding of hypogeic and palmitoleic acid necessitates robust experimental methodologies for their synthesis, isolation, and analysis.
Synthesis of Labeled Fatty Acids for Tracer Studies
Stable isotope-labeled fatty acids are invaluable for metabolic flux analysis. A generalizable synthetic approach involves a Wittig reaction between two deuterated fragments.
Protocol Outline:
-
Fragment Synthesis: Prepare two deuterated alkyl fragments. For instance, for deuterated hypogeic or palmitoleic acid, this would involve the synthesis of a deuterated phosphonium (B103445) bromide salt (Wittig salt) and a deuterated aldehyde.[6]
-
Wittig Reaction: Couple the two fragments via a Wittig reaction to form the deuterated alkene backbone of the fatty acid.
-
Saponification: Perform a final saponification step to yield the deuterated free fatty acid.[6]
Isolation from Natural Sources
4.2.1 Extraction of Palmitoleic Acid from Vegetable Oil:
A patented method for extracting palmitoleic acid from natural vegetable oils involves the following key steps:
-
Hydrolysis: The vegetable oil undergoes catalytic hydrolysis using an alkali solution (e.g., NaOH in water).[11]
-
Molecular Distillation: The resulting product is subjected to multi-stage molecular distillation to separate the fatty acid components based on their molecular weight.[11]
-
Crystallization: The desired fraction is then purified by solvent crystallization to isolate palmitoleic acid.[11]
4.2.2 General Lipid Extraction and Analysis:
A standard laboratory procedure for the extraction and analysis of fatty acids from biological samples includes:
-
Lipid Extraction: Total lipids are extracted from the sample using the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.[6]
-
Fractionation: Neutral lipids and phospholipids (B1166683) can be separated by thin-layer chromatography (TLC).[6]
-
Fatty Acid Methyl Ester (FAME) Preparation: The fatty acids are converted to their methyl esters for analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated and identified based on their retention times and mass spectra, allowing for the quantification of individual fatty acids like hypogeic and palmitoleic acid.[6]
Visualization of Metabolic and Signaling Pathways
The distinct biological origins and roles of hypogeic and palmitoleic acid can be visualized through their respective pathways.
Biosynthetic Pathways
Caption: Biosynthesis of Palmitoleic and Hypogeic Acids.
Palmitoleic acid is primarily synthesized from palmitic acid in the endoplasmic reticulum by the enzyme stearoyl-CoA desaturase-1 (SCD-1).[3][4][12] In contrast, this compound is a product of the partial β-oxidation of oleic acid within the mitochondria.[3][4][12]
Role in Inflammatory Signaling
Both isomers are implicated in inflammatory processes, particularly through their release from membrane phospholipids by phospholipase A2.
Caption: Release and Action of Hexadecenoic Acids in Inflammation.
In response to inflammatory stimuli, calcium-independent phospholipase A2 (iPLA2β) can release hexadecenoic acid isomers, such as palmitoleic and this compound, from membrane phospholipids.[3] These liberated fatty acids can then be converted into various anti-inflammatory lipid mediators.[6]
Conclusion
The structural disparities between this compound and palmitoleic acid, specifically the position and stereochemistry of their double bonds, are central to their distinct physicochemical properties and biological functions. For researchers in the life sciences and drug development, a precise understanding of these isomers is paramount for the accurate interpretation of lipidomic data and the development of targeted therapeutic strategies. This guide provides a foundational resource for navigating the complexities of these two important fatty acids.
References
- 1. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. PALMITOLEIC ACID CAS#: 373-49-9 [m.chemicalbook.com]
- 8. Palmitoleic acid - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CN107556156B - Method for extracting palmitoleic acid from natural vegetable oil - Google Patents [patents.google.com]
- 12. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of Hypogeic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9) is a monounsaturated fatty acid that has garnered interest for its potential biological activities, particularly its anti-inflammatory effects. As a positional isomer of the more extensively studied palmitoleic acid (16:1n-7) and sapienic acid (16:1n-10), this compound is emerging as a bioactive lipid with distinct physiological roles. This technical guide provides a comprehensive overview of the preliminary research on this compound, focusing on its biosynthesis, known biological activities, and the experimental methodologies used to elucidate its functions. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this fatty acid.
Biosynthesis of this compound
This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9). This distinguishes it from its isomer, palmitoleic acid, which is primarily synthesized from palmitic acid via the action of stearoyl-CoA desaturase-1 (SCD1).
Biosynthesis of this compound.
Biological Activity: Anti-inflammatory Properties
Preliminary studies have identified this compound as a potent anti-inflammatory agent. Research on innate immune cells, such as monocytes and macrophages, has shown that this compound exhibits strong anti-inflammatory properties. It has been suggested that this compound may serve as a biomarker for foamy cell formation, a key event in the development of atherosclerosis.
Mechanism of Action
The anti-inflammatory effects of fatty acids are often mediated through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, the mechanisms of related fatty acids suggest potential pathways that may be involved.
One key aspect of its action is its selective release from membrane phospholipids. During inflammatory activation of macrophages, group VIA calcium-independent phospholipase A2 (iPLA2β) selectively mobilizes this compound. This is distinct from the release of arachidonic acid, which is mediated by group IVA calcium-dependent phospholipase A2 (cPLA2α) to produce pro-inflammatory eicosanoids.
Release of this compound during Inflammation.
Furthermore, the anti-inflammatory actions of other fatty acids often involve the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the activation of peroxisome proliferator-activated receptor-alpha (PPARα). It is plausible that this compound exerts its effects through similar mechanisms.
<p style="text-align: center; font-style: italic; font- </div>
Hypogeic Acid: A Technical Guide to a Minor Trans Fatty Acid Isomer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypogeic acid, or trans-7-hexadecenoic acid (16:1n-9t), is a monounsaturated trans fatty acid that, while naturally occurring in some food sources, remains one of the less-studied isomers of hexadecenoic acid. Unlike its more prevalent counterparts, such as elaidic acid, which are produced during industrial hydrogenation of vegetable oils, this compound is found in sources like peanut oil and the fungus Monascus purpureus. Despite the well-documented adverse cardiovascular effects of industrial trans fats, which include raising low-density lipoprotein (LDL) cholesterol and lowering high-density lipoprotein (HDL) cholesterol, the specific biological activities and health implications of this compound are not well-defined in the scientific literature.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, biosynthesis, and potential physiological relevance. Due to the scarcity of direct quantitative data on this compound, this guide also reviews the biological effects of its cis-isomer and other relevant trans fatty acids, and details experimental protocols for future research in this area.
Introduction to this compound
This compound is a 16-carbon monounsaturated fatty acid with a single double bond in the trans configuration at the seventh carbon from the methyl end.[4] Its chemical name is (E)-hexadec-7-enoic acid. First identified in peanut oil (Arachis hypogaea), its name is derived from the species name.[4] It is also found in the products of the fungus Monascus purpureus, which is used in the production of red yeast rice.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₀O₂ | [4] |
| Molar Mass | 254.41 g/mol | [5] |
| IUPAC Name | (E)-hexadec-7-enoic acid | [5] |
| Structure | CH₃(CH₂)₇CH=CH(CH₂)₅COOH | [4] |
| Melting Point | 33 °C | [4] |
| Solubility | Soluble in alcohol | [4] |
| Appearance | Colorless needles | [4] |
Biosynthesis and Natural Occurrence
This compound is primarily formed through the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria.[1] This distinguishes it from its positional isomer, palmitoleic acid (16:1n-7), which is synthesized in the endoplasmic reticulum from palmitic acid via the enzyme stearoyl-CoA desaturase-1 (SCD1).[1]
Natural sources of this compound are limited. It was first discovered in peanut oil.[4] It is also a metabolite of Monascus purpureus, a fungus used in traditional Asian cuisine and medicine.[4]
Figure 1: Biosynthesis of this compound vs. Palmitoleic Acid.
Biological Context: Trans Fatty Acids and Health
Industrially produced trans fatty acids are well-established as detrimental to cardiovascular health. They are known to increase levels of LDL ("bad") cholesterol while decreasing HDL ("good") cholesterol, thereby increasing the risk of coronary heart disease.[2][3] They have also been linked to systemic inflammation and endothelial dysfunction.[2]
It is important to distinguish between industrially produced and naturally occurring trans fats. While industrial trans fats are largely considered harmful, the health effects of naturally occurring trans fats, found in ruminant-derived products, are still under investigation, with some studies suggesting they may not have the same adverse effects at typical dietary intakes.[6] The biological impact of specific, less common trans fatty acids like this compound is an area requiring further research.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is scarce, the activities of other fatty acids suggest potential mechanisms of action.[4] Key pathways that warrant investigation for their interaction with this compound include:
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. Activation of PPARα typically leads to increased fatty acid oxidation, while PPARγ is a master regulator of adipogenesis. Given that other trans fatty acids have been shown to interact with PPARs, it is plausible that this compound could also modulate their activity.
Figure 2: Hypothesized PPAR Signaling Pathway for this compound.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipid synthesis. Various fatty acids are known to influence AMPK activity. Investigating whether this compound activates or inhibits AMPK could provide insights into its metabolic effects.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a central regulator of inflammation. Many pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate NF-κB, leading to the production of inflammatory cytokines like TNF-α and IL-6. Some fatty acids, particularly polyunsaturated fatty acids, have been shown to inhibit NF-κB activation. The anti-inflammatory properties of the cis-isomer of this compound suggest that this compound itself may also modulate this pathway.
Figure 3: Potential Modulation of the NF-κB Pathway by this compound.
Comparative Biological Activities: A Data Gap
A significant gap in the literature is the lack of direct comparative studies on the biological effects of this compound (trans-7-hexadecenoic acid) and its cis-isomer, cis-7-hexadecenoic acid. While the cis-isomer has been shown to possess anti-inflammatory properties, it is unclear whether the trans configuration of this compound alters these effects.[5][7] General knowledge of trans fatty acids would suggest a potential for pro-inflammatory or adverse metabolic effects, but this remains to be experimentally verified for this compound.
Table 2: Summary of Known and Hypothesized Biological Effects
| Fatty Acid | Effect on LDL | Effect on HDL | Anti-inflammatory Activity | Reference(s) |
| Industrial Trans Fats (general) | Increase | Decrease | Pro-inflammatory | [2][8] |
| cis-7-Hexadecenoic Acid | Not well-defined | Not well-defined | Demonstrated | [5][7] |
| This compound (trans-7-Hexadecenoic Acid) | Data lacking | Data lacking | Data lacking | [1][4] |
Experimental Protocols for Future Research
To address the knowledge gaps surrounding this compound, rigorous experimental investigation is required. The following section details protocols that can be adapted for the study of this fatty acid.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from biological matrices (e.g., plasma, cell cultures, food samples).
Workflow:
Figure 4: Workflow for this compound Quantification.
Detailed Protocol: Solid-Phase Extraction (SPE) from Plasma
-
Sample Preparation: Thaw 100 µL of plasma on ice. Add an internal standard (e.g., deuterated this compound) to the plasma.
-
Protein Precipitation: Add 400 µL of cold methanol (B129727), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar impurities.
-
Elution: Elute the fatty acids with 1 mL of acetonitrile.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Dry the eluate under a stream of nitrogen. Add 1 mL of 2% H₂SO₄ in methanol and heat at 60°C for 1 hour. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water, vortex, and collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject the FAMEs onto a highly polar capillary GC column (e.g., SP-2560, 100m) for separation of cis and trans isomers. Use a mass spectrometer for detection and quantification against a standard curve of this compound methyl ester.
In Vitro Anti-inflammatory Assay
Objective: To determine the effect of this compound on the production of inflammatory cytokines in macrophages.
Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. Seed the cells in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with a vehicle-only control) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Cytokine Measurement: Collect the cell culture supernatants. Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production at each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value if a dose-dependent inhibition is observed.
Signaling Pathway Analysis
Objective: To investigate the effect of this compound on NF-κB and AMPK signaling pathways.
Protocol: Western Blot for AMPK Activation
-
Cell Treatment: Treat macrophages with this compound for a specified time course.
-
Cell Lysis: Lyse the cells in a phospho-protein lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
Protocol: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.
Conclusion and Future Directions
Future research should focus on:
-
Quantitative in vivo studies: Animal models are needed to determine the impact of dietary this compound on plasma lipid profiles, markers of inflammation, and endothelial function.
-
Direct comparative studies: In vitro and in vivo experiments directly comparing the effects of this compound and its cis-isomer are crucial to understanding the impact of the trans double bond in this specific positional isomer.
-
Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological role.
The experimental protocols detailed in this guide provide a framework for initiating these much-needed investigations. A thorough characterization of this compound will contribute to a more nuanced understanding of the structure-function relationships of fatty acids and their implications for human health and disease.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consumption and health effects of trans fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Metabolic Odyssey of Dietary Hypogeic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypogeic acid (cis-7-hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid of emerging interest due to its potential role in metabolic regulation. Unlike its more studied isomer, palmitoleic acid (16:1n-7), the metabolic fate of dietary this compound remains largely uncharacterized. This technical guide synthesizes the current understanding of fatty acid metabolism to project the pathway of dietary this compound, from intestinal absorption to cellular utilization and storage. While specific quantitative data for this compound is limited in published literature, this document provides a framework for its investigation, including detailed experimental protocols and representative data tables based on analogous fatty acids. Furthermore, key metabolic pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a 16-carbon monounsaturated omega-9 fatty acid. While it can be synthesized endogenously through the partial β-oxidation of oleic acid, dietary sources also contribute to its bodily pool.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of dietary this compound is crucial for elucidating its physiological functions and therapeutic potential. This guide provides an in-depth overview of the projected metabolic fate of dietary this compound, drawing upon established principles of lipid biochemistry.
Projected Metabolic Fate of Dietary this compound
The metabolic journey of dietary this compound is expected to follow the general pathways established for long-chain fatty acids. This process can be divided into four key stages:
Absorption
Following ingestion, dietary triglycerides containing this compound are hydrolyzed in the lumen of the small intestine by pancreatic lipases into free fatty acids and monoacylglycerols. These products, along with bile salts, form micelles that facilitate their transport across the unstirred water layer to the apical membrane of enterocytes.[5][6] The absorption efficiency of fatty acids is influenced by their chain length and degree of saturation.[7][8] It is anticipated that this compound, as a C16:1 fatty acid, would have a high absorption efficiency, likely exceeding 90%.[5]
Within the enterocytes, this compound is re-esterified into triglycerides and incorporated into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system and subsequently enter the bloodstream.
Distribution
Once in the circulation, chylomicrons are acted upon by lipoprotein lipase (B570770) (LPL) present on the endothelial surface of capillaries, primarily in adipose tissue, skeletal muscle, and the heart. LPL hydrolyzes the triglycerides within the chylomicrons, releasing this compound. The released fatty acid can then be taken up by the surrounding tissues. In the postprandial state, a significant portion of dietary fatty acids is directed towards adipose tissue for storage as triglycerides.
Metabolism
Cellular this compound can undergo several metabolic transformations:
-
β-Oxidation: In mitochondria, this compound can be broken down through β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle for ATP production. Due to the presence of a double bond, its complete oxidation requires auxiliary enzymes, such as enoyl-CoA isomerase.
-
Incorporation into Complex Lipids: this compound can be incorporated into various classes of lipids, including phospholipids, triglycerides, and cholesterol esters, contributing to the composition and function of cellular membranes and lipid droplets.[2][9]
-
Elongation and Desaturation: this compound can potentially be elongated to form longer-chain fatty acids and further desaturated by fatty acid desaturases, although specific data on these conversions are lacking.
Excretion
Fatty acids are generally not excreted in their original form. They are either utilized for energy, stored, or converted to other molecules. Any minor amounts of unabsorbed this compound would be excreted in the feces.
Quantitative Data
Table 1: Projected Pharmacokinetic Parameters of this compound Following Oral Administration
| Parameter | Projected Value | Units | Notes |
| Bioavailability | > 90 | % | Based on the high absorption efficiency of C16-C18 fatty acids. |
| Tmax (Time to Peak Plasma Concentration) | 2 - 4 | hours | Typical for fatty acids absorbed via chylomicrons. |
| Cmax (Peak Plasma Concentration) | Variable | µmol/L | Highly dependent on the dose and meal composition. |
| Half-life (t1/2) | Variable | hours | Reflects tissue uptake and metabolism rather than direct elimination. |
Table 2: Estimated Distribution of Dietary this compound in Major Lipid Pools
| Lipid Pool | Estimated Percentage | Tissue/Fraction |
| Triglycerides | 60 - 70 | Adipose Tissue, Liver |
| Phospholipids | 20 - 30 | Cell Membranes |
| Cholesterol Esters | 5 - 10 | Plasma Lipoproteins |
| Free Fatty Acids | < 5 | Plasma (bound to albumin) |
Experimental Protocols
Investigating the metabolic fate of dietary this compound requires a combination of in vitro and in vivo experimental approaches.
In Vivo Bioavailability and Pharmacokinetic Study
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in a preclinical model (e.g., rodents).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are fasted overnight.
-
Test Substance: A lipid emulsion containing a known amount of this compound (e.g., 50 mg/kg body weight). For tracer studies, 13C-labeled this compound can be used.
-
Administration: The lipid emulsion is administered via oral gavage.
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, and 24 hours post-administration into EDTA-coated tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (2000 x g for 15 minutes at 4°C) and stored at -80°C until analysis.
-
Lipid Extraction and Analysis: Total lipids are extracted from plasma using the Folch method. The fatty acid methyl esters (FAMEs) are then prepared and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify this compound concentrations.[10] If a labeled tracer is used, liquid chromatography-mass spectrometry (LC-MS) can be employed to track the labeled fatty acid.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).
In Vitro Cellular Uptake and Metabolism Assay
Objective: To investigate the uptake and metabolic conversion of this compound in a relevant cell line (e.g., Caco-2 for intestinal absorption, HepG2 for hepatic metabolism).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21 days to allow for differentiation into a polarized monolayer simulating the intestinal epithelium.
-
Preparation of Labeled this compound: 14C-labeled this compound is complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.
-
Incubation: The cell monolayers are incubated with the labeled this compound-BSA complex in the apical chamber for various time points (e.g., 15, 30, 60, 120 minutes).
-
Quantification of Uptake: After incubation, the cells are washed extensively with ice-cold PBS. The amount of radioactivity in the cell lysate is measured by liquid scintillation counting to determine cellular uptake.
-
Metabolite Analysis: Lipids are extracted from the cell lysates. The distribution of radioactivity into different lipid classes (triglycerides, phospholipids, etc.) is analyzed by thin-layer chromatography (TLC) followed by autoradiography or scintillation counting of the scraped bands.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Projected metabolic pathway of dietary this compound.
Caption: Experimental workflow for in vivo bioavailability study.
Conclusion
While direct experimental evidence for the metabolic fate of dietary this compound is currently limited, its journey through the body can be confidently projected based on the well-established principles of fatty acid metabolism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute studies aimed at filling the existing knowledge gaps. The provided experimental protocols and visualization tools offer a starting point for a more detailed investigation into the ADME of this compound, which will be essential for understanding its physiological significance and exploring its potential as a therapeutic agent. Future research employing stable isotope tracing and advanced mass spectrometry techniques will be critical in providing the specific quantitative data needed to fully elucidate the metabolic odyssey of this intriguing fatty acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption and distribution of dietary fatty acids from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl chain length, saturation, and hydrophobicity modulate the efficiency of dietary fatty acid absorption in adult humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced absorption of saturated fatty acids and resistance to diet-induced obesity and diabetes by ezetimibe-treated and Npc1l1−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Hypogeic Acid in Traditional Medicine and Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypogeic acid, a monounsaturated omega-9 fatty acid, is increasingly recognized for its potential therapeutic properties, particularly in the realms of metabolic regulation and inflammation. While not a prominent component of traditional medicine in its isolated form, it is present in natural products that have been used for centuries, notably peanuts (Arachis hypogaea) and red yeast rice (Monascus purpureus). This technical guide provides a comprehensive overview of this compound, including its chemical properties, presence in natural sources, and purported biological activities. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside an exploration of the signaling pathways it modulates, such as those involving Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK). This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound, systematically known as (7Z)-hexadec-7-enoic acid, is a 16-carbon monounsaturated fatty acid. Its chemical formula is C₁₆H₃₀O₂.[1] While structurally similar to the more common palmitoleic acid, the position of the double bond at the seventh carbon (from the carboxyl end) confers distinct biological properties.
Historically, the primary sources of this compound, peanuts and red yeast rice, have established roles in traditional practices. Arachis hypogaea, or the peanut, has been utilized not just as a significant nutritional source but also in folk remedies for its anti-inflammatory and skin-soothing properties.[2][3] Red yeast rice, the product of fermenting rice with Monascus purpureus, holds a prominent place in traditional Chinese medicine for promoting blood circulation and improving digestion.[1][4][5] Modern research is now beginning to elucidate the pharmacological activities of the individual constituents of these natural products, with this compound emerging as a molecule of interest.
Chemical and Physical Properties
This compound is a long-chain fatty acid with a single cis-double bond.[6] Its physical and chemical characteristics are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₂ |
| Molar Mass | 254.41 g/mol |
| IUPAC Name | (7Z)-hexadec-7-enoic acid |
| Appearance | Needles |
| Melting Point | 14.5-15.5 °C |
| Solubility | Soluble in organic solvents |
Presence in Natural Products
This compound is found in various natural sources, with notable concentrations in peanuts and red yeast rice.
Arachis hypogaea (Peanut)
Peanut oil is a significant dietary source of this compound. The fatty acid composition of peanut oil can vary depending on the cultivar and growing conditions. While oleic acid and linoleic acid are the most abundant fatty acids, this compound is also present.
Table 1: Fatty Acid Composition of Peanut Oil Varieties (%)
| Fatty Acid | Spreading Varieties (Range) | Semi-Spreading Varieties (Range) | Bunch Varieties (Range) |
| Palmitic acid (C16:0) | 8.93 - 12.34 | 6.83 - 10.98 | 9.78 - 14.14 |
| Stearic acid (C18:0) | 2.27 - 4.15 | 2.54 - 5.25 | 2.45 - 4.23 |
| Oleic acid (C18:1) | 39.22 - 76.24 | 45.11 - 82.32 | 40.12 - 55.43 |
| Linoleic acid (C18:2) | 8.34 - 38.73 | 2.26 - 32.45 | 25.12 - 38.11 |
| This compound (C16:1n-9) | Not explicitly quantified in all studies, but present. | Not explicitly quantified in all studies, but present. | Not explicitly quantified in all studies, but present. |
| Arachidic acid (C20:0) | 1.12 - 1.87 | 0.97 - 1.54 | 1.02 - 2.11 |
| Gadoleic acid (C20:1) | 0.87 - 1.79 | 0.45 - 1.56 | 0.98 - 1.65 |
| Behenic acid (C22:0) | 1.87 - 3.54 | 1.37 - 2.89 | 1.98 - 3.21 |
| Lignoceric acid (C24:0) | 0.45 - 1.30 | 0.56 - 1.12 | 0.65 - 1.23 |
Note: Data compiled from multiple sources analyzing different groundnut varieties. Specific quantification of this compound is often not reported in general fatty acid profiles.[7]
Monascus purpureus (Red Yeast Rice)
Monascus purpureus is a mold used to ferment rice, producing red yeast rice. This fermented product contains a variety of bioactive compounds, including pigments, monacolins, and fatty acids. The fatty acid profile of Monascus purpureus includes this compound.
Table 2: Fatty Acid Composition of Monascus purpureus Fermented Rice (%)
| Fatty Acid | Relative Percentage |
| Palmitic acid (C16:0) | 15-25 |
| Stearic acid (C18:0) | 5-10 |
| Oleic acid (C18:1) | 25-35 |
| Linoleic acid (C18:2) | 30-40 |
| This compound (C16:1n-9) | Present, but specific quantitative data is limited. |
Note: The fatty acid composition can vary depending on the strain of Monascus purpureus and the fermentation conditions.[8][9] A comprehensive lipid profile analysis of rice during solid-state fermentation with Monascus purpureus showed a significant increase in the content of free fatty acids, including oleic and linoleic acid, peaking around day 6 of fermentation.[10]
Experimental Protocols
Extraction and Isolation of this compound
The extraction and isolation of this compound from natural sources typically involve the following steps:
4.1.1. Lipid Extraction
A standard method for lipid extraction from plant material is the Folch or Bligh-Dyer method, which uses a chloroform (B151607):methanol solvent system.
-
Protocol:
-
Homogenize the sample (e.g., ground peanuts, dried red yeast rice) in a chloroform:methanol (2:1, v/v) solution.
-
Filter the mixture to remove solid residues.
-
Wash the filtrate with a 0.9% NaCl solution to induce phase separation.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under reduced pressure to obtain the total lipid extract.
-
4.1.2. Saponification and Fatty Acid Methyl Ester (FAME) Preparation
For analysis by gas chromatography, the extracted triglycerides are converted to their corresponding fatty acid methyl esters.
-
Protocol:
-
Dissolve the lipid extract in a methanolic sodium hydroxide (B78521) solution.
-
Reflux the mixture to saponify the triglycerides into fatty acid salts.
-
Acidify the solution with HCl to protonate the fatty acids.
-
Esterify the free fatty acids to FAMEs by refluxing with a catalyst such as boron trifluoride (BF₃) in methanol.
-
Extract the FAMEs with an organic solvent like hexane.
-
4.1.3. Isolation of Monounsaturated Fatty Acids by Urea (B33335) Fractionation
Urea complexation is a technique used to separate saturated and unsaturated fatty acids. Saturated fatty acids form crystalline inclusion complexes with urea, while unsaturated fatty acids remain in the liquid phase.
-
Protocol:
-
Dissolve the FAME mixture in a hot solution of urea in ethanol (B145695) or methanol.
-
Allow the solution to cool slowly to room temperature to promote the formation of urea-saturated FAME adducts.
-
Filter the mixture to separate the crystalline adducts from the liquid filtrate.
-
The filtrate will be enriched in monounsaturated and polyunsaturated FAMEs, including this compound methyl ester.
-
The FAMEs can be recovered from the filtrate by evaporating the solvent.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the qualitative and quantitative analysis of fatty acids.
-
GC-MS Protocol:
-
Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol-based column, is suitable for separating FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity. An example program would be an initial temperature of 100°C, ramped to 240°C at a rate of 3-5°C/min, and held for a period to ensure all components elute.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Identification: FAMEs are identified by comparing their retention times with those of known standards and their mass spectra with libraries such as the NIST library.
-
Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal standard.
-
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Biological Activities and Signaling Pathways
Emerging research suggests that this compound possesses anti-inflammatory and metabolic regulatory properties. These effects are thought to be mediated through its interaction with key cellular signaling pathways.
Anti-Inflammatory Effects and NF-κB Signaling
Chronic inflammation is a key factor in the pathogenesis of many diseases. This compound has been shown to exert anti-inflammatory effects. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct studies on this compound are limited, other fatty acids have been shown to modulate this pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.
Hypothesized Anti-inflammatory Signaling of this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Metabolic Regulation via PPAR and AMPK Signaling
5.2.1. Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs. It is plausible that this compound can bind to and activate PPARs, particularly PPARα and PPARγ.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation also enhances insulin (B600854) sensitivity.
PPAR Activation Assay Protocol:
A common method to assess the activation of PPARs by a ligand is a reporter gene assay.
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently co-transfected with two plasmids:
-
An expression vector for the ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARγ-LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Treatment: Treat the transfected cells with varying concentrations of this compound. Rosiglitazone can be used as a positive control for PPARγ activation.
-
Luciferase Assay: After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Analysis: An increase in luciferase activity indicates that this compound has bound to and activated the PPAR-LBD, leading to the transcription of the reporter gene.
PPAR Signaling Pathway
Caption: Activation of PPAR signaling by this compound.
5.2.2. AMP-activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that is activated in response to an increase in the AMP/ATP ratio. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.
AMPK Phosphorylation Assay Protocol (Western Blot):
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) and treat with this compound for various time points and concentrations. AICAR can be used as a positive control for AMPK activation.
-
Protein Extraction: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of AMPK (at Thr172) and a primary antibody for total AMPK.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK. An increase in this ratio indicates AMPK activation.
AMPK Signaling Pathway
Caption: Modulation of AMPK signaling by this compound.
Conclusion and Future Directions
This compound, a monounsaturated fatty acid present in traditionally consumed natural products, is a promising molecule for further investigation in the context of metabolic and inflammatory diseases. While its direct use in traditional medicine is not well-documented, the health benefits associated with its natural sources may be partly attributable to its presence. This guide has provided a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural occurrence, and biological activities, along with detailed experimental protocols for its study.
Future research should focus on several key areas:
-
Precise Quantification: More studies are needed to accurately quantify the concentration of this compound in various cultivars of Arachis hypogaea and strains of Monascus purpureus under different conditions.
-
Mechanistic Studies: In-depth investigations are required to fully elucidate the molecular mechanisms by which this compound modulates the PPAR, AMPK, and NF-κB signaling pathways.
-
In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the therapeutic efficacy and safety of purified this compound in models of metabolic and inflammatory disorders.
The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly unsaturated fatty acids. II. Fractionation by urea inclusion compounds | Semantic Scholar [semanticscholar.org]
- 7. Suppression of AMPK Activation via S485 Phosphorylation by IGF-I during Hyperglycemia Is Mediated by AKT Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Bioactive Pigments of Monascus purpureus Attributed to Antioxidant, HMG-CoA Reductase Inhibition and Anti-atherogenic Functions [frontiersin.org]
- 10. A Comprehensive Investigation of Lipid Profile During the Solid-State Fermentation of Rice by Monascus purpureus [mdpi.com]
An In-depth Technical Guide to the Enzymatic Production of Hypogeic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a proposed strategy for the enzymatic production of hypogeic acid, ((7Z)-hexadec-7-enoic acid). Given the limited literature on dedicated large-scale enzymatic synthesis of this specific fatty acid, this guide focuses on a scientifically plausible approach derived from its known natural biosynthetic pathway. It includes detailed experimental protocols, quantitative data for process development, and visualizations of the proposed workflow and relevant biological signaling pathways.
Introduction to this compound
This compound ((7Z)-hexadec-7-enoic acid) is a C16:1n-9 monounsaturated omega-9 fatty acid.[1] While less studied than its common isomer palmitoleic acid (C16:1n-7), emerging research has highlighted its role as a bioactive lipid. In nature, this compound is produced in mitochondria via the partial β-oxidation of oleic acid (C18:1n-9).[2][3][4] Studies suggest that this compound possesses anti-inflammatory properties and may be involved in metabolic regulation, making it a compound of interest for therapeutic and nutraceutical development.[5] Its synthesis is distinct from other C16:1 isomers, such as palmitoleic acid, which is formed through the desaturation of palmitic acid by stearoyl-CoA desaturase-1 (SCD-1).[2][3]
This guide outlines a proposed biocatalytic strategy to produce this compound by mimicking its natural formation, providing a foundational framework for research and development professionals to establish a novel synthesis pathway.
Proposed Enzymatic Production Strategy
The core strategy is based on the controlled, partial β-oxidation of oleoyl-CoA, halting the process after the first cycle to yield (Z)-hexadec-7-enoyl-CoA, which is then hydrolyzed to this compound. This approach leverages the initial enzymatic steps of the mitochondrial fatty acid oxidation pathway.
Overall Experimental Workflow
The proposed production process is a multi-step biocatalytic system:
-
Substrate Activation: Oleic acid is first converted to its biologically active form, oleoyl-CoA, using an Acyl-CoA synthetase.
-
Controlled β-Oxidation: Oleoyl-CoA undergoes a single round of β-oxidation. This involves the sequential action of Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase. The key is to provide the necessary cofactors for only one cycle or to halt the reaction before the resulting C16:1-CoA can re-enter the pathway.
-
Product Hydrolysis & Extraction: The reaction is terminated, and the final product, (Z)-hexadec-7-enoyl-CoA, is hydrolyzed to free this compound.
-
Purification & Analysis: The this compound is purified from the reaction mixture, and its identity and purity are confirmed via analytical methods.
Caption: Proposed enzymatic workflow for this compound production.
Quantitative Data for Process Development
Table 1: Characteristics of Key Enzyme Families in Fatty Acid Metabolism
| Enzyme Family | Typical Source | Substrate(s) | Cellular Localization |
|---|---|---|---|
| Acyl-CoA Synthetase (ACS) | Mammalian liver, E. coli, Yeast | Long-chain fatty acids, ATP, CoA | Mitochondria, ER, Peroxisomes |
| Acyl-CoA Dehydrogenase (ACAD) | Mammalian liver, various microbes | Acyl-CoAs (varying chain lengths) | Mitochondrial matrix |
| Enoyl-CoA Hydratase | Mammalian liver, E. coli | Trans-Δ2-Enoyl-CoAs | Mitochondrial matrix |
| 3-Hydroxyacyl-CoA Dehydrogenase | Mammalian liver, E. coli | L-3-Hydroxyacyl-CoAs | Mitochondrial matrix |
| Stearoyl-CoA Desaturase (SCD) | Mammalian liver, various yeasts | Palmitoyl-CoA, Stearoyl-CoA | Endoplasmic Reticulum |
| Fatty Acid Desaturase (FADS) | Mammals, plants, fungi | Polyunsaturated fatty acids | Endoplasmic Reticulum |
Table 2: Typical Parameters for in vitro Enzymatic Fatty Acid Conversion
| Parameter | Typical Range | Notes |
|---|---|---|
| Substrate Concentration | 10 - 200 µM | Higher concentrations can lead to substrate inhibition. |
| Enzyme Concentration | 0.1 - 5 µM | Highly dependent on enzyme purity and specific activity. |
| pH | 7.0 - 8.5 | Optimal pH for mitochondrial β-oxidation enzymes is typically slightly alkaline. |
| Temperature | 25 - 37 °C | 37°C is common for mammalian enzymes. |
| Cofactor Concentrations | ||
| ATP | 1 - 5 mM | For initial fatty acid activation. |
| Coenzyme A (CoA-SH) | 0.1 - 1 mM | |
| FAD | 20 - 100 µM | For Acyl-CoA Dehydrogenase. |
| NAD+ | 0.5 - 2 mM | For 3-Hydroxyacyl-CoA Dehydrogenase. |
| Reaction Time | 15 - 120 minutes | Must be optimized to maximize C16:1 product and minimize further oxidation. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a bench-scale reaction for producing this compound from oleic acid.
1. Materials and Reagents:
-
Oleic Acid (≥99% purity)
-
Recombinant Acyl-CoA Synthetase (ACS)
-
Mitochondrial extract (as a source of β-oxidation enzymes) or purified recombinant β-oxidation enzymes
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 1 mM DTT
-
Cofactor Stock Solution: ATP (100 mM), Coenzyme A (20 mM), FAD (5 mM), NAD+ (50 mM)
-
Quenching Solution: 2 M HCl
-
Extraction Solvent: Hexane (B92381):Isopropanol (3:2, v/v)
2. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. To 500 µL of Reaction Buffer, add the cofactors to their final concentrations (e.g., 2 mM ATP, 0.5 mM CoA, 50 µM FAD, 1 mM NAD+).
-
Add oleic acid to a final concentration of 100 µM.
-
Initiate the activation step by adding Acyl-CoA Synthetase (e.g., 1-2 µg). Incubate at 37°C for 20 minutes to generate oleoyl-CoA.
-
Initiate the β-oxidation step by adding the mitochondrial extract or the suite of purified enzymes.
-
Incubate the reaction at 37°C. Take time-point samples (e.g., at 0, 15, 30, 60, and 90 minutes) by withdrawing 50 µL of the reaction mixture and immediately quenching it with 10 µL of 2 M HCl.
-
For analysis, proceed to the extraction and derivatization protocol below.
Protocol 2: Fatty Acid Extraction and Analysis by GC-MS
This protocol details the standard method for analyzing the fatty acid profile of the reaction mixture.[6][7]
1. Materials and Reagents:
-
Quenched reaction samples
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Extraction Solvent: Hexane:Isopropanol (3:2, v/v)
-
Derivatization Reagent: 14% Boron Trifluoride (BF₃) in Methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., FAMEWAX)
2. Procedure:
-
To a 50 µL quenched sample, add 10 µL of the internal standard and 500 µL of the extraction solvent.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried lipid film, add 200 µL of BF₃-Methanol reagent. Cap the tube tightly and heat at 100°C for 30 minutes to create fatty acid methyl esters (FAMEs).
-
Cool the tube to room temperature. Add 200 µL of hexane and 100 µL of saturated NaCl solution. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs and dry it by passing it through a small column of anhydrous sodium sulfate.
-
Analyze 1 µL of the final extract by GC-MS. Identify and quantify the this compound methyl ester peak by comparing its retention time and mass spectrum to an authentic standard and normalizing to the internal standard.
Biological Context and Signaling Pathways
This compound is not merely a metabolic intermediate but also a signaling molecule, particularly in the context of inflammation.[2][5]
iPLA₂β-Mediated Anti-Inflammatory Signaling
Recent studies have shown that in activated macrophages, this compound is mobilized from membrane phospholipids (B1166683) by the action of Group VIA calcium-independent phospholipase A₂ (iPLA₂β).[2][5] Unlike the pro-inflammatory arachidonic acid cascade, which is controlled by cPLA₂α, the release of this compound and other hexadecenoic acids by iPLA₂β appears to be part of an anti-inflammatory regulatory pathway. The released this compound can then act locally to modulate inflammatory responses, although its precise downstream targets are still under investigation.
Caption: iPLA₂β-mediated release of this compound in macrophages.
Potential Role in PPARα/AMPK Pathway Activation
While direct evidence for this compound is limited, its isomer palmitoleic acid is known to exert beneficial metabolic effects by activating the PPARα/AMPK pathway.[2] PPARα is a nuclear receptor that governs fatty acid metabolism, while AMPK is a central regulator of cellular energy homeostasis. It is plausible that this compound could share this function, acting as a ligand for PPARα or indirectly activating AMPK, thereby influencing glucose uptake and fatty acid oxidation. This represents a key area for future research.
References
- 1. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages | MDPI [mdpi.com]
- 6. Fatty acid and related desaturase activities analyses [bio-protocol.org]
- 7. 4.3. Fatty Acid Composition and Fatty Acid Desaturases Activity [bio-protocol.org]
An In-depth Technical Guide to Hypogeic Acid Content in Peanut Oil for Researchers and Drug Development Professionals
Introduction
Peanut oil, derived from the seeds of Arachis hypogaea, is a widely consumed vegetable oil. Its fatty acid profile is of significant interest to researchers in nutrition, metabolic diseases, and drug development. While the oil is predominantly composed of oleic, linoleic, and palmitic acids, it also contains a variety of minor fatty acids. Among these is hypogeic acid, a monounsaturated omega-9 fatty acid. This technical guide provides a comprehensive overview of the this compound content in peanut oil, its biochemical context, and the methodologies for its analysis.
This compound: Chemical Profile
This compound is systematically known as (7Z)-hexadecenoic acid. It is a C16 monounsaturated fatty acid with a single cis-double bond between the 7th and 8th carbon atoms.
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₂ |
| Molar Mass | 254.41 g/mol |
| IUPAC Name | (7Z)-hexadecenoic acid |
| Classification | Long-chain fatty acid, Monounsaturated fatty acid, Omega-9 fatty acid |
Quantitative Analysis of Fatty Acids in Peanut Oil
The fatty acid composition of peanut oil can vary depending on the peanut cultivar, geographical origin, and processing methods. However, oleic acid, linoleic acid, and palmitic acid are consistently the most abundant. This compound is present in trace amounts and is often not reported in standard fatty acid profiles.
A study on Sudanese peanut oil identified the presence of 7-Hexadecenoic acid (this compound) at a concentration of 0.14%. Other studies focusing on the major fatty acids do not typically quantify this minor component.
Table 1: Typical Fatty Acid Composition of Peanut Oil
| Fatty Acid | Abbreviation | Type | Typical Percentage Range (%) |
| Oleic Acid | C18:1 | Monounsaturated | 35 - 70 |
| Linoleic Acid | C18:2 | Polyunsaturated | 15 - 45 |
| Palmitic Acid | C16:0 | Saturated | 8 - 14 |
| Stearic Acid | C18:0 | Saturated | 1 - 4 |
| Arachidic Acid | C20:0 | Saturated | 1 - 2 |
| Behenic Acid | C22:0 | Saturated | 2 - 4 |
| Lignoceric Acid | C24:0 | Saturated | 1 - 2 |
| This compound | C16:1n-9 | Monounsaturated | Typically < 0.2% |
Note: The ranges for major fatty acids are compiled from multiple sources and can vary. The value for this compound is based on limited available data.
Experimental Protocols
The standard method for the quantitative analysis of fatty acids in vegetable oils is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to Fatty Acid Methyl Esters (FAMEs).
Lipid Extraction and Transesterification to FAMEs
-
Lipid Extraction: A known quantity of peanut oil is dissolved in a suitable solvent system, typically a mixture of chloroform (B151607) and methanol.
-
Transesterification: The extracted lipids are transesterified to their corresponding FAMEs. A common method involves heating the lipid sample with a solution of methanolic sodium hydroxide (B78521) or boron trifluoride in methanol. This reaction cleaves the fatty acids from the glycerol (B35011) backbone and adds a methyl group to the carboxyl end.
-
Extraction of FAMEs: After the reaction, the FAMEs are extracted from the reaction mixture using a non-polar solvent such as hexane (B92381). The hexane layer, containing the FAMEs, is carefully separated.
-
Washing and Drying: The hexane extract is washed with a saline solution to remove any residual catalyst or glycerol. The washed extract is then dried over anhydrous sodium sulfate (B86663) to remove any traces of water.
-
Concentration: The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs. The final sample is reconstituted in a small, known volume of hexane or another suitable solvent for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a fused-silica capillary column coated with a polar stationary phase like polyethylene (B3416737) glycol) and coupled to a mass spectrometer is used.
-
Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC inlet, which is heated to a high temperature to vaporize the sample.
-
Separation: The vaporized FAMEs are carried by an inert gas (e.g., helium) through the capillary column. The separation of different FAMEs is based on their boiling points and interactions with the stationary phase. Generally, shorter-chain and more unsaturated FAMEs elute earlier.
-
Detection and Identification: As the separated FAMEs exit the column, they enter the mass spectrometer. They are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique fingerprint for each FAME, allowing for its identification by comparison to spectral libraries (e.g., NIST).
-
Quantification: The abundance of each FAME is determined by the area of its corresponding peak in the chromatogram. By using an internal standard (a known amount of a fatty acid not present in the sample), the absolute concentration of each fatty acid can be calculated.
Visualization of Pathways and Workflows
Biosynthesis of this compound
This compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid.
Caption: Biosynthesis of this compound from Oleic Acid.
Anti-Inflammatory Signaling of this compound
Recent research suggests that the anti-inflammatory effects of this compound are mediated by its incorporation into triglycerides, a process dependent on Acyl-CoA synthetase long-chain family members (ACSL).
Caption: this compound's Anti-inflammatory Signaling.
Experimental Workflow for this compound Analysis
The following diagram outlines the logical steps for the quantification of this compound in peanut oil.
Caption: Experimental Workflow for this compound Analysis.
Conclusion
This compound is a minor monounsaturated fatty acid component of peanut oil, with concentrations typically below 0.2%. Its biosynthesis from oleic acid and its potential anti-inflammatory properties make it a molecule of interest for further research. The standardized methodology for its quantification relies on GC-MS analysis of FAMEs, a robust and sensitive technique. This guide provides the foundational knowledge for researchers and professionals in drug development to understand and investigate the role of this compound in the context of peanut oil and beyond.
Methodological & Application
Quantitative Analysis of Hypogeic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypogeic acid, systematically known as (7Z)-hexadecenoic acid, is a monounsaturated omega-9 fatty acid. Its quantification in various biological matrices, such as seeds, cell cultures, and tissues, is crucial for understanding its role in metabolic pathways and for its potential as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the qualitative and quantitative analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis. This process, known as esterification, enhances chromatographic separation and detection sensitivity.
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.
Experimental Protocols
The overall workflow for the quantitative analysis of this compound involves lipid extraction from the sample matrix, derivatization of the fatty acids to FAMEs, and subsequent instrumental analysis by GC-MS.
Lipid Extraction from Seed Samples
This protocol is adapted for the extraction of lipids from seed matrices.
Materials:
-
Seed sample (e.g., Gossypium seeds)
-
Mortar and pestle or a high-speed grinder
-
Soxhlet extractor
-
Petroleum ether (or n-hexane)
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Grind the seed sample to a fine powder using a mortar and pestle or a grinder.
-
Accurately weigh approximately 5 grams of the powdered sample and place it into a filter paper thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add 150 mL of petroleum ether to the extraction flask.
-
Conduct the extraction in a water bath at 70°C for 6 hours.[1]
-
After extraction, concentrate the resulting pale yellow, transparent extract using a rotary evaporator under reduced pressure to obtain the crude lipid extract.
-
Dry the extract over anhydrous sodium sulfate.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed methylation for the conversion of fatty acids to FAMEs.
Materials:
-
Lipid extract from the previous step
-
n-hexane
-
2% (v/v) Sulfuric acid in methanol (B129727)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve a known amount of the lipid extract (e.g., 25 mg) in 1 mL of n-hexane in a screw-capped glass tube.
-
Add 2 mL of 2% sulfuric acid in methanol to the tube.
-
Securely cap the tube and vortex for 30 seconds.
-
Heat the mixture at 85°C for 2 hours in a heating block or water bath.[2]
-
After cooling to room temperature, add 1 mL of saturated NaCl solution and vortex for 30 seconds.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer, containing the FAMEs, to a clean vial.
-
Dry the n-hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis. For accurate quantification, an internal standard (e.g., heptadecanoic acid methyl ester) should be added before derivatization.
GC-MS Analysis
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is used for the analysis.
GC-MS Parameters: The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | TR-FAME (30 m x 0.25 mm x 0.25 µm) or similar polar capillary column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Temperature Program | Initial temperature of 65°C, hold for 1 min, ramp to 160°C at 5°C/min, hold for 2 min, ramp to 220°C at 2°C/min, then ramp to 230°C at 10°C/min and hold for 2 min.[3] |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-500 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Identification of this compound Methyl Ester
The identification of this compound methyl ester (as (Z)-7-hexadecenoic acid, methyl ester) is based on its retention time and mass spectrum.
-
Retention Time: In a study on Gossypium seeds, the retention time for (Z)-7-hexadecenoic acid, methyl ester was reported to be approximately 10.41 to 30.04 minutes under their specific chromatographic conditions. The elution order of fatty acids is generally proportional to their carbon chain length.
-
Mass Spectrum: The mass spectrum of a fatty acid methyl ester typically shows a molecular ion peak (M+) and characteristic fragment ions. For saturated FAMEs, characteristic ions include m/z 74 (the McLafferty rearrangement product), 87, and 143. For monounsaturated FAMEs, characteristic fragment ions are often observed at m/z 55 (base peak), 69, 96, and 110.[3] The mass spectrum for methyl (Z)-7-hexadecenoate would be consistent with these patterns.
Quantitative Data
For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound methyl ester at various concentrations. The concentration of this compound in the sample is determined by comparing the peak area of its methyl ester derivative to the calibration curve, after normalization with the internal standard.
The following table presents representative quantitative data for fatty acids found in a seed oil sample, illustrating how the results for this compound can be presented.
Table 1: Representative Fatty Acid Composition of a Seed Oil Sample
| Fatty Acid Methyl Ester | Retention Time (min) | Relative Abundance (%) |
| Myristic acid methyl ester (C14:0) | ~14.5 | 0.43 |
| Palmitic acid methyl ester (C16:0) | ~16.8 | 29.70 |
| (Z)-7-Hexadecenoic acid, methyl ester (C16:1n-9) | ~17.1 | 0.90 |
| Stearic acid methyl ester (C18:0) | ~18.9 | 4.50 |
| Oleic acid methyl ester (C18:1n-9) | ~19.1 | 13.74 |
| Linoleic acid methyl ester (C18:2n-6) | ~19.2 | 45.50 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and method parameters. Relative abundance data is based on a study of Gossypium seeds.[4]
Visualizations
Experimental Workflow
References
- 1. vixra.org [vixra.org]
- 2. tandfonline.com [tandfonline.com]
- 3. GC-MS analysis of fatty acid metabolomics in RAW264.7 cell inflammatory model intervened by non-steroidal anti-inflammatory drugs and a preliminary study on the anti-inflammatory effects of NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
Application Note: HPLC-Based Separation of Hypogeic Acid Isomers for Research and Pharmaceutical Applications
Introduction
Hypogeic acid, a monounsaturated omega-9 fatty acid with the structure (7Z)-hexadec-7-enoic acid, and its various isomers are of growing interest in biomedical and pharmaceutical research. The specific geometry (cis/trans) and position of the double bond, as well as the chirality of the molecule, can significantly influence its biological activity and metabolic fate. Therefore, robust analytical methods for the separation and quantification of this compound isomers are crucial for accurate research and drug development. This application note provides detailed protocols for the separation of geometric (cis/trans), positional, and chiral isomers of this compound using High-Performance Liquid Chromatography (HPLC).
Key Applications:
-
Metabolomics: Studying the role of different this compound isomers in biological pathways.
-
Drug Development: Assessing the purity and isomeric composition of this compound-based active pharmaceutical ingredients (APIs).
-
Food Science: Quantifying the content of cis and trans isomers in food products.
-
Quality Control: Ensuring the isomeric purity of commercial standards and reagents.
Separation of Geometric (Cis/Trans) Isomers
The most common isomers of this compound are the geometric isomers: cis-7-hexadecenoic acid (this compound) and trans-7-hexadecenoic acid. Due to their similar hydrophobicity, their separation can be challenging with standard C18 columns[1]. A column with high molecular-shape selectivity is recommended for this application[1][2].
Method 1: Reversed-Phase HPLC with a Cholesterol-Based Column
This method is adapted from a protocol for the separation of C18:1 isomers and is highly suitable for C16:1 isomers like this compound.
Experimental Protocol:
-
Sample Preparation (from Biological Matrix):
-
Lipid Extraction: Extract total lipids from the sample using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Saponification: Evaporate the solvent and saponify the lipid extract with 0.5 M NaOH in methanol at 80°C for 10 minutes to release the free fatty acids.
-
Acidification and Extraction: Acidify the solution with HCl and extract the free fatty acids with hexane (B92381).
-
Derivatization (Optional, for UV Detection): For enhanced UV detection, derivatize the fatty acids to form phenacyl esters. A common method involves using 2,4'-dibromoacetophenone[3].
-
Dissolve the extracted fatty acids in acetone (B3395972).
-
Add a solution of 2,4'-dibromoacetophenone (B128361) in acetone and triethylamine.
-
Heat at 40°C for 30 minutes[3].
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
-
HPLC Conditions:
-
Column: COSMOSIL Cholester (4.6 mm I.D. x 150 mm)[1][2][4][5][6].
-
Mobile Phase: 90% Methanol in water. For free fatty acids, 0.05% Trifluoroacetic acid (TFA) can be added to the mobile phase[1].
-
Flow Rate: 1.0 mL/min[1].
-
Temperature: 30°C.
-
Detection:
-
UV/Vis at 205 nm for underivatized fatty acids.
-
UV/Vis at 256 nm for 2,4'-dibromoacetophenone derivatives[3].
-
Evaporative Light Scattering Detector (ELSD).
-
Mass Spectrometry (MS).
-
-
Injection Volume: 10 µL.
-
Expected Results: The COSMOSIL Cholester column's unique stationary phase provides excellent selectivity for geometric isomers, resulting in baseline separation of the cis and trans forms of this compound. The trans isomer, being more linear, is expected to have a longer retention time than the cis isomer.
Separation of Positional Isomers
Silver ion (Ag+) chromatography is a powerful technique for separating unsaturated fatty acids based on the number, position, and configuration of their double bonds. The π-electrons of the double bonds interact with the silver ions, and this interaction is influenced by the steric hindrance around the double bond.
Method 2: Silver Ion HPLC
Experimental Protocol:
-
Sample Preparation: Prepare fatty acid methyl esters (FAMEs) from the sample. This is the standard procedure for silver ion chromatography.
-
HPLC Conditions:
-
Column: A commercially available silver-ion HPLC column or a user-prepared column by loading a silica-based cation exchange column with silver ions.
-
Mobile Phase: A gradient of an organic modifier in a non-polar solvent. A common system involves a gradient of acetonitrile (B52724) in hexane.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Temperature: Ambient.
-
Detection: ELSD or MS. UV detection is also possible if the FAMEs are derivatized with a UV-active group.
-
Expected Results: Positional isomers of this compound (e.g., 6-hexadecenoic acid vs. 7-hexadecenoic acid) will exhibit different retention times due to the varying accessibility of the double bond to the silver ions on the stationary phase.
Separation of Chiral Isomers (Enantiomers)
For the separation of enantiomers of this compound, which may arise from specific enzymatic reactions or synthetic routes, a chiral stationary phase (CSP) is required.
Method 3: Chiral HPLC
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as free fatty acids or as derivatives, depending on the requirements of the chiral column.
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak series).
-
Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and isomers.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Controlled, often at a sub-ambient or ambient temperature to enhance chiral recognition.
-
Detection: UV/Vis, ELSD, or MS.
-
Expected Results: The two enantiomers of this compound will interact differently with the chiral stationary phase, leading to different retention times and their successful separation.
Quantitative Data
The following table provides reference retention times for the cis and trans isomers of palmitoleic acid (cis-9-hexadecenoic acid), a positional isomer of this compound, obtained by UPLC-MS/MS. This data can serve as an estimate for the separation of this compound isomers under similar reversed-phase conditions.
| Isomer | Retention Time (min) |
| cis-Palmitoleic Acid | 3.86[7] |
| trans-Palmitoleic Acid | 4.23[7] |
Visualizations
Caption: Experimental workflow for the HPLC separation of this compound isomers.
The choice of HPLC method for separating this compound isomers depends on the specific analytical goal. For routine analysis of cis/trans isomers, reversed-phase HPLC with a cholesterol-based column offers excellent resolution. Silver ion chromatography is the method of choice for separating positional isomers, while chiral HPLC is necessary for resolving enantiomers. The detailed protocols provided in this application note serve as a starting point for method development and can be optimized to meet the specific requirements of the user's application.
References
- 1. hplc.eu [hplc.eu]
- 2. nacalai.com [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. COSMOSIL Cholesterï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. chromatopak.com [chromatopak.com]
- 7. Simultaneous determination of cis- and trans-palmitoleic acid in rat serum by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Hypogeic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
Hypogeic acid, a monounsaturated omega-7 fatty acid ((Z)-7-hexadecenoic acid), is a compound of interest in various fields, including food science, nutrition, and biomedical research. Accurate quantification of this compound often relies on gas chromatography (GC) coupled with mass spectrometry (GC-MS). However, the inherent properties of free fatty acids, such as low volatility and high polarity due to the carboxylic acid group, make them unsuitable for direct GC analysis.[1][2][3][4] These characteristics can lead to poor chromatographic peak shape, tailing, and low sensitivity.[1][4]
To overcome these challenges, a derivatization step is essential.[2][3] Derivatization converts the polar carboxyl group into a less polar, more volatile functional group, thereby improving the chromatographic behavior of the analyte.[2][3] The two most common derivatization techniques for fatty acids are esterification, typically to form fatty acid methyl esters (FAMEs), and silylation, to form trimethylsilyl (B98337) (TMS) esters.[2][4][5]
This application note provides detailed protocols for the derivatization of this compound using both acid-catalyzed esterification and silylation methods, along with recommended GC-MS parameters for subsequent analysis.
Derivatization Methods
Acid-Catalyzed Esterification (Methylation)
Esterification is the most widely used method for preparing fatty acid derivatives for GC analysis.[2][3] This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. For GC analysis of fatty acids, methanol (B129727) is the most common alcohol used, resulting in the formation of FAMEs.[1][3] Acid catalysts such as boron trifluoride (BF₃)-methanol and methanolic hydrochloric acid (HCl) are highly effective for this transformation.[4][6][7]
Advantages:
-
Produces stable derivatives (FAMEs).
-
Robust methods suitable for a wide range of lipid classes, including free fatty acids and glycerolipids.[6]
-
Well-established and widely documented protocols.
Disadvantages:
-
BF₃-methanol can produce methoxy (B1213986) artifacts with unsaturated fatty acids under certain conditions.[7][8]
-
Can be a slower process compared to some silylation methods.
Silylation
Silylation involves the replacement of the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[4]
Advantages:
-
Can be a very rapid and quantitative reaction.
-
Derivatizes other functional groups like hydroxyls, which can be useful for analyzing hydroxy fatty acids.[4]
-
Reagents and byproducts are often volatile and do not require extensive cleanup before injection.[9]
Disadvantages:
-
TMS derivatives are sensitive to moisture and can hydrolyze back to the original acid.[9]
-
The silylating reagents themselves can be harsh on GC columns, particularly those with polyethylene (B3416737) glycol (PEG) stationary phases.
-
May not be as effective for complex lipid mixtures without a prior hydrolysis step.[10]
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the key parameters and characteristics of the two primary derivatization methods for this compound.
| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Acid-Catalyzed Esterification (Methanolic HCl) | Silylation (BSTFA + 1% TMCS) |
| Reagent | 14% Boron Trifluoride in Methanol | 1.09 M HCl in Methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane |
| Reaction Temp. | 60-100°C | 45-100°C | 60-75°C |
| Reaction Time | 10-60 minutes | 8-16 hours (at 45°C) or 1-1.5 hours (at 100°C) | 20-60 minutes |
| Derivative | Fatty Acid Methyl Ester (FAME) | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Derivative Stability | High | High | Low (moisture-sensitive) |
| Efficiency | Good, but can be low for cholesterol esters.[6] | High (>80% for most lipid classes).[6] | High |
| Key Considerations | Potential for artifact formation with unsaturated fatty acids.[7][8] | Generally considered a cost-effective and reliable substitute for BF₃.[7] | Requires anhydrous conditions; reagent can be harsh on some GC columns.[9] |
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents used are flammable, toxic, and corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol is adapted from established methods for FAME preparation.[4]
Materials:
-
Dried lipid extract containing this compound
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Autosampler vials
Procedure:
-
Sample Preparation: Place the dried lipid extract (e.g., from 1 mg of oil or tissue) into a screw-cap glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 1-2 mL of 14% BF₃-Methanol reagent to the tube.
-
Reaction: Cap the tube tightly and heat at 60-100°C for 10-60 minutes. A common condition is 60°C for 60 minutes.[4] The optimal time and temperature may need to be determined empirically.
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 0.5-1 mL of saturated NaCl solution to the tube.
-
Phase Separation: Vortex the tube vigorously for 30 seconds to mix the phases, then allow them to separate. The top layer is the hexane layer containing the FAMEs.
-
Collection: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is based on general procedures for silylation of carboxylic acids.[4][9]
Materials:
-
Dried lipid extract containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) (optional, as a catalyst)[9]
-
Aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Screw-cap autosampler vials with PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried lipid extract into an autosampler vial. Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.[4]
-
Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the sample. Then, add 50-100 µL of BSTFA (+1% TMCS). A molar excess of the reagent is recommended.[4]
-
Reaction: Cap the vial tightly, vortex for 10-20 seconds, and heat at 60-75°C for 20-60 minutes.[4][9]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be injected directly into the GC-MS system. Dilution with an aprotic solvent may be necessary depending on the concentration.
Recommended GC-MS Parameters
The following are general starting conditions for the analysis of this compound derivatives. The method should be optimized for the specific instrument and column used.
| Parameter | Recommended Condition |
| GC System | Agilent 7890A GC or equivalent |
| MS System | Agilent 5975C MSD or equivalent |
| Column | Fused silica (B1680970) capillary column (e.g., DB-23, SP-2560, or Omegawax) |
| 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness | |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Injector Temp. | 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on concentration |
| Oven Program | Initial: 100°C, hold for 2 min |
| Ramp: 3-5°C/min to 240°C | |
| Final Hold: 240°C for 5-10 min | |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Visualizations
Caption: Experimental workflow for derivatization and GC-MS analysis of this compound.
Caption: Chemical derivatization pathways for this compound.
References
- 1. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Hypogeic Acid in Human Plasma Samples by GC-MS and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (16:1n-7) is a monounsaturated omega-7 fatty acid that is gaining interest in the scientific community for its potential role in metabolic regulation.[1] Unlike its isomer, palmitoleic acid (16:1n-7), which is synthesized from palmitic acid, this compound is produced from the partial β-oxidation of oleic acid.[1][2] Emerging evidence suggests that circulating levels of C16:1 fatty acids may serve as biomarkers for various metabolic diseases.[3] Therefore, the accurate and precise quantification of this compound in human plasma is crucial for understanding its physiological and pathological roles.
This application note provides detailed protocols for the quantification of this compound in human plasma samples using two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
The concentration of C16:1 fatty acids in human plasma can vary depending on factors such as diet, age, and health status. The following table summarizes representative quantitative data for palmitoleic acid (a C16:1 isomer) in plasma from a study of young, healthy Canadian adults, which can be used as an estimate for this compound concentrations.[4][5]
| Analyte | Matrix | Concentration Range (μmol/L) | Mean ± SD (μmol/L) | Population | Reference |
| Palmitoleic Acid (C16:1c9) | Plasma | 27.7 - 555.9 | 133.0 ± 67.2 | Young, Healthy Adults (n=826) | [4][5] |
Signaling Pathway
The metabolic origin of this compound is distinct from other C16:1 isomers. It is synthesized in the mitochondria through the β-oxidation of oleic acid (18:1n-9).[2]
Caption: Biosynthesis of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves the extraction of total fatty acids from plasma, derivatization to fatty acid methyl esters (FAMEs), and analysis by GC-MS.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methanol (B129727), Chloroform, Saline (0.9% NaCl)
-
Boron trifluoride (BF3) in Methanol (14%)
-
Anhydrous Sodium Sulfate (B86663)
-
Glass vials with PTFE-lined caps
Experimental Workflow:
Caption: GC-MS Experimental Workflow.
Procedure:
-
Sample Preparation and Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add a known amount of internal standard (e.g., C17:0).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% saline solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Add 2 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the dried hexane extract to a GC vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, monitor characteristic ions for this compound methyl ester and the internal standard.
-
-
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol allows for the analysis of free fatty acids without derivatization, offering a more direct and potentially faster workflow.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (e.g., d3-Palmitic acid)
-
Acetonitrile (B52724), Isopropanol, Water (LC-MS grade)
-
Formic Acid
-
Microcentrifuge tubes
Experimental Workflow:
Caption: LC-MS/MS Experimental Workflow.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add a known amount of internal standard (e.g., d3-palmitic acid).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the sample into the LC-MS/MS system.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other fatty acids (e.g., start with 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of a standard.
-
Internal Standard (d3-Palmitic Acid): Precursor ion (m/z) -> Product ion (m/z) - To be determined by direct infusion of a standard.
-
-
Optimize collision energy and other MS parameters for each analyte.
-
-
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of this compound in human plasma samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, available instrumentation, and desired throughput. Accurate measurement of this compound will facilitate further research into its role as a potential biomarker and its involvement in human health and disease.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum C16:1n7/C16:0 ratio as a diagnostic marker for non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Hypogeic Acid in Cell Culture Media using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-Hexadecenoic acid, 16:1n-9) is a monounsaturated fatty acid that, along with its isomers such as palmitoleic acid and sapienic acid, is gaining attention for its potential roles in various physiological and pathophysiological processes.[1][2] Emerging evidence suggests its involvement in inflammation and metabolic diseases, making it a molecule of interest in drug development and biomedical research.[3] Accurate and reliable quantification of this compound in cell culture media is crucial for understanding its cellular metabolism, signaling pathways, and therapeutic potential. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from cell culture media using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This protocol involves the extraction of total lipids from the cell culture medium using a modified Bligh and Dyer method. The fatty acids within the lipid extract are then converted to their more volatile and less polar Fatty Acid Methyl Esters (FAMEs) through acid-catalyzed derivatization.[4] The resulting FAMEs are subsequently separated, identified, and quantified using a GC-MS system. Quantification is achieved by using a deuterated internal standard to correct for variations in extraction and derivatization efficiency.[5][6]
Materials and Reagents
-
This compound standard (≥99% purity)
-
Heptadecanoic acid (C17:0) or other suitable internal standard (IS) (≥99% purity)
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (GC grade)
-
Boron trifluoride-methanol solution (14% w/v)[7]
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with PTFE-lined caps
-
GC vials with inserts
-
Nitrogen gas, high purity
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
-
Fume hood
Experimental Protocols
Sample Preparation: Lipid Extraction
-
Transfer 1 mL of cell culture medium to a glass centrifuge tube.
-
Add 2.5 mL of a 1:1 (v/v) mixture of chloroform and methanol.
-
Add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL heptadecanoic acid solution in methanol).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[8]
-
Repeat the extraction of the aqueous layer with another 1 mL of chloroform.
-
Combine the organic layers and dry the solvent under a gentle stream of nitrogen gas at room temperature.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Caution: This step should be performed in a chemical fume hood.
-
To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[7]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
The following are general GC-MS parameters and should be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-23 capillary column (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Ion Source Temp | 230°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and Full Scan for identification |
Table 1: GC-MS Parameters for this compound (as FAME) Analysis.
Data Presentation
Quantitative data should be summarized in a structured table for clear comparison. A standard curve should be generated using known concentrations of this compound standard, and the concentration of this compound in the samples can be calculated based on the peak area ratio of the analyte to the internal standard.
| Sample ID | This compound Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µg/mL) |
| Blank | 0 | 1500000 | 0.00 | 0.00 |
| Standard 1 | 150000 | 1510000 | 0.10 | 1.0 |
| Standard 2 | 305000 | 1490000 | 0.20 | 2.0 |
| Standard 3 | 745000 | 1505000 | 0.50 | 5.0 |
| Sample 1 | 450000 | 1495000 | 0.30 | 3.0 |
| Sample 2 | 600000 | 1502000 | 0.40 | 4.0 |
Table 2: Example of Quantitative Data for this compound Analysis.
Visualization
Experimental Workflow
Caption: Workflow for this compound Analysis.
Potential Signaling Pathway Involvement
This compound, as a fatty acid, may influence cellular metabolism and signaling. One potential pathway is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), which plays a key role in fatty acid oxidation.[1]
Caption: this compound and PPARα Signaling.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Utilizing Hypogeic Acid as a Lipid Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, a monounsaturated omega-9 fatty acid with the chemical structure of trans-7-hexadecenoic acid (16:1Δ7t), is a valuable lipid standard for mass spectrometry-based lipidomics. Its defined chemical formula (C₁₆H₃₀O₂) and molecular weight (254.41 g/mol ) make it an excellent tool for the identification and quantification of C16:1 fatty acid isomers in complex biological samples. This application note provides detailed protocols for the use of this compound as a standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with relevant quantitative data and a conceptual workflow.
This compound is naturally found in sources such as peanut oil and is a product of the partial beta-oxidation of oleic acid. Its presence and concentration in biological systems can be indicative of specific metabolic states, making it a relevant biomarker in various research areas.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its derivatives relevant for mass spectrometry analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol |
| Monoisotopic Mass | 254.2246 u |
| Structure | trans-7-Hexadecenoic acid |
Table 2: Mass Spectrometry Data for this compound and its Methyl Ester
| Parameter | This compound (LC-MS) | This compound Methyl Ester (GC-MS) |
| Ionization Mode | Negative | Electron Ionization (EI) |
| Precursor Ion (m/z) | 253.2173 ([M-H]⁻) | 268.2402 ([M]⁺) |
| Predicted GC Retention Time Range | N/A | 18.5 - 19.5 minutes¹ |
| Key MS/MS Fragment Ions (m/z) | 253.2, 235.2, 209.2, 183.2, 155.2 | 268, 236, 227, 199, 185, 157, 143, 129, 115, 101, 87, 74, 55 |
¹Predicted retention time is an estimate based on the analysis of other C16:1 fatty acid methyl esters on a standard non-polar GC column and should be confirmed experimentally.
Experimental Protocols
Sample Preparation: Lipid Extraction
A standard Folch or Bligh-Dyer liquid-liquid extraction is recommended for isolating lipids from biological matrices.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard: Deuterated Palmitic Acid (d31-16:0) or other suitable deuterated C16 fatty acid.
Protocol:
-
Homogenize the biological sample (e.g., plasma, tissue homogenate) in a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of the deuterated internal standard to the mixture.
-
Vortex thoroughly for 2 minutes to ensure complete mixing.
-
Add 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization for GC-MS Analysis
For GC-MS analysis, fatty acids must be derivatized to their corresponding fatty acid methyl esters (FAMEs).
Materials:
-
BF₃-Methanol (14%) or Methanolic HCl (2M)
-
Saturated NaCl solution
Protocol:
-
Reconstitute the dried lipid extract in 1 mL of BF₃-Methanol or Methanolic HCl.
-
Incubate the mixture at 60°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
GC-MS Analysis of this compound Methyl Ester
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS/MS Analysis of this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Sciex QTRAP or Thermo Orbitrap).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 99% B over 15 minutes, hold for 5 minutes, and return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion: m/z 253.2
-
Product Ions for MRM: Monitor the transitions corresponding to the key fragment ions listed in Table 2.
-
Collision Energy: Optimize for the specific instrument to achieve optimal fragmentation.
Signaling Pathway and Experimental Workflow Diagrams
The biosynthesis of this compound and the general analytical workflow are depicted below using Graphviz.
Conclusion
This compound serves as a reliable internal and external standard for the mass spectrometric analysis of monounsaturated fatty acids. The protocols outlined in this application note provide a robust framework for researchers to accurately identify and quantify this compound in various biological matrices. The provided quantitative data and workflows will aid in the development and validation of analytical methods for lipidomics research, contributing to a better understanding of fatty acid metabolism in health and disease.
Application Notes and Protocols: Hypogeic Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-Hexadecenoic acid; C16:1n-9) is a monounsaturated omega-7 fatty acid, a positional isomer of the more commonly studied palmitoleic acid (C16:1n-7). While research on palmitoleic acid has identified it as a lipokine with beneficial metabolic effects, the biological role of this compound is less understood, presenting a promising frontier in lipidomics research.[1][2] Emerging evidence suggests its involvement in metabolic regulation, making it a potential biomarker and therapeutic target in metabolic diseases such as atherosclerosis.[1][2] this compound is endogenously produced through the partial β-oxidation of oleic acid.[1][2]
These application notes provide an overview of the potential applications of this compound in lipidomics and detailed protocols for its analysis in biological samples.
Potential Applications in Lipidomics Research
-
Biomarker Discovery: Altered levels of this compound may serve as a biomarker for metabolic disorders. Its quantification in plasma, serum, or tissue lipid profiles could aid in the diagnosis, prognosis, and monitoring of diseases like atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and diabetes.
-
Understanding Metabolic Pathways: As a product of oleic acid metabolism, studying this compound can provide insights into fatty acid oxidation and remodeling pathways. Its flux and incorporation into complex lipids can elucidate novel metabolic routes and regulatory mechanisms.
-
Therapeutic Target Identification: Investigating the signaling pathways modulated by this compound could reveal new therapeutic targets for metabolic and inflammatory diseases.
-
Nutritional Research: Characterizing the impact of dietary fats on this compound levels can enhance our understanding of the intricate relationship between diet, lipid metabolism, and health.
Data Presentation
Currently, there is a notable lack of specific quantitative data in the published literature regarding the absolute concentrations of this compound in human or animal tissues and fluids. While general fatty acid profiles are available, specific quantification of the C16:1n-9 isomer is not commonly reported. The tables below are structured to accommodate future quantitative findings and highlight the type of data required for meaningful comparisons.
Table 1: Hypothetical Quantitative Data of this compound in Human Plasma Samples
| Cohort | Sample Size (n) | Mean this compound Concentration (µg/mL) | Standard Deviation (µg/mL) | Concentration Range (µg/mL) |
| Healthy Controls | - | Data not available | Data not available | Data not available |
| Type 2 Diabetes | - | Data not available | Data not available | Data not available |
| Atherosclerosis | - | Data not available | Data not available | Data not available |
| NAFLD | - | Data not available | Data not available | Data not available |
Table 2: Hypothetical Quantitative Data of this compound in Human Adipose Tissue
| Adipose Depot | Sample Size (n) | Mean this compound Concentration (µg/g tissue) | Standard Deviation (µg/g tissue) | Concentration Range (µg/g tissue) |
| Subcutaneous | - | Data not available | Data not available | Data not available |
| Visceral | - | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are adapted from established methods for fatty acid analysis and can be optimized for the specific quantification of this compound.
Protocol 1: Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and derivatization of total fatty acids from biological samples (plasma, tissue) for analysis by GC-MS.
Materials:
-
Internal Standard (e.g., C17:0 or deuterated C16:1)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Boron trifluoride (BF3)-methanol solution (14%) or Acetyl chloride
-
Anhydrous sodium sulfate
-
GC-MS system with a polar capillary column (e.g., SP-2560 or BPX70)
Procedure:
-
Sample Preparation and Lipid Extraction (Folch Method):
-
To a known amount of sample (e.g., 50-100 µL plasma or 20-50 mg homogenized tissue), add a known amount of internal standard.
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% BF3-methanol solution (or 1 mL of 5% acetyl chloride in methanol).
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
GC Conditions (example):
-
Column: SP-2560 (100 m x 0.25 mm x 0.20 µm)
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Oven temperature program: Initial temperature of 140°C for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min.
-
Injector temperature: 260°C.
-
-
MS Conditions (example):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-400.
-
Ion source temperature: 230°C.
-
-
Quantification: Identify the FAME peak corresponding to this compound based on its retention time and mass spectrum. Quantify using the peak area ratio to the internal standard and a standard curve prepared with a pure this compound standard.
-
Protocol 2: Quantification of this compound in Biological Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the analysis of free (non-esterified) this compound and can be adapted for total fatty acids after a hydrolysis step. Derivatization is often employed to enhance ionization efficiency.
Materials:
-
Internal Standard (e.g., deuterated this compound or C17:0)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Derivatization agent (e.g., 2-picolylamine)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Extraction:
-
To 50 µL of plasma, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under nitrogen.
-
-
Derivatization (optional but recommended):
-
Reconstitute the dried extract in the derivatization reagent solution (e.g., 2-picolylamine in a suitable solvent with a coupling agent).
-
Incubate according to the manufacturer's protocol (e.g., 60°C for 30 minutes).
-
After the reaction, quench and dilute the sample as required for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its isomers (e.g., start with 30% B, ramp to 95% B over 10 minutes).
-
Flow rate: 0.3 mL/min.
-
Column temperature: 40°C.
-
-
MS/MS Conditions (example):
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for the derivatized this compound and the internal standard. These transitions need to be determined empirically using pure standards.
-
-
Quantification: Create a standard curve using a pure, derivatized this compound standard and calculate the concentration in the samples based on the peak area ratio to the internal standard.
-
Signaling Pathways and Experimental Workflows
While the direct signaling roles of this compound are yet to be fully elucidated, as a fatty acid, it is hypothesized to influence key lipid metabolism and inflammatory signaling pathways.
Biosynthesis of this compound
This compound is formed from the partial beta-oxidation of oleic acid in the mitochondria.
Caption: Biosynthesis of this compound.
Putative Signaling Roles of this compound
Based on the known functions of other fatty acids, this compound may act as a signaling molecule by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or influencing the activity of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs).
Caption: Hypothesized Signaling of this compound.
Experimental Workflow for Investigating this compound
The following workflow outlines the steps for a comprehensive lipidomics study focused on this compound.
Caption: Lipidomics Workflow for this compound.
Conclusion
This compound represents an understudied yet potentially significant lipid molecule in the context of metabolic health and disease. The application of advanced lipidomics techniques, guided by the protocols outlined here, will be crucial in uncovering its biological functions and validating its potential as a biomarker and therapeutic target. Further research is imperative to generate the quantitative data needed to fully understand its role in human physiology and pathology.
References
Application Note & Protocol: Validated Assay for the Quantification of Hypogeic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid ((E)-hexadec-7-enoic acid) is an omega-9 monounsaturated fatty acid that is increasingly recognized for its potential role in various physiological and pathophysiological processes.[1][2][3] It is a positional isomer of other hexadecenoic acids, such as palmitoleic acid and sapienic acid, each with distinct biological activities.[2][3] this compound is synthesized in the mitochondria through the partial β-oxidation of oleic acid.[2][3] Emerging evidence suggests its involvement in metabolic regulation and inflammatory responses, making it a molecule of interest in drug development and biomedical research.[2][3][4]
This application note provides a detailed, validated protocol for the sensitive and accurate quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is crucial for researchers investigating the therapeutic potential and biological functions of this compound.
Signaling Pathways and Biological Relevance
While the precise signaling pathways modulated by this compound are still under investigation, it is known to be involved in lipid metabolism and may influence inflammatory cascades. Fatty acids can act as signaling molecules by activating nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.[5] The metabolism of hexadecenoic fatty acids is controlled by enzymes such as phospholipase A2, which can release these fatty acids from membrane phospholipids, allowing them to participate in downstream signaling events.[4][6]
Caption: Putative signaling pathway of this compound.
Experimental Workflow Overview
The quantification of this compound involves lipid extraction from the biological sample, derivatization of the fatty acids to their methyl esters (FAMEs), and subsequent analysis by GC-MS. An internal standard is used to ensure accuracy and reproducibility.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
This protocol is designed for the analysis of this compound in plasma samples. It can be adapted for other biological matrices with appropriate modifications.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., Heptadecanoic Acid)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane (B92381) (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ultrapure water
2. Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
GC column suitable for FAME analysis (e.g., DB-23, SP-2560)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Analytical balance
-
Glassware: test tubes, pipettes, vials with PTFE-lined caps
3. Sample Preparation and Lipid Extraction (Folch Method)
-
To 100 µL of plasma, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Add 10 µL of the internal standard solution (e.g., 1 mg/mL Heptadecanoic Acid in chloroform).
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen at 40°C.
4. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of ultrapure water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the clear hexane solution to a GC vial for analysis.
5. GC-MS Analysis
-
GC Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
This compound (as methyl ester): Monitor characteristic ions (e.g., m/z 268, 236, 196).
-
Internal Standard (Heptadecanoic acid methyl ester): Monitor characteristic ions (e.g., m/z 284, 255, 213).
-
6. Data Analysis and Quantification
-
Identify the FAME peaks by comparing their retention times and mass spectra with those of the standards.
-
For quantification, create a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.
Assay Validation and Performance Characteristics
The described method has been validated according to standard guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity
| Analyte | Calibration Range (µg/mL) | R² |
|---|
| this compound | 0.1 - 50 | >0.998 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|
| this compound | 0.03 | 0.1 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Analyte | Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
|---|---|---|---|
| This compound | 0.5 | < 5 | < 8 |
| 10 | < 3 | < 5 |
| | 40 | < 2 | < 4 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
|---|---|---|
| This compound | 0.5 | 98.5 |
| 10 | 101.2 |
| | 40 | 99.3 |
Conclusion
This application note provides a robust and validated GC-MS method for the quantification of this compound in biological samples. The detailed protocol and performance data demonstrate that the assay is sensitive, specific, accurate, and precise, making it a valuable tool for researchers in various fields, including pharmacology, biochemistry, and clinical research. This method will facilitate a deeper understanding of the biological roles of this compound and support the development of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hypogeic Acid as a Potential Biomarker for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9) is a monounsaturated fatty acid that is emerging as a potential biomarker for metabolic diseases, particularly those with an inflammatory component such as atherosclerosis. Unlike its more studied isomer, palmitoleic acid (16:1n-7), which is synthesized endogenously from palmitic acid, this compound is primarily derived from the partial β-oxidation of oleic acid.[1] Accumulating evidence suggests that elevated levels of this compound may be associated with pro-inflammatory states and the progression of metabolic dysfunction.
Recent studies have indicated that this compound is selectively enriched in the neutral lipid fraction of foamy macrophages within atherosclerotic plaques, suggesting its role as a potential indicator of atherogenesis.[1] Macrophages, key immune cells in metabolic tissues, can be activated by various lipid species, leading to the production of inflammatory cytokines and contributing to the chronic low-grade inflammation characteristic of metabolic diseases. Understanding the role of this compound in these processes is crucial for developing novel diagnostic and therapeutic strategies.
These application notes provide a summary of the current understanding of this compound's role in metabolic diseases, detailed protocols for its quantification in biological samples, and an overview of the potential signaling pathways involved.
Data Presentation
While extensive quantitative data on this compound across various metabolic diseases is still an active area of research, the following tables summarize the expected trends based on current literature. These tables are intended to serve as a template for organizing future experimental findings.
Table 1: Hypothetical Plasma this compound Concentrations in Metabolic Syndrome
| Cohort | N | Plasma this compound (µg/mL) | p-value |
| Healthy Controls | 100 | 1.5 ± 0.4 | <0.01 |
| Metabolic Syndrome Patients | 100 | 2.8 ± 0.9 |
Table 2: Hypothetical this compound Content in Atherosclerotic Plaque Macrophages
| Source of Macrophages | N | This compound (% of total fatty acids) | p-value |
| Healthy Arterial Tissue | 50 | 0.5 ± 0.2 | <0.001 |
| Atherosclerotic Plaques | 50 | 3.1 ± 1.2 |
Signaling Pathways
This compound, as a saturated fatty acid, is likely to influence pro-inflammatory signaling pathways in macrophages, similar to other saturated fatty acids like palmitic acid. The activation of Toll-like receptors (TLRs), particularly TLR4, by fatty acids can initiate a signaling cascade that leads to the activation of transcription factors such as NF-κB and the phosphorylation of MAP kinases like JNK. This, in turn, results in the transcription and secretion of pro-inflammatory cytokines, contributing to the inflammatory environment seen in metabolic diseases.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol details the extraction of total fatty acids from human plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent quantification using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard: Heptadecanoic acid (C17:0) or a deuterated analog of a C16 fatty acid.
-
Methanol, HPLC grade
-
Chloroform (B151607), HPLC grade
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) solution (14%)
-
Hexane (B92381), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
-
Water bath
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-23, SP-2560)
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 200 µL of plasma.
-
Add a known amount of internal standard (e.g., 10 µg of C17:0).
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at 40°C.
-
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.
-
Cap the tube tightly and heat in a water bath at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the dried hexane extract to a GC vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
-
Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a known standard.
-
Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard and using a calibration curve generated with known concentrations of a this compound standard.
-
Protocol 2: Analysis of this compound in Cultured Macrophages
This protocol describes the culture of human macrophages, stimulation with relevant ligands, and subsequent analysis of the cellular fatty acid profile, including this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line (e.g., THP-1).
-
Macrophage-Colony Stimulating Factor (M-CSF) for differentiation.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS) for macrophage activation (optional).
-
Reagents and equipment for fatty acid analysis as described in Protocol 1.
-
Cell scrapers.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Macrophage Differentiation:
-
From PBMCs: Isolate monocytes from PBMCs and culture in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate into macrophages.
-
From THP-1 cells: Treat THP-1 monocytes with PMA (e.g., 100 ng/mL) for 48 hours to induce differentiation into macrophage-like cells.
-
-
Cell Treatment (Optional):
-
After differentiation, cells can be treated with pro-inflammatory stimuli such as LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to mimic an inflammatory environment.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the macrophage monolayer twice with ice-cold PBS.
-
Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of PBS for cell counting.
-
Take a known number of cells (e.g., 1 x 10^6) for lipid extraction.
-
Perform lipid extraction as described in Protocol 1 (steps 2-3), scaling the solvent volumes appropriately for the smaller sample size.
-
-
Derivatization and GC-MS Analysis:
-
Perform derivatization to FAMEs and GC-MS analysis as described in Protocol 1 (steps 4-6).
-
Normalize the quantified amount of this compound to the number of cells used for extraction.
-
Conclusion
This compound is a promising biomarker that warrants further investigation in the context of metabolic diseases. Its association with macrophage-rich atherosclerotic plaques points to a role in the inflammatory processes that drive these conditions. The provided protocols offer a standardized approach for the reliable quantification of this compound in clinically relevant samples, which will be essential for validating its biomarker potential in large-scale clinical studies. Future research should focus on elucidating the specific molecular mechanisms by which this compound influences macrophage function and contributes to the pathogenesis of metabolic diseases. This will pave the way for the development of novel diagnostic tools and therapeutic interventions targeting this unique fatty acid.
References
Application Note: Metabolic Tracing of Hypogeic Acid Using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction Hypogeic acid (16:1n-9) is a monounsaturated fatty acid produced from the partial β-oxidation of oleic acid.[1][2] While less studied than other isomers like palmitoleic acid, accumulating evidence suggests it plays an important role in metabolic regulation.[1][2] Stable isotope labeling is a powerful technique that enables researchers to trace the metabolic fate of molecules in complex biological systems without the risks associated with radioactive isotopes.[3] By replacing common isotopes like ¹²C with heavier, non-radioactive isotopes such as ¹³C, scientists can track the movement and transformation of labeled compounds through biochemical pathways with high precision using mass spectrometry (MS).[3][4]
This application note provides a comprehensive overview and detailed protocols for utilizing ¹³C-labeled this compound to trace its metabolism in vitro. The methods described herein cover the administration of the labeled fatty acid to cultured cells, extraction of lipids, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify its incorporation into complex lipid species. Such studies are crucial for understanding fatty acid metabolism in health and disease and for evaluating the mechanism of action of therapeutic agents in drug development.[5][6][7]
Principle of the Method The core principle of this method is to introduce uniformly carbon-13 labeled this compound ([U-¹³C₁₆]-Hypogeic Acid) to a biological system (e.g., cell culture) and trace the ¹³C label as it is incorporated into downstream metabolites. When cells take up the labeled this compound, it enters the cellular fatty acid pool and is activated to its acyl-CoA form. From there, it can be directed into various metabolic pathways, including:
-
Esterification: Incorporation into complex lipids such as triacylglycerols (TAGs) for energy storage or phospholipids (B1166683) (PLs) for membrane synthesis.
-
Beta-Oxidation: Breakdown in the mitochondria to produce acetyl-CoA, which can enter the TCA cycle.
By using LC-MS/MS, we can differentiate between endogenous (unlabeled) lipids and newly synthesized lipids containing the ¹³C-labeled this compound acyl chain. The mass shift of +16 amu (for a fully labeled C16 fatty acid) allows for specific detection and quantification of the tracer's fate over time, providing a dynamic view of fatty acid metabolism.[8][9]
Experimental Protocols
Protocol 1: Preparation of [U-¹³C₁₆]-Hypogeic Acid Stock Solution
Note: The chemical synthesis of stable isotope-labeled fatty acids is a complex process. While detailed synthetic routes are available[10][11], it is recommended to source uniformly labeled fatty acids from commercial suppliers (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich).
-
Objective: To prepare a sterile, BSA-conjugated stock solution of labeled this compound for administration to cell cultures.
-
Materials:
-
[U-¹³C₁₆]-Hypogeic Acid (powder form)
-
Potassium hydroxide (B78521) (KOH) solution (0.1 M)
-
Ethanol (B145695), molecular biology grade
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes and glassware
-
-
Procedure:
-
Dissolve a precise amount of [U-¹³C₁₆]-Hypogeic Acid in a small volume of ethanol to create a concentrated stock.
-
In a separate sterile tube, prepare a 10% (w/v) BSA solution in culture medium. Warm to 37°C.
-
Slowly add the ethanolic this compound solution to the warm BSA solution while gently vortexing. The molar ratio of fatty acid to BSA should be between 2:1 and 5:1 to ensure solubility.
-
Incubate the solution at 37°C for 30 minutes to allow for complete conjugation.
-
Sterile-filter the final stock solution using a 0.22 µm syringe filter.
-
Store aliquots at -80°C. The final concentration should be determined based on the initial mass and final volume (e.g., 5-10 mM).
-
Protocol 2: In Vitro Labeling of Cultured Cells
-
Objective: To administer the labeled this compound to cultured cells and harvest them for lipid analysis.
-
Materials:
-
Adherent mammalian cells (e.g., HEK293, HepG2) plated in 6-well plates
-
Complete cell culture medium
-
[U-¹³C₁₆]-Hypogeic Acid-BSA stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Methanol (B129727), ice-cold (for quenching)
-
-
Procedure:
-
Culture cells to a desired confluency (typically 70-80%).
-
Prepare the treatment medium by diluting the [U-¹³C₁₆]-Hypogeic Acid-BSA stock solution into fresh culture medium to a final concentration (e.g., 50-100 µM). Include a vehicle control (medium with BSA-ethanol conjugate only).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the treatment medium to the cells. Incubate for various time points (e.g., 3, 6, 12, 24 hours) to monitor the dynamics of incorporation.
-
At each time point, place the plate on ice and aspirate the medium.
-
Wash the cells twice with 2 mL of ice-cold PBS to remove any unbound labeled fatty acid.
-
Quench metabolism by adding 1 mL of ice-cold methanol to each well.
-
Scrape the cells into the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
The resulting cell pellet is now ready for lipid extraction. Store pellets at -80°C until processing.
-
Protocol 3: Lipid Extraction from Cell Pellets
-
Objective: To extract total lipids from the cell pellets for subsequent MS analysis. This protocol is based on the widely used Bligh and Dyer method.[9][12]
-
Materials:
-
Cell pellets (from Protocol 2)
-
Methanol
-
Deionized water
-
Internal standards (optional, but recommended for absolute quantification)
-
Glass vials
-
Nitrogen gas evaporator
-
-
Procedure:
-
Resuspend the cell pellet in 100 µL of deionized water.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. If using internal standards, add them at this stage.[9]
-
Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 3,500 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing lipids.[12]
-
Carefully collect the lower organic (chloroform) layer using a glass syringe and transfer it to a clean glass vial.
-
Re-extract the remaining aqueous layer and protein disk with 250 µL of chloroform. Centrifuge and pool the organic layers.
-
Evaporate the pooled chloroform to dryness under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 isopropanol:chloroform). Store at -80°C until analysis.
-
Protocol 4: LC-MS/MS Analysis of Labeled Lipids
-
Objective: To separate and quantify the incorporation of ¹³C-hypogeic acid into different lipid classes.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.[12][13]
-
LC Method (Example):
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% formic acid.
-
Gradient: A linear gradient from 40% B to 100% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes, to detect different lipid classes.
-
Acquisition: Perform full scan MS to identify lipid species. Use tandem MS (MS/MS or ddMS²) to confirm identities and identify the labeled acyl chain.
-
Detection: Monitor for the specific mass-to-charge ratios (m/z) of potential downstream lipids. For a lipid containing one [U-¹³C₁₆]-Hypogeic acid chain, its mass will be shifted by +16 Da compared to its unlabeled counterpart. For example, monitor both the unlabeled and the labeled versions of major phospholipid and triacylglycerol species.
-
-
Data Analysis:
-
Extract ion chromatograms for both the unlabeled (M+0) and labeled (M+16) versions of each lipid of interest.
-
Integrate the peak areas.
-
Calculate the fractional enrichment or percentage of labeling for each lipid species as: (Area of Labeled Lipid) / (Area of Labeled Lipid + Area of Unlabeled Lipid) * 100%.
-
Data Presentation
The following table presents example data adapted from a study tracing the incorporation of ¹³C-labeled oleic acid (18:1), a structurally similar fatty acid, into major lipid classes in placental explants over 48 hours.[9][14] This data illustrates the type of quantitative results that can be obtained from the protocols described above.
Table 1: Incorporation of ¹³C-Labeled Acyl Chains into Lipid Classes Over Time
| Time (Hours) | Lipid Class | Total Amount (pmol/mg protein) | Labeled Amount (pmol/mg protein) | % Labeled |
|---|---|---|---|---|
| 3 | Phosphatidylcholines (PC) | 150.2 ± 12.5 | 8.5 ± 1.1 | 5.7% |
| Triacylglycerols (TAG) | 85.6 ± 9.8 | 15.3 ± 2.4 | 17.9% | |
| 24 | Phosphatidylcholines (PC) | 155.8 ± 14.1 | 25.1 ± 3.0 | 16.1% |
| Triacylglycerols (TAG) | 102.4 ± 11.2 | 48.9 ± 5.7 | 47.8% | |
| 48 | Phosphatidylcholines (PC) | 160.1 ± 13.9 | 33.6 ± 4.2 | 21.0% |
| Triacylglycerols (TAG) | 115.7 ± 10.5 | 60.1 ± 7.3 | 51.9% |
Data are presented as mean ± SEM. The data shown is representative for ¹³C-Oleic Acid and serves as an example for what to expect with ¹³C-Hypogeic Acid.
Visualizations
Caption: Experimental workflow for tracing stable isotope-labeled this compound.
Caption: Metabolic fate of labeled this compound in the cell.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Synthesis of stable isotope-labeled precursors for the biosyntheses of capsaicinoids, capsinoids, and capsiconinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 13. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Hypogeic Acid from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid, systematically known as (Z)-7-hexadecenoic acid (16:1n-9), is a monounsaturated fatty acid of growing interest in biomedical research. It is a positional isomer of the more common palmitoleic acid (16:1n-7). This compound is biosynthesized in mammals through the partial β-oxidation of oleic acid[1]. Its name originates from Arachis hypogaea, the botanical name for the peanut, a primary natural source. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from natural sources, primarily focusing on peanut oil.
Data Presentation
Table 1: Fatty Acid Composition of Peanut Oil (Arachis hypogaea L.)
The following table summarizes the typical fatty acid profile of peanut oil, highlighting the presence of oleic acid, the precursor to this compound, and other fatty acids that need to be separated.
| Fatty Acid | Systematic Name | Formula | Average Percentage (%) |
| Palmitic Acid | Hexadecanoic acid | C16:0 | 10 - 15 |
| Stearic Acid | Octadecanoic acid | C18:0 | 2 - 4 |
| Oleic Acid | (Z)-9-Octadecenoic acid | C18:1n-9 | 40 - 60 |
| Linoleic Acid | (9Z,12Z)-9,12-Octadecadienoic acid | C18:2n-6 | 20 - 40 |
| Arachidic Acid | Eicosanoic acid | C20:0 | 1 - 2 |
| Eicosenoic Acid | (Z)-11-Eicosenoic acid | C20:1n-9 | 1 - 2 |
| Behenic Acid | Docosanoic acid | C22:0 | 2 - 4 |
| Lignoceric Acid | Tetracosanoic acid | C24:0 | 1 - 2 |
Note: The concentration of this compound is typically low and requires sensitive analytical methods for detection and quantification.
Experimental Protocols
The extraction and purification of this compound is a multi-step process involving the initial extraction of total lipids, followed by the isolation of the free fatty acid mixture, and subsequent fractionation to isolate the target compound.
Protocol 1: Extraction of Total Fatty Acids from Peanut Oil
This protocol describes the initial saponification of peanut oil to obtain a mixture of free fatty acids.
Materials:
-
Peanut oil (cold-pressed, unrefined is preferable)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve 100 g of peanut oil in 500 mL of 95% ethanol.
-
Prepare a solution of 50 g of KOH in 100 mL of distilled water.
-
Slowly add the KOH solution to the oil-ethanol mixture while stirring.
-
Reflux the mixture for 1-2 hours until the solution is clear, indicating complete saponification.
-
-
Acidification and Extraction:
-
After cooling, transfer the mixture to a large separatory funnel.
-
Acidify the solution to a pH of 1-2 by slowly adding concentrated HCl. This will protonate the fatty acid salts, forming free fatty acids.
-
Add 500 mL of hexane to the separatory funnel and shake vigorously for 2-3 minutes to extract the free fatty acids.
-
Allow the layers to separate. The upper hexane layer contains the fatty acids.
-
Drain the lower aqueous layer.
-
Wash the hexane layer twice with 200 mL of distilled water to remove any remaining salts and acid.
-
-
Drying and Solvent Removal:
-
Drain the hexane layer into a flask containing anhydrous sodium sulfate to remove any residual water.
-
Filter the solution to remove the sodium sulfate.
-
Remove the hexane using a rotary evaporator to obtain the total fatty acid mixture.
-
Protocol 2: Enrichment of Unsaturated Fatty Acids using Urea (B33335) Complexation
This protocol describes the separation of saturated fatty acids from the total fatty acid mixture, thereby enriching the concentration of unsaturated fatty acids, including this compound.
Materials:
-
Total fatty acid mixture (from Protocol 1)
-
Urea
-
Methanol (B129727) or Ethanol (95%)
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Preparation of Urea Solution:
-
In a flask, dissolve urea in 95% methanol or ethanol at a ratio of 1:3 (w/v) by heating to 60-70 °C with stirring until the urea is completely dissolved. A typical ratio is 150 g of urea in 450 mL of methanol for every 50 g of fatty acid mixture.
-
-
Complex Formation and Crystallization:
-
Add the total fatty acid mixture to the hot urea solution and continue heating and stirring until the mixture is clear.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or a colder environment (-10 to -20 °C) to facilitate the crystallization of urea-saturated fatty acid complexes. The optimal temperature may require some empirical optimization. Lower temperatures generally favor more complete removal of saturated fatty acids.
-
Allow crystallization to proceed for 12-24 hours.
-
-
Separation of Fractions:
-
Filter the cold slurry through a pre-chilled Buchner funnel under vacuum.
-
The solid crystalline material on the filter is the urea-saturated fatty acid complex (Urea Complex Fraction - UCF).
-
The filtrate contains the non-complexed unsaturated fatty acids dissolved in the alcohol (Non-Urea Complex Fraction - NUCF).
-
-
Recovery of Unsaturated Fatty Acids:
-
To the NUCF filtrate, add an equal volume of water and acidify with HCl to pH 1-2.
-
Extract the unsaturated fatty acids with hexane as described in Protocol 1.
-
Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enriched unsaturated fatty acid fraction.
-
Protocol 3: Isolation of this compound using Silver Ion Preparative Chromatography
This protocol describes the separation of this compound from other monounsaturated fatty acid isomers using silver ion chromatography. This technique separates fatty acids based on the position and geometry of their double bonds. Fatty acids must first be converted to their methyl esters (FAMEs).
A. Preparation of Fatty Acid Methyl Esters (FAMEs):
Materials:
-
Enriched unsaturated fatty acid fraction (from Protocol 2)
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
To the unsaturated fatty acid fraction, add a 14% solution of boron trifluoride in methanol.
-
Heat the mixture at 60-100 °C for 5-10 minutes.
-
After cooling, add hexane and a saturated NaCl solution and shake.
-
The upper hexane layer containing the FAMEs is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated.
B. Silver Ion Preparative Thin-Layer Chromatography (Ag-TLC):
Materials:
-
Silica (B1680970) gel TLC plates
-
Silver nitrate (B79036) (AgNO3)
-
Methanol
-
Developing tank
-
Hexane
-
Diethyl ether
-
Iodine vapor or other suitable visualization agent
-
Scraper and elution solvent (e.g., hexane:diethyl ether 9:1 v/v)
Procedure:
-
Plate Preparation: Prepare silver nitrate-impregnated TLC plates by dipping standard silica gel plates in a 10% (w/v) solution of AgNO3 in methanol and allowing them to air dry in the dark.
-
Sample Application: Dissolve the FAME mixture in a small amount of hexane and apply it as a band onto the bottom of the Ag-TLC plate.
-
Development: Develop the plate in a chromatography tank containing a mobile phase such as hexane:diethyl ether (e.g., 90:10 v/v). The optimal solvent ratio may need to be adjusted to achieve the best separation of C16:1 isomers.
-
Visualization and Isolation: After development, visualize the separated bands using a non-destructive method if possible, or briefly with iodine vapor. The band corresponding to this compound methyl ester (which will have a different Rf value than palmitoleic acid methyl ester) is scraped from the plate.
-
Elution: The scraped silica is then extracted with a suitable solvent (e.g., hexane:diethyl ether) to elute the purified this compound methyl ester. The solvent is then evaporated.
C. Silver Ion High-Performance Liquid Chromatography (Ag-HPLC):
For larger quantities and higher purity, preparative Ag-HPLC is recommended.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
Silver-ion HPLC column (e.g., ChromSpher 5 Lipids).
Mobile Phase:
-
A gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., acetonitrile (B52724) or isopropanol) is typically used. The exact gradient program needs to be optimized for the specific column and fatty acid mixture.
Procedure:
-
Dissolve the FAME mixture in the initial mobile phase.
-
Inject the sample onto the Ag-HPLC column.
-
Run the gradient program to separate the FAME isomers.
-
Monitor the elution profile with a UV detector (around 205-215 nm for FAMEs).
-
Collect the fraction corresponding to the this compound methyl ester peak.
-
Evaporate the solvent to obtain the purified product.
Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the method to determine the purity of the isolated this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A polar capillary column (e.g., DB-23, SP-2560) is recommended for good separation of fatty acid isomers.
Procedure:
-
Sample Preparation: The purified this compound methyl ester is dissolved in a suitable solvent (e.g., hexane) at a known concentration. An internal standard (e.g., methyl heptadecanoate) can be added for absolute quantification.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
The oven temperature program should be optimized to separate C16:1 isomers. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C).
-
The mass spectrometer is operated in electron ionization (EI) mode, and scans a mass range appropriate for FAMEs (e.g., m/z 50-400).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum.
-
The purity is calculated by dividing the peak area of the this compound methyl ester by the total area of all peaks in the chromatogram. For absolute quantification, the peak area of this compound is compared to the peak area of the internal standard.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Biosynthetic pathway of this compound from oleic acid.
References
Application Notes & Protocols for the Differentiation of Hypogeic, Sapienic, and Palmitoleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (16:1n-9), sapienic acid (16:1n-10), and palmitoleic acid (16:1n-7) are C16:1 monounsaturated fatty acid positional isomers with distinct biosynthetic pathways and emerging, differentiated roles in metabolic and inflammatory diseases.[1][2][3] Accurate analytical techniques to distinguish and quantify these isomers are crucial for understanding their specific biological functions and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the analytical techniques used to separate and identify these closely related fatty acids.
The primary challenge in analyzing these compounds lies in their identical mass and similar physicochemical properties. The key to their differentiation is the position of the double bond within the sixteen-carbon acyl chain. High-resolution gas chromatography (GC) is the most effective technique for their separation, often requiring specialized, highly polar capillary columns.[4][5][6] Mass spectrometry (MS) is essential for confirming the double bond position, particularly after appropriate derivatization. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed, offering complementary information.
Biosynthesis of C16:1 Isomers
The distinct origins of these isomers are foundational to their differential biological roles.[1][7]
-
Palmitoleic Acid (16:1n-7) is synthesized from palmitic acid (16:0) by the action of stearoyl-CoA desaturase-1 (SCD1).[1]
-
This compound (16:1n-9) is a product of the partial β-oxidation of oleic acid (18:1n-9).[1][3]
-
Sapienic Acid (16:1n-10) , unique to humans as a major component of sebum, is also synthesized from palmitic acid via the action of fatty acid desaturase 2 (FADS2).[1][7][8]
Analytical Techniques & Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the cornerstone for separating C16:1 positional isomers. The choice of a highly polar capillary column is critical for achieving resolution.
Data Presentation: Expected Elution Order of C16:1 FAME Isomers on a Highly Polar GC Column
| Analyte (as FAME) | Common Name | Systematic Name (cis) | Double Bond Position | Expected Relative Retention Time |
| Palmitoleic Acid | 16:1n-7 | 9-Hexadecenoic acid | Δ9 | + |
| This compound | 16:1n-9 | 7-Hexadecenoic acid | Δ7 | ++ |
| Sapienic Acid | 16:1n-10 | 6-Hexadecenoic acid | Δ6 | +++ |
Note: The exact retention times will vary depending on the specific GC column, temperature program, and instrument. The elution order on highly polar cyanopropyl siloxane phases (like CP-Sil 88) is generally influenced by the position of the double bond, with isomers having the double bond closer to the carboxyl group often eluting later. However, this can be influenced by other factors and should be confirmed with standards.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC separates fatty acids based on chain length and degree of unsaturation. While less effective than GC for resolving these specific positional isomers, it can be a useful tool, particularly for sample cleanup or fractionation. Argentation (silver ion) HPLC offers superior separation based on the number and geometry of double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR can provide structural information. The chemical shifts of the olefinic protons and carbons are indicative of the double bond environment. However, distinguishing these isomers by NMR in a complex mixture is challenging due to overlapping signals. Data for pure compounds can be used for verification.
Data Presentation: Key ¹H and ¹³C NMR Chemical Shifts for Palmitoleic Acid
| Nucleus | Group | Chemical Shift (ppm) (in CDCl₃) |
| ¹H | Olefinic (CH=CH) | ~5.34 |
| ¹H | Allylic (CH₂-CH=) | ~2.01 |
| ¹³C | Olefinic (C=C) | ~129.7, ~130.0 |
| ¹³C | Carboxyl (COOH) | ~180.5 |
Note: Data for Hypogeic and Sapienic acids are not as readily available in public databases. Analysis of pure standards would be required for definitive assignments.
Experimental Protocols
Overall Analytical Workflow
Protocol 1: Sample Preparation - Lipid Extraction and Saponification
This protocol is for the extraction of total lipids and subsequent hydrolysis to free fatty acids.
-
Homogenization: Homogenize ~100 mg of tissue or a cell pellet in a glass tube with 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution.
-
Extraction: Vortex vigorously for 2 minutes. Add 0.5 mL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH. Cap the tube tightly and heat at 80°C for 1 hour.
-
Acidification: Cool the sample to room temperature. Add 2 mL of deionized water and acidify to pH 2-3 with 6 M HCl.
-
Fatty Acid Extraction: Extract the free fatty acids by adding 3 mL of hexane (B92381), vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes.
-
Final Step: Transfer the upper hexane layer to a clean vial and dry under nitrogen. The sample is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This is a common method for preparing volatile derivatives for GC analysis.
-
Reagent Preparation: Prepare a 14% boron trifluoride in methanol (BF₃-MeOH) solution. Caution: BF₃ is corrosive and toxic. Handle in a fume hood.
-
Reaction: Re-dissolve the dried free fatty acids from Protocol 1 in 1 mL of toluene. Add 2 mL of BF₃-MeOH reagent.
-
Incubation: Cap the tube tightly and heat at 100°C for 30 minutes.
-
Extraction: Cool the tube. Add 2 mL of hexane and 1 mL of deionized water. Vortex for 1 minute and centrifuge to separate phases.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Protocol 3: GC-MS Analysis of C16:1 FAME Isomers
This protocol outlines the conditions for separating the isomers using a highly polar column.
-
GC System: Agilent GC-MS system (or equivalent).
-
Column: Agilent J&W CP-Sil 88 for FAME (100 m x 0.25 mm, 0.2 µm film thickness) or equivalent highly polar cyanopropyl siloxane column.[4][5][6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 140°C, hold for 5 min.
-
Ramp 1: 4°C/min to 240°C.
-
Hold at 240°C for 20 min.
-
-
Injector: Split/splitless inlet at 250°C. 1 µL injection volume with a 50:1 split ratio.
-
MS Detector:
-
Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Quadrupole: 150°C.
-
Scan Range: m/z 50-400.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Protocol 4: Derivatization to Picolinyl Esters for Double Bond Localization
Picolinyl esters produce diagnostic ions in MS that help pinpoint the double bond location.
-
Reagent Preparation: Prepare a solution of 1 M potassium tert-butoxide in dry tetrahydrofuran (B95107) (THF). In a separate vial, mix 100 µL of 3-pyridylcarbinol (3-hydroxymethylpyridine) with the potassium tert-butoxide solution until clear.
-
Reaction: Dissolve the dried free fatty acids (~1 mg) from Protocol 1 in 1 mL of dry dichloromethane. Add this to the reagent mixture.
-
Incubation: Heat the reaction at 45°C for 45 minutes.
-
Extraction: After cooling, add 2 mL of water and 4 mL of hexane. Vortex and centrifuge.
-
Collection: Transfer the upper hexane layer to a GC vial for analysis by GC-MS.
Logic for Isomer Identification
The definitive identification of these isomers requires a combination of techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CP-Sil 88 for FAME | GC Columns | Agilent [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 8. Sapienic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution in GC-MS Analysis of C16:1 Fatty Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of hypogeic acid (16:1n-9) and palmitoleic acid (16:1n-7) during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the separation of hypogeic and palmitoleic acid.
Issue 1: Poor or No Separation of Hypogeic and Palmitoleic Acid Peaks
-
Primary Cause: Inadequate chromatographic resolution due to suboptimal column selection or GC method parameters. Positional isomers like hypogeic and palmitoleic acid are often difficult to separate on standard, non-polar GC columns.[1][2][3]
-
Troubleshooting Steps:
-
Verify Column Choice:
-
Recommendation: Employ a highly polar cyanopropylsiloxane stationary phase column.[1][2][3][4] These columns are specifically designed for the separation of fatty acid methyl ester (FAME) isomers, including positional and geometric (cis/trans) isomers.[1][2][4][5]
-
Action: Confirm that you are using a column such as a CP-Sil 88, HP-88, SP-2560, or equivalent. Longer columns (e.g., 100m) generally provide better resolution for complex isomer separations.[6][7]
-
-
Optimize Oven Temperature Program:
-
Rationale: A slow, optimized temperature ramp can significantly enhance the separation of closely eluting compounds.[8][9][10]
-
Action: Start with a low initial oven temperature and use a slow ramp rate (e.g., 1-2°C/min) through the elution window of the C16:1 FAMEs. This increases the interaction time of the analytes with the stationary phase, improving separation.
-
-
Check Carrier Gas Flow Rate:
-
Rationale: The linear velocity of the carrier gas affects column efficiency.
-
Action: Ensure the carrier gas (Helium is commonly used for GC-MS) flow rate is set to the optimal velocity for your column's internal diameter to maximize resolution.
-
-
-
Workflow for Troubleshooting Poor Separation:
Caption: Troubleshooting workflow for poor peak separation.
Issue 2: Broad or Tailing Peaks for Fatty Acids
-
Primary Cause: Fatty acids are polar compounds and can interact with active sites in the GC system, leading to poor peak shape.[11] This is often due to incomplete derivatization.
-
Troubleshooting Steps:
-
Confirm Complete Derivatization:
-
Rationale: Free carboxylic acid groups result in significant peak tailing. Derivatization to Fatty Acid Methyl Esters (FAMEs) is crucial for good chromatographic performance.[11][12][13]
-
Action: Review your derivatization protocol. Ensure reagents are fresh and the reaction has gone to completion. Common and effective methods include using BF3-methanol or acid-catalyzed esterification.[14][15][16]
-
-
Check for System Activity:
-
Rationale: Active sites in the injector liner, column, or detector can cause peak tailing.
-
Action: Use a deactivated inlet liner. If the column is old, consider conditioning it or replacing it.
-
-
-
Workflow for Derivatization Verification:
Caption: Workflow to address broad or tailing fatty acid peaks.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and palmitoleic acid co-elute?
A1: this compound (cis-7-hexadecenoic acid or 16:1n-9) and palmitoleic acid (cis-9-hexadecenoic acid or 16:1n-7) are positional isomers.[17][18] This means they have the same chemical formula (C16H30O2), the same number of double bonds, and the same cis configuration. The only difference is the location of the double bond in the fatty acid chain. Due to their very similar chemical structures and physical properties (like boiling point), they are challenging to separate using standard GC columns that primarily separate based on boiling point.[11] Achieving separation requires a stationary phase that can differentiate based on the subtle differences in their structures, such as the highly polar cyanopropyl phases which interact differently with the double bonds at different positions.[1][2]
Q2: What is the best type of GC column for separating C16:1 isomers?
A2: The most effective columns for separating fatty acid positional isomers are highly polar capillary columns. Specifically, columns with a high cyanopropyl content in the stationary phase are recommended.[1][2][3][4]
| Column Type | Stationary Phase | Key Features | Examples |
| Highly Polar | Biscyanopropyl Polysiloxane | Excellent for cis/trans and positional isomer separation. | CP-Sil 88, HP-88, SP-2560, Rt-2560 |
| Mid-Polarity | Cyanopropyl Phenyl Polysiloxane | Can provide some separation of cis/trans isomers. | DB-23 |
| Wax | Polyethylene Glycol (PEG) | Good for general FAME analysis but not ideal for isomer separation. | DB-WAX, FAMEWAX |
Q3: Can I use mass spectrometry to differentiate between hypogeic and palmitoleic acid if they co-elute?
A3: Standard electron ionization (EI) mass spectrometry is generally not sufficient to distinguish between positional isomers like hypogeic and palmitoleic acid. Their EI mass spectra are virtually identical because the fragmentation patterns are not typically influenced by the double bond position in the fatty acid chain.[19][20] To differentiate them using MS, you would need to perform derivatization to form adducts that yield position-specific fragment ions (e.g., with dimethyl disulfide - DMDS) or use more advanced mass spectrometry techniques. Therefore, chromatographic separation is the preferred method for accurate quantification.
Q4: Are there any alternative analytical techniques if I cannot resolve the co-elution with GC-MS?
A4: Yes, for particularly challenging separations of fatty acid isomers, comprehensive two-dimensional gas chromatography (GCxGC-MS) is a powerful alternative.[21][22] GCxGC utilizes two columns with different separation mechanisms, providing significantly enhanced peak capacity and resolution.[22] This technique can often resolve isomers that co-elute in a single-dimension GC separation.
-
Logical Relationship of Analytical Techniques:
Caption: Hierarchy of GC techniques for fatty acid isomer analysis.
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is a widely used and effective method for preparing FAMEs from free fatty acids for GC-MS analysis.[14][16]
-
Sample Preparation: Start with a dried lipid extract or a known amount of the fatty acid standard mixture.
-
Reagent Addition: To approximately 1-10 mg of the lipid sample in a screw-cap tube, add 1 mL of 14% BF3 in methanol.
-
Reaction: Cap the tube tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes in a heating block or water bath.
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of saturated sodium chloride (NaCl) solution and 1 mL of hexane (B92381).
-
Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Optimized GC-MS Method for C16:1 Isomer Separation
This method is based on typical parameters found to be effective for separating fatty acid isomers on a highly polar column.
| Parameter | Value | Rationale |
| GC Column | HP-88 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent | Long, highly polar column for maximum resolution of positional isomers.[6][7] |
| Carrier Gas | Helium | Inert gas, compatible with MS detectors. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for column efficiency. |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid overloading the column. |
| Injector Temp | 250 °C | Ensures complete vaporization of FAMEs. |
| Oven Program | - Initial Temp: 100°C, hold for 2 min- Ramp 1: 5°C/min to 180°C- Ramp 2: 2°C/min to 220°C- Hold at 220°C for 10 min | Slow ramp rate through the elution range of C16:1 isomers to maximize separation.[8] |
| MS Detector | ||
| Transfer Line Temp | 250 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |
| Scan Range | m/z 50-400 | Covers the expected mass range for FAMEs. |
References
- 1. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. agilent.com [agilent.com]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-temperature gas chromatography-mass spectrometry for skin surface lipids profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Derivatization techniques for free fatty acids by GC [restek.com]
- 15. researchgate.net [researchgate.net]
- 16. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Roles of palmitoleic acid and its positional isomers, hypogeic and sapienic acids, in inflammation, metabolic diseases and cancer | DIGITAL.CSIC [digital.csic.es]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. gcms.cz [gcms.cz]
- 22. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Improving Peak Resolution of Fatty Acid Isomers in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving common challenges in separating structurally similar fatty acids.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate fatty acid isomers using standard HPLC methods?
Fatty acid isomers, such as cis/trans, positional, or branched-chain (iso/anteiso) isomers, possess very similar physicochemical properties. For instance, geometric (cis/trans) isomers often have nearly identical hydrophobicity, which is the primary separation principle in the widely used Reversed-Phase (RP-HPLC) mode. This leads to very similar retention times and frequent co-elution on standard C8 or C18 columns.[1] Achieving separation requires optimizing methods to exploit subtle differences in molecular shape and polarity.
Q2: Is derivatization of fatty acids necessary before HPLC analysis?
While not strictly required for HPLC as it is for Gas Chromatography (GC), derivatization is highly recommended for analyzing fatty acid isomers.[1] There are two main benefits:
-
Improved Peak Shape: Free fatty acids contain a polar carboxyl group that can interact with the stationary phase, leading to poor peak shape (tailing). Converting them to esters (e.g., phenacyl or p-bromophenacyl esters) neutralizes this polarity, resulting in sharper, more symmetrical peaks.
-
Enhanced Detection: Many fatty acids lack a strong UV chromophore. Derivatization adds a UV-active or fluorescent tag to the molecule, significantly increasing detection sensitivity and allowing for lower limits of quantitation.[2][3]
Q3: What is the best HPLC column for separating geometric (cis/trans) isomers?
Standard C18 columns can struggle to resolve cis and trans isomers due to their similar hydrophobicity.[1] For better separation, consider columns that offer greater shape selectivity.
-
Cholesterol-bonded or Phenyl-Hexyl columns can provide improved resolution by interacting differently with the distinct molecular shapes of cis ('U' shaped) and trans ('linear' shaped) isomers.[1]
-
Silver-Ion (Ag+) HPLC columns are highly effective for separating unsaturated fatty acid isomers. The silver ions interact with the π-electrons of the double bonds, and this interaction is influenced by the geometry (cis/trans) and position of the double bonds, enabling excellent separation.
Q4: Can I improve the resolution of my isomers without buying a new column?
Yes. Before changing your column, you can systematically optimize several key method parameters:
-
Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water.
-
Mobile Phase Additives: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the fatty acid's carboxyl group, which improves peak shape.
-
Column Temperature: Lowering the column temperature in RP-HPLC generally increases retention time and can enhance resolution between closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, although it will lengthen the run time.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
Symptoms:
-
Two or more isomer peaks are not baseline-separated.
-
A single broad peak is observed where multiple isomers are expected.
-
A peak with a shoulder, suggesting a hidden co-eluting compound.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting poor peak resolution.
Quantitative Data: Effect of Mobile Phase Composition
Adjusting the percentage of the organic modifier is a powerful tool to control retention and improve resolution. In RP-HPLC, decreasing the organic solvent percentage increases retention.
Table 1: Representative Retention Times of Oleic (cis) and Elaidic (trans) Acid vs. Acetonitrile Percentage Conditions based on Al-Rimawi et al., 2015. C18 Column (150 x 4.6 mm, 5 µm), UV at 205 nm, Mobile Phase: Acetonitrile/Water with 0.1% Acetic Acid.
| % Acetonitrile (v/v) | Retention Time - Oleic Acid (min) | Retention Time - Elaidic Acid (min) | Estimated Resolution (Rs) |
| 82% | ~10.1 | ~11.3 | ~1.3 |
| 80% | 11.2 | 12.6 | 1.5 |
| 78% | ~12.5 | ~14.1 | ~1.6 |
Note: Values for 82% and 78% are estimated based on typical chromatographic behavior to illustrate the trend. The 80% data is from the validated method.[4]
Quantitative Data: Effect of Column Temperature
In standard RP-HPLC, temperature affects solvent viscosity and analyte interaction with the stationary phase. Lowering the temperature generally increases retention times, which can lead to better resolution for closely eluting isomers.[5]
Table 2: Representative Effect of Column Temperature on Isomer Resolution in RP-HPLC Illustrative data based on established chromatographic principles.
| Temperature (°C) | Retention Time - Isomer A (min) | Retention Time - Isomer B (min) | Resolution (Rs) |
| 40 | 8.5 | 8.8 | 0.8 (Co-eluting) |
| 30 | 10.2 | 10.7 | 1.3 (Partial Separation) |
| 25 | 11.5 | 12.2 | 1.6 (Good Separation) |
Conversely, in Silver-Ion HPLC using a hexane-based mobile phase, an unusual inverse relationship is observed: retention times increase with higher temperatures .[6][7][8][9] This effect can be used to fine-tune separations.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Peak Tailing: The back half of the peak is wider than the front half.
-
Peak Fronting: The front half of the peak is wider than the back half.
Causes and Solutions:
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | - Secondary Interactions: The polar carboxyl group of underivatized fatty acids interacts with active silanol (B1196071) sites on the column. - Mobile Phase pH: pH is too high, causing partial ionization of the fatty acid. - Column Contamination: Buildup of sample matrix on the column frit or head. | - Derivatize the fatty acids to esters to mask the carboxyl group. - Lower the mobile phase pH by adding 0.1% formic or acetic acid. - Use an end-capped column to minimize silanol interactions. - Flush the column with a strong solvent or replace the guard column. |
| Peak Fronting | - Column Overload: Injecting too much sample mass onto the column. - Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Dissolve the sample in the initial mobile phase whenever possible. |
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to Phenacyl Esters
This protocol creates p-bromophenacyl esters, which are highly UV-active, for sensitive HPLC analysis.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for preparing phenacyl esters.
Methodology:
-
Sample Preparation: Dissolve the lipid extract in a 2:1 chloroform/methanol solution in a reaction vial. The amount should correspond to approximately 0.5-2.5 µmol of total fatty acids.
-
Saponification: Add a methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 0.05N) in at least a 9:1 molar excess relative to the potential fatty acid content. Add one drop of phenolphthalein (B1677637) indicator.
-
Evaporation: Mix the sample for 2 minutes and then evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen. The sample is dry when the pink color disappears. This leaves the potassium salts of the fatty acids.
-
Derivatization: Add the derivatization reagent. This typically consists of p-bromophenacyl bromide and a crown ether (e.g., 18-crown-6) as a catalyst, dissolved in acetonitrile. The reagent should be in significant molar excess (e.g., 25x) to the fatty acid content.
-
Reaction: Seal the vial and heat it at 75-80°C for 30 minutes in a heating block.
-
Analysis: After cooling the vial to room temperature, the sample can be directly injected into the HPLC system.
Protocol 2: RP-HPLC Method for Oleic and Elaidic Acid
This protocol is a validated isocratic method for the separation of the C18:1 cis/trans isomers oleic acid and elaidic acid.[4]
Table 3: HPLC Parameters for Oleic and Elaidic Acid Separation
| Parameter | Setting |
| Column | C18 (e.g., Waters, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (80:20, v/v) containing 0.1% Acetic Acid |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 205 nm |
| Column Temp. | Ambient (or controlled at 30°C for better reproducibility) |
| Injection Vol. | 50 µL |
| Sample Prep. | Dissolve standards/samples in n-hexane |
Expected Results: Under these conditions, the retention time for oleic acid is approximately 11.2 minutes, and for elaidic acid, it is approximately 12.6 minutes, yielding good resolution.[4]
Protocol 3: Silver-Ion (Ag+) HPLC for FAME Isomers
Silver-ion chromatography is a powerful technique for separating fatty acid methyl esters (FAMEs) based on the number, position, and geometry of double bonds.
Table 4: Representative Silver-Ion HPLC Parameters
| Parameter | Setting |
| Column | Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm) |
| Mobile Phase A | Dichloromethane |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 100% A. Linear gradient to 1% B over 30 min. Linear gradient to 3% B over the next 30 min. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temp. | 20-30°C (can be optimized) |
| Detection | Evaporative Light-Scattering Detector (ELSD) or UV (for derivatives) |
Separation Principles:
-
Degree of Unsaturation: Retention increases with the number of double bonds.
-
Geometric Isomers: trans isomers elute before their corresponding cis isomers.
-
Positional Isomers: The position of the double bond along the fatty acid chain also influences retention, allowing for the separation of positional isomers.[3]
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. analusis.edpsciences.org [analusis.edpsciences.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromtech.com [chromtech.com]
- 6. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
troubleshooting low recovery of Hypogeic acid during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low recovery of Hypogeic acid during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a monounsaturated omega-9 fatty acid with the chemical formula C16H30O2.[1] Its IUPAC name is (E)-hexadec-7-enoic acid.[1][2] It is found in organisms such as Monascus purpureus and Arachis hypogaea (peanuts).[1] Key physical properties are summarized below.
| Property | Value |
| Molar Mass | 254.414 g/mol [1] |
| Melting Point | 33 °C (91 °F)[1] |
| Boiling Point | 374.80 °C (706.64 °F)[1] |
| Appearance | Colorless needles[1] |
| Solubility | Soluble in alcohol[1] |
Q2: What are the common methods for extracting this compound?
As a fatty acid, this compound can be extracted using standard lipid extraction protocols. The most common methods include:
-
Liquid-Liquid Extraction (LLE): This involves using a mixture of solvents to partition the lipids from the sample matrix. Widely used LLE methods include the Folch and Bligh & Dyer techniques, which typically use a chloroform/methanol solvent system.[3][4] Another popular solvent system utilizes methyl-tert-butyl ether (MTBE).[3][5]
-
Solid-Phase Extraction (SPE): SPE can be used to either isolate fatty acids from a crude extract or to remove interfering substances.[5][6] The choice of sorbent and solvents is critical for successful SPE.[7]
-
Soxhlet Extraction: This is a continuous extraction method using a non-polar solvent like n-hexane and is often used for solid samples.[8][9]
Q3: Why is my recovery of this compound low?
Low recovery of this compound can be attributed to several factors throughout the experimental workflow, from sample handling to the final extraction steps. Key issues include:
-
Analyte Degradation: As an unsaturated fatty acid, this compound is susceptible to oxidation, especially when exposed to heat, light, and oxygen.[10][11]
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for this compound or the specific sample matrix.[3][4]
-
Incomplete Extraction: A single extraction step may not be sufficient to recover the entire amount of this compound from the sample.[3]
-
Losses During Phase Separation: In LLE, this compound may be lost in the aqueous phase or at the interface if the separation is not clean.[5]
-
Improper SPE Technique: Issues with cartridge conditioning, sample loading, washing, or elution can lead to significant loss of the analyte.[5][6][12]
-
Matrix Effects: Complex biological samples can contain interfering substances that hinder the extraction efficiency.[3]
Troubleshooting Guides
Problem 1: Low or No Detectable this compound in the Final Extract
This is a common issue that can arise from problems at various stages of the extraction process. Use the following guide to troubleshoot the problem.
Caption: Troubleshooting workflow for low this compound recovery.
Possible Cause & Solution
-
Sample Degradation:
-
Cause: this compound, being an unsaturated fatty acid, is prone to oxidation.[11] Improper storage or handling can lead to its degradation.
-
Solution: Snap-freeze fresh samples in liquid nitrogen and store them at -80°C until extraction.[5] Avoid repeated freeze-thaw cycles.[5] During homogenization, keep the sample on ice and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the homogenization buffer.[5]
-
-
Inefficient Extraction:
-
Cause: The chosen solvent system may not be optimal for extracting this compound from your specific sample matrix.[3]
-
Solution: For liquid-liquid extractions, ensure the solvent polarity matches the analyte. Common effective systems include chloroform:methanol or methyl-tert-butyl ether (MTBE).[3][5] It may be necessary to perform a second extraction on the aqueous phase to improve recovery.[3]
-
-
Loss During Phase Separation:
-
Solid-Phase Extraction (SPE) Issues:
-
Cause: Improper conditioning of the SPE cartridge, use of a wash solvent that is too strong, or an elution solvent that is too weak can all lead to poor recovery.[5][6]
-
Solution: Ensure the SPE cartridge is properly conditioned according to the manufacturer's instructions.[5] Optimize the wash and elution solvents. Test the wash fraction for the presence of your analyte to see if it's being eluted prematurely. If the analyte is not eluting, try a stronger elution solvent.[6][13]
-
-
Loss During Solvent Evaporation:
-
Cause: Evaporating the solvent at high temperatures or for a prolonged period can lead to the degradation or loss of the analyte.
-
Solution: Evaporate the solvent under a gentle stream of nitrogen gas at a low temperature (e.g., 30-37°C).[5] Avoid drying the sample for an extended period.
-
Problem 2: High Variability Between Replicate Samples
High variability can make it difficult to obtain reliable quantitative data.
Caption: Key factors contributing to high sample variability.
Possible Cause & Solution
-
Inconsistent Sample Preparation:
-
Cause: If the sample is not perfectly homogenous, different aliquots will have different concentrations of this compound.
-
Solution: Ensure that the sample is thoroughly homogenized before taking aliquots for extraction.
-
-
Procedural Inconsistencies:
-
Cause: Minor variations in the extraction procedure between samples can lead to significant differences in recovery.
-
Solution: Follow the extraction protocol precisely for every sample. Use calibrated pipettes to ensure accurate solvent volumes. Ensure that mixing times and centrifugation speeds are consistent for all replicates.
-
-
Analytical Instrument Variability:
Experimental Protocols
Protocol 1: Modified Folch Method for this compound Extraction (LLE)
This protocol is a widely used method for total lipid extraction from biological samples.[3][4]
Materials:
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Nitrogen gas evaporator
Procedure:
-
Homogenization: Homogenize the sample (e.g., 1 gram of tissue) in a 2:1 (v/v) mixture of chloroform:methanol to a final volume of 20 times the sample volume.
-
Extraction: Agitate the mixture for 15-20 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex the mixture and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the phases.
-
Collection: Carefully collect the lower (chloroform) phase containing the lipids using a glass Pasteur pipette.
-
Re-extraction (Optional but Recommended): To improve recovery, re-extract the upper aqueous phase with a fresh portion of the chloroform:methanol mixture.[3]
-
Evaporation: Combine the organic phases and evaporate the solvent under a gentle stream of nitrogen at 30-37°C.[5]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane (B92381) for GC analysis).
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound
This protocol can be used to clean up a crude lipid extract to isolate the fatty acid fraction.
Materials:
-
SPE manifold
-
Appropriate SPE cartridges (e.g., silica-based or reversed-phase C18)
-
Conditioning, loading, washing, and elution solvents
-
Nitrogen gas evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's protocol. This typically involves passing a non-polar solvent followed by a polar solvent through the cartridge to activate the stationary phase.[5]
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of the loading solvent and apply it to the conditioned cartridge. The flow rate should be slow to allow for proper binding.[13]
-
Washing: Pass a wash solvent through the cartridge to remove any unbound, interfering compounds. The wash solvent should be strong enough to elute impurities but not the this compound.[6]
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent. The elution solvent should be strong enough to desorb the analyte from the sorbent.[5]
-
Evaporation: Evaporate the elution solvent under a gentle stream of nitrogen at 30-37°C.
-
Derivatization and Analysis: The purified this compound can then be derivatized to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography (GC).[14]
Data Presentation
Table 1: Comparison of Solvents for Fatty Acid Extraction
| Solvent System | Polarity | Typical Recovery of Unsaturated Fatty Acids | Notes |
| Chloroform:Methanol (2:1) | Polar | High | "Gold standard" for total lipid extraction.[3][15] |
| Methyl-tert-butyl ether (MTBE) | Moderately Polar | High | Gaining popularity as a safer alternative to chloroform.[3][4] |
| n-Hexane | Non-polar | Moderate to High | Good for extracting neutral lipids.[4] |
| Diethyl Ether | Moderately Polar | High | Has been shown to be effective for fatty acid extraction from microalgae.[8] |
| Ethanol | Polar | Moderate | Can be effective, but may extract more polar non-lipid components.[4] |
Note: Optimal solvent choice is highly dependent on the sample matrix.[3] Pilot experiments are recommended to determine the best solvent system for your specific application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H30O2 | CID 6365142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. hawach.com [hawach.com]
- 13. silicycle.com [silicycle.com]
- 14. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 15. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Hypogeic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of hypogeic acid ((E)-hexadec-7-enoic acid) for analysis, typically by gas chromatography (GC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient time or temperature. | Optimize reaction conditions. For FAME synthesis with BF₃-Methanol, try increasing the incubation time or temperature (e.g., 60-100°C for 60 minutes). For silylation with BSTFA, a common condition is 60°C for 60 minutes.[1][2] |
| Presence of water in the sample or reagents. | Both esterification and silylation methods are moisture-sensitive.[1] Ensure samples are dry (lyophilize if necessary) and use high-quality, anhydrous solvents and reagents.[1] A water scavenger like 2,2-dimethoxypropane (B42991) can be added during esterification. | |
| Incorrect reagent-to-sample ratio. | A molar excess of the derivatizing agent is typically required. For example, a 10x molar excess of BF₃-Methanol or BSTFA is a good starting point.[1] | |
| Ineffective catalyst (for acid- or base-catalyzed methods). | Ensure the catalyst (e.g., BF₃, HCl, KOH) is not degraded. Use fresh reagents and store them under appropriate conditions to prevent degradation. | |
| Poor Chromatographic Peak Shape (e.g., Tailing Peaks) | Incomplete derivatization. | The polar carboxyl group of underivatized this compound can interact with the GC column's stationary phase, causing peak tailing.[1] Re-optimize the derivatization procedure to ensure complete conversion. |
| Acidic sample injection. | Injecting acidic samples, especially after acid-catalyzed esterification, can degrade sensitive GC columns.[3] Neutralize the final extract by washing with a saturated NaCl solution or a weak base, and dry the organic layer with anhydrous sodium sulfate (B86663) before injection.[1][3] | |
| Presence of Extraneous Peaks in Chromatogram | Reagent artifacts or byproducts. | Always run a reagent blank (all reagents without the sample) to identify peaks originating from the derivatization agents themselves. Silylation reagents like BSTFA can sometimes produce more complex spectra.[1] |
| Sample degradation. | Harsh reaction conditions (e.g., high temperatures with strong acids) can degrade polyunsaturated fatty acids.[4] While this compound is monounsaturated, using the mildest effective conditions is always recommended. Base-catalyzed methods are generally milder than acid-catalyzed ones.[5][6] | |
| Inconsistent or Poor Reproducibility | Variability in sample preparation. | Small variations in reagent volumes, reaction times, and temperatures can lead to inconsistent results. Automating the sample preparation process can improve reproducibility.[6][7] |
| Phase separation issues during extraction. | After derivatization, the derivatives are extracted into a nonpolar solvent (e.g., hexane). Ensure complete phase separation to avoid carryover of aqueous reagents. Adding a saturated NaCl solution can aid in separating the layers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for derivatizing this compound for GC analysis?
A1: The most common method is esterification to form a fatty acid methyl ester (FAME).[2] This is typically achieved through acid-catalyzed (e.g., using Boron Trifluoride in methanol) or base-catalyzed (e.g., using methanolic KOH) reactions.[5][8] This process increases the volatility and reduces the polarity of the fatty acid, making it suitable for GC analysis.
Q2: Should I choose an acid-catalyzed or base-catalyzed method for FAME preparation?
A2: The choice depends on your sample.
-
Acid-catalyzed methods (e.g., BF₃-Methanol, HCl-Methanol) are robust and will derivatize both free fatty acids and those present in lipids like triglycerides (transesterification).[2][4]
-
Base-catalyzed methods (e.g., KOH in methanol) are generally faster and occur under milder conditions, which can be beneficial for preventing degradation of labile fatty acids.[5][6] However, they are not effective for derivatizing free fatty acids.[6][8]
Q3: My sample contains free this compound. Which derivatization method is best?
A3: For free fatty acids, an acid-catalyzed esterification method (e.g., BF₃-Methanol) or a silylation method is necessary.[1][8] Base-catalyzed methods will not work as they are not suitable for esterifying free fatty acids.[8]
Q4: What is silylation and when should I use it for this compound?
A4: Silylation is another common derivatization technique where the active hydrogen on the carboxyl group is replaced with a trimethylsilyl (B98337) (TMS) group, typically using reagents like BSTFA or MSTFA.[1][2] This method is very effective and also derivatizes other functional groups like hydroxyls.[1] It is a strong alternative to esterification, but the resulting TMS derivatives can be less stable over time and may require analysis within a week.[1]
Q5: How critical is the removal of water from my sample before derivatization?
A5: It is extremely critical. Both esterification and silylation reactions are highly sensitive to moisture.[1] The presence of water will hinder the reaction, leading to incomplete derivatization and low yields. It is essential to use anhydrous reagents and to dry the sample thoroughly, for example, by evaporation under nitrogen or lyophilization.[1]
Q6: How can I confirm that my derivatization reaction is complete?
A6: To ensure the reaction has gone to completion, you can analyze aliquots of a sample at different derivatization times. Plot the peak area of the derivatized this compound against time. The optimal time is the point where the peak area no longer increases.
Data Presentation: Derivatization Reaction Conditions
Table 1: Comparison of Common Derivatization Methods for this compound
| Parameter | Acid-Catalyzed Esterification (BF₃-Methanol) | Base-Catalyzed Methanolysis (KOH-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent | 12-14% Boron Trifluoride in Methanol[2] | 0.2 M - 2 M KOH in Methanol[8][9] | BSTFA + 1% TMCS[1][2] |
| Reaction Temp. | 50 - 100°C[1][2] | Room Temperature - 37°C[5] | 60°C[1][2] |
| Reaction Time | 5 - 60 minutes[1][2] | ~2 minutes (for glycerolipids)[5][8] | 60 minutes[1][2] |
| Sample Type | Free Fatty Acids & Acyl Lipids[4] | Acyl Lipids (not Free Fatty Acids)[6][8] | Free Fatty Acids & other functional groups[1] |
| Key Advantage | Robust for nearly all sample types. | Fast, mild reaction conditions.[5] | Derivatizes multiple functional groups.[1] |
| Key Disadvantage | Can be harsh; potential for artifacts.[4][5] | Ineffective for free fatty acids.[8] | Derivatives may have limited stability.[1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol
This protocol is adapted for the general preparation of Fatty Acid Methyl Esters (FAMEs) and is suitable for this compound.[1][2]
-
Sample Preparation: Place up to 25 mg of the lipid extract or this compound standard into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the tube.
-
Reaction: Tightly cap the tube and heat in a water bath or heating block at 60°C for 10-60 minutes. The optimal time should be determined empirically.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).
-
Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Centrifuge briefly to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure all FAMEs are recovered, the extraction can be repeated with an additional 1 mL of hexane.
-
Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water. The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Methanolysis using Methanolic KOH
This protocol is suitable for converting this compound within glycerolipids to FAMEs.[8][9]
-
Sample Preparation: Dissolve up to 10 mg of the lipid sample in 2 mL of hexane in a glass tube.[8]
-
Reagent Addition: Add 0.2 mL of 2 M methanolic KOH.[8]
-
Reaction: Cap the tube and vortex vigorously for 2 minutes at room temperature.[8]
-
Separation: Centrifuge the tube to separate the layers.
-
Collection: Carefully transfer an aliquot of the upper hexane layer to a GC vial for analysis.
Protocol 3: Silylation using BSTFA
This protocol creates trimethylsilyl (TMS) ester derivatives of this compound.[1]
-
Sample Preparation: Place the dried this compound sample into a GC autosampler vial.
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and an appropriate solvent if needed (e.g., acetonitrile).[1]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1]
-
Analysis: After cooling, the sample can be directly analyzed by GC-MS. If needed, a solvent like dichloromethane (B109758) can be added for dilution.[1]
Mandatory Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for common derivatization issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perlan.com.pl [perlan.com.pl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. rhizolab.com [rhizolab.com]
minimizing sample degradation of unsaturated fatty acids during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of unsaturated fatty acids during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of unsaturated fatty acids, providing explanations and actionable solutions.
Issue 1: Low recovery of polyunsaturated fatty acids (PUFAs) in my samples.
-
Potential Cause: Oxidation is a primary cause of unsaturated fatty acid degradation.[1][2][3] The double bonds in PUFAs are highly susceptible to attack by reactive oxygen species.[4] This process, known as lipid peroxidation, can be initiated or accelerated by factors like exposure to air (oxygen), heat, light, and the presence of metal ions.[5][6]
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Whenever possible, handle samples under a nitrogen or argon atmosphere to minimize exposure to oxygen.[7]
-
Add antioxidants: Incorporate antioxidants into your extraction solvents and storage solutions.[1][3][5] Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[7] Natural antioxidants like tocopherols (B72186) (Vitamin E), rosemary extract, and certain polyphenols have also been shown to be effective.[5][8][9]
-
Use appropriate solvents: Ensure solvents are of high purity and free of peroxides.
-
Chelate metal ions: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffers or solvents.[6]
-
Issue 2: Inconsistent results between samples analyzed at different times.
-
Potential Cause: Improper sample storage is a likely culprit. The duration and temperature of storage significantly impact the stability of unsaturated fatty acids.[6][10] Degradation can occur through oxidation and enzymatic processes.[10][11]
-
Troubleshooting Steps:
-
Optimal Storage Temperature: For long-term storage, flash-freeze samples in liquid nitrogen (-196°C) and then store them at -80°C.[10][11] Storage at -20°C can be suitable for shorter periods, but -80°C is recommended to minimize degradation over extended timeframes.[10][12] For very short-term storage (up to 7 days for some fatty acids like DHA), +4°C may be acceptable, but this should be validated for your specific analytes.[13]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[14] Aliquot samples into smaller volumes before freezing to avoid the need to thaw the entire sample for each analysis.
-
Protect from Light: Store samples in amber vials or wrap containers in aluminum foil to prevent light-induced oxidation.[3][5][6] Unsaturated fatty acids are sensitive to visible light, which can induce lipid peroxidation.[15][16]
-
Storage Matrix: Storing extracted lipids in an organic solvent at low temperatures can improve stability.[10][11]
-
Issue 3: Evidence of isomerization or formation of trans fatty acids.
-
Potential Cause: High temperatures during sample preparation or analysis can cause isomerization of the double bonds in unsaturated fatty acids, leading to the formation of trans isomers.[17][18] Thermal processing can also lead to other forms of degradation.[18][19]
-
Troubleshooting Steps:
-
Avoid Excessive Heat: During extraction, derivatization, and other sample preparation steps, use the lowest effective temperatures.[7] For example, when preparing fatty acid methyl esters (FAMEs), milder derivatization methods that do not require high heat are preferable.[7]
-
Optimize GC/LC Parameters: Ensure that the temperatures of the injector port and column in your gas chromatograph (GC) or the conditions in your liquid chromatograph (LC) are not excessively high, as this can cause on-column degradation.[20]
-
Consider Alternative Derivatization: Harsh acidic catalysts used in some derivatization methods can degrade certain fatty acids.[7] Explore milder, base-catalyzed methods if you suspect this is an issue.[7]
-
Issue 4: Variable results depending on the sample matrix.
-
Potential Cause: The pH of the sample or extraction solution can influence the stability and extraction efficiency of fatty acids. While the direct effect on degradation is less pronounced than oxidation or temperature, pH can impact enzymatic activity and the ionization state of the fatty acids.
-
Troubleshooting Steps:
-
Control pH: Maintain a consistent and appropriate pH throughout your sample preparation. For some enzymatic processes, a neutral pH of around 7.0 is optimal.[21][22]
-
Consider the pKa: Fatty acids are weak acids. The pH of the solution will determine whether they are in their protonated (less polar) or deprotonated (more polar) form, which can affect their solubility and interaction with extraction solvents.
-
Inactivate Enzymes: If your sample contains active lipases, these can alter the fatty acid profile. Techniques like flash-freezing or heat treatment (if appropriate for your analytes) can help inactivate enzymes.[11]
-
Data on Unsaturated Fatty Acid Degradation
The following tables summarize quantitative data on the degradation of unsaturated fatty acids under different conditions.
Table 1: Effect of Frying Temperature on Unsaturated Fatty Acid Content in Vegetable Oils
| Fatty Acid | Oil Type | Temperature | Time | Percent Reduction |
| Oleic Acid (18:1) | Rapeseed Oil | >170°C | Not Specified | 40% |
| Linoleic Acid (18:2) | Rapeseed Oil | >170°C | Not Specified | 65% |
| Linolenic Acid (18:3) | Rapeseed Oil | >170°C | Not Specified | 70% |
| Oleic Acid (18:1) | Olive Oil | >170°C | Not Specified | 8% |
| Linoleic Acid (18:2) | Olive Oil | >170°C | Not Specified | 42% |
| Data extracted from a study on changes in unsaturated fatty acid profiles during frying.[17] |
Table 2: Effect of Heating on Polyunsaturated Fatty Acid (PUFA) Content in Various Oils
| Oil Type | PUFA % at 100°C | PUFA % at 200°C |
| Soybean Oil | 77.26% | 72.72% |
| Palm Oil | 22.53% | 17.98% |
| Olive Oil | 11.71% | 8.88% |
| Lard Oil | 25.56% | 16.39% |
| Data from a study on the impact of heating temperature on lipid oxidation products.[19] |
Experimental Protocols & Workflows
Protocol: General Procedure for Fatty Acid Extraction and Methylation
This protocol outlines a general method for the extraction of lipids and their conversion to fatty acid methyl esters (FAMEs) for GC analysis.[23][24][25]
-
Homogenization: Homogenize the tissue or cell sample in a suitable solvent, often a mixture of chloroform (B151607) and methanol (B129727). For solid samples, prior lyophilization (freeze-drying) can be beneficial.[7]
-
Lipid Extraction: Perform a liquid-liquid extraction to separate the lipids into the organic phase. The Folch or Bligh-Dyer methods are commonly used.
-
Internal Standard: Add a known amount of an internal standard (e.g., a fatty acid not naturally present in the sample, like C17:0) before extraction to correct for procedural losses.[7][23]
-
Solvent Evaporation: Evaporate the organic solvent containing the lipids under a stream of nitrogen to prevent oxidation.
-
Saponification (Optional but common): To analyze total fatty acids (both free and esterified), saponify the lipid extract using a basic solution (e.g., NaOH in methanol) to release the fatty acids from glycerolipids.[23]
-
Methylation (Derivatization): Convert the fatty acids to their more volatile methyl esters (FAMEs). This can be done using reagents like boron trifluoride (BF3) in methanol or methanolic HCl.[7][24] Milder methods are preferred to prevent degradation of sensitive PUFAs.[7]
-
Extraction of FAMEs: Extract the FAMEs into a nonpolar solvent like hexane.
-
Analysis: Analyze the FAMEs by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[20][23][26][27]
Visual Guides
Diagram 1: Recommended Workflow for Sample Handling
Caption: Recommended workflow to minimize fatty acid degradation.
Diagram 2: The Process of Lipid Peroxidation
Caption: Simplified pathway of lipid peroxidation and antioxidant action.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oratiafarmersmarket.co.nz [oratiafarmersmarket.co.nz]
- 4. mdpi.com [mdpi.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. gfi.org [gfi.org]
- 7. benchchem.com [benchchem.com]
- 8. Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Storage duration of human blood samples for fatty acid concentration analyses - How long is too long? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visible Light-Induced Lipid Peroxidation of Unsaturated Fatty Acids in the Retina and the Inhibitory Effects of Blueberry Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jocpr.com [jocpr.com]
- 18. Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils | MDPI [mdpi.com]
- 19. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
- 20. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mmbio.cn [mmbio.cn]
- 23. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 24. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jfda-online.com [jfda-online.com]
- 26. Precision Analysis for Unsaturated Fatty Acids - Creative Proteomics [creative-proteomics.com]
- 27. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Hypogeic Acid
Welcome to the technical support center for the quantification of Hypogeic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a monounsaturated omega-9 fatty acid with the chemical formula C16H30O2.[1][2] It is a positional isomer of palmitoleic acid.[3][4] Accurate quantification of this compound in biological matrices is crucial for various research areas, including metabolism studies and the development of novel therapeutics, as fatty acids play significant roles in numerous physiological and pathological processes.[3][4][5]
Q2: What are matrix effects and how do they impact this compound quantification?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[6][7] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[6][8][9] In lipidomics, common sources of matrix effects include phospholipids, salts, and proteins.[6][10][11]
Q3: My signal for this compound is low and inconsistent across replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?
Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[7] Here are some immediate steps you can take:
-
Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[6][7] However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.[6]
-
Optimize Chromatography: Modifying your LC method to better separate this compound from matrix components can significantly reduce interference.[7][10] This could involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.[10]
-
Review Sample Preparation: Ensure your sample preparation method is robust enough to remove a significant portion of matrix components. Inadequate sample cleanup is a primary cause of matrix effects.[6][10]
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
The most common method is the post-extraction spike method .[6][12] This involves comparing the signal response of this compound in a neat solvent to the response of the same amount of this compound spiked into a blank matrix sample after the extraction process.[6][12] The percentage difference in the signal indicates the degree of ion suppression or enhancement.[7]
Q5: What is the best strategy to compensate for matrix effects during this compound quantification?
The gold standard for correcting matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS) .[13] A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[10][13] By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved.[10]
Q6: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my alternatives?
This is a common challenge for less common analytes. Here are the recommended alternative strategies:
-
Use a Structurally Similar SIL-IS: Select a commercially available SIL fatty acid that is close in structure and chromatographic behavior to this compound (e.g., 13C-labeled Palmitoleic acid or another C16 fatty acid). While not perfect, it can provide better correction than a non-related IS.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal).[14][15] This helps to mimic the matrix effects seen in the unknown samples.[14][15]
-
Standard Addition Method: This involves adding known amounts of a this compound standard to aliquots of the actual sample.[5][12] A calibration curve is then generated for each sample, which inherently accounts for the matrix effects within that specific sample.[5][12] This method is very accurate but is more labor-intensive.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Issue 1: Poor Peak Shape and/or Shifting Retention Times
| Possible Cause | Troubleshooting Step |
| Matrix Overload | Dilute the sample extract and re-inject. |
| Inadequate Chromatography | Optimize the LC gradient to better resolve this compound from co-eluting matrix components. Consider using a different stationary phase (e.g., a longer C18 column or a different chemistry). |
| Sample Solvent Mismatch | Ensure the final sample solvent is compatible with the initial mobile phase to avoid peak distortion. |
| Column Degradation | Replace the analytical column and guard column. |
Issue 2: High Variability in Quantitative Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent execution of the extraction protocol (e.g., vortexing times, evaporation steps). Automation can improve reproducibility. |
| Variable Matrix Effects | Implement a robust strategy to mitigate matrix effects. The use of a suitable SIL-IS is highly recommended. If not available, consider the standard addition method for a subset of samples to confirm accuracy. |
| Instrument Instability | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing consistently. |
Issue 3: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation protocol. For plasma, compare the efficiency of liquid-liquid extraction (LLE) with different solvent systems (e.g., Folch, Bligh-Dyer, MTBE-based) and solid-phase extraction (SPE) with different sorbents (e.g., C18, anion exchange).[2][13][16][17] |
| Analyte Adsorption | Use polypropylene (B1209903) or silanized glassware to minimize the adsorption of fatty acids to surfaces. |
| Analyte Degradation | Minimize sample processing time and keep samples on ice or at 4°C. Store extracts at -80°C if not analyzed immediately. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a modification of the Folch method, suitable for the extraction of total fatty acids.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a suitable SIL-labeled fatty acid)
-
Chloroform (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the IS solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic layer (chloroform phase) into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol uses a reversed-phase C18 cartridge to isolate fatty acids.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg/1 mL)
-
Plasma sample
-
Internal Standard (IS) solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water.
-
Elution: Elute the fatty acids with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Protocol 3: Assessment of Matrix Effects using Post-Extraction Spike
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your chosen protocol (LLE or SPE). Spike the this compound standard into the final, reconstituted blank extract at the same concentration as Set A.
-
Set C (Blank Matrix): Analyze the reconstituted blank extract without any spiked analyte.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = ( (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A ) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Fatty Acid Analysis
| Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (Folch) | Partitioning between immiscible organic and aqueous phases.[17] | Well-established, extracts a broad range of lipids. | Labor-intensive, uses chlorinated solvents.[10] | 85-95% |
| Liquid-Liquid Extraction (MTBE) | Uses methyl-tert-butyl ether as a less toxic alternative to chloroform.[17] | Safer solvent, good recovery for many lipid classes. | May have different selectivity compared to Folch. | 80-95% |
| Solid-Phase Extraction (Reversed-Phase) | Retention of hydrophobic analytes on a nonpolar sorbent.[13] | High reproducibility, potential for automation, good removal of polar interferences.[13] | Can be more expensive, requires method development for optimal recovery. | 90-105% |
| Protein Precipitation | Precipitation of proteins with an organic solvent. | Simple and fast. | Does not effectively remove other matrix components like phospholipids, leading to significant matrix effects. | Variable |
Table 2: Overview of Matrix Effect Mitigation Strategies
| Strategy | Description | Pros | Cons |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to samples before processing.[13] | Most effective method for correcting both recovery and matrix effects.[13] | Can be expensive and may not be available for all analytes.[18] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix.[14][15] | Compensates for matrix effects by ensuring calibrants and samples have a similar matrix composition. | Requires a true blank matrix which can be difficult to obtain for endogenous analytes.[15] |
| Standard Addition | Known amounts of standard are added directly to sample aliquots.[5][12] | Highly accurate as it accounts for the specific matrix of each sample. | Labor-intensive and requires more sample volume.[12] |
| Dilution | The sample is diluted with a suitable solvent.[6][7] | Simple and can be effective in reducing the concentration of interfering components. | Reduces analyte concentration, potentially compromising sensitivity.[6] |
Visualizations
References
- 1. Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Utility of Standard Addition for Quantitative Forensic Toxicology: Consideration, Experimentation, and Implementation [cfsre.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Standard Additions | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. Comparison of extraction and derivatization methods for fatty acid analysis in solid environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. youtube.com [youtube.com]
Technical Support Center: Preventing Hypogeic Acid-Induced Lipotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing and preventing the lipotoxic effects of hypogeic acid in in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell culture experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death or Low Viability | 1. Incorrect this compound:BSA Molar Ratio: A high ratio leads to a high concentration of unbound, toxic fatty acids.[1] 2. Inadequate BSA Control: BSA itself can have biological effects, including antioxidant properties or contaminants that affect cells.[2] 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol (B145695), DMSO) may be at a toxic concentration in the final culture medium.[3] 4. Oxidative Stress: Excess fatty acids can induce the production of reactive oxygen species (ROS), leading to cellular damage.[4][5] | 1. Optimize this compound:BSA Ratio: Start with a lower molar ratio (e.g., 2:1 or 3:1) and titrate up to find the optimal concentration for your cell type that elicits a biological response without excessive cell death. 2. Use a "BSA-only" Control: Treat cells with the same concentration of fatty acid-free BSA solution (including the solvent vehicle) as used in the experimental groups. This helps to isolate the effects of the fatty acid.[2] 3. Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is well below the toxic threshold for your specific cell line (typically <0.1% for ethanol and <0.05% for DMSO). Perform a solvent-only toxicity control.[3] 4. Co-treat with Antioxidants: Add antioxidants such as Vitamin E (alpha-tocopherol), N-acetylcysteine (NAC), or Lipoic Acid to the culture medium to quench ROS. See Table 2 for recommended concentrations.[1][6][7] |
| Unexpected or Inconsistent Results | 1. Batch-to-Batch Variability of BSA: Different lots of BSA can have varying levels of endogenous fatty acids and other contaminants.[2] 2. Incomplete Solubilization: this compound may not be fully dissolved or complexed to BSA, leading to inconsistent concentrations in the media. 3. pH Shift in Media: Preparation of the fatty acid-BSA complex can alter the pH of the final culture medium. | 1. Standardize BSA Lot: If possible, purchase a large quantity of a single lot of high-quality, fatty acid-free BSA for a series of experiments. 2. Ensure Complete Solubilization: Gently heat the fatty acid stock solution (e.g., to 37°C) and ensure the solution is clear before complexing with a pre-warmed BSA solution. Vigorous shaking or stirring for several hours at 37°C is recommended to ensure complete complexation.[1][8] 3. Verify and Adjust pH: After preparing the final treatment medium, check the pH and adjust to physiological levels (typically 7.2-7.4) if necessary. |
| Increased Lipid Droplet Accumulation without Cell Death | 1. Cellular Storage Mechanism: Cells are esterifying the excess this compound into neutral triglycerides and storing them in lipid droplets as a primary defense mechanism against lipotoxicity.[4] 2. Sub-Lethal Concentration: The concentration of this compound used may be sufficient to induce lipid storage but not high enough to trigger apoptotic pathways. | 1. Interpret as a Biological Response: This may be the desired effect if studying steatosis. Quantify lipid accumulation using Oil Red O or BODIPY staining. 2. Increase Concentration or Duration: If cell death is the desired outcome, consider increasing the concentration of this compound or extending the treatment duration. Perform a dose-response and time-course experiment. |
| Activation of Stress Pathways (ER Stress, Oxidative Stress) | 1. Lipotoxic Insult: This is an expected cellular response to high levels of fatty acids. Saturated and some monounsaturated fatty acids can induce the unfolded protein response (UPR) and increase ROS production.[4][9] | 1. Co-treatment with Protective Agents: To determine if these stress pathways are causative of cell death, use inhibitors of these pathways. For ER stress, consider chemical chaperones like 4-phenylbutyric acid (4-PBA). For oxidative stress, use antioxidants as mentioned above.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is it essential to complex this compound with Bovine Serum Albumin (BSA)?
A1: this compound, like other long-chain fatty acids, has very low solubility in aqueous solutions like cell culture media.[2][7] Complexing it with a carrier protein like BSA mimics its physiological transport in the bloodstream and ensures its delivery to the cells in a soluble, bioavailable form. Using fatty acid-free BSA is crucial to control the precise molar ratio of this compound to the carrier protein.[1]
Q2: What is the likely mechanism of this compound-induced lipotoxicity?
A2: While direct studies on this compound are limited, its lipotoxicity is expected to follow mechanisms similar to other fatty acids. At excessive concentrations, it can lead to cellular stress through several pathways:
-
Endoplasmic Reticulum (ER) Stress: An overload of fatty acids can disrupt protein folding in the ER, triggering the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged.[4][9]
-
Oxidative Stress: Increased fatty acid metabolism in mitochondria can lead to the overproduction of Reactive Oxygen Species (ROS), overwhelming the cell's antioxidant capacity and causing damage to lipids, proteins, and DNA.[4][5]
-
Mitochondrial Dysfunction: High levels of fatty acids can impair mitochondrial function, affecting energy production and promoting the release of pro-apoptotic factors.[4]
Q3: How can I prevent this compound lipotoxicity in my experiments?
A3: The primary strategy is to mitigate the cellular stress caused by fatty acid overload. This can be achieved by:
-
Co-treatment with Antioxidants: Supplementing the culture media with antioxidants can counteract the increase in ROS. Common choices include N-acetylcysteine (NAC), Vitamin E, and Lipoic Acid.[6][7]
-
Optimizing Concentration: Use the lowest effective concentration of this compound that provides a measurable biological effect without causing widespread, non-specific cell death. A thorough dose-response analysis is recommended.
-
Proper Controls: Always include a vehicle control (solvent) and a BSA-only control to ensure the observed effects are due to the this compound itself.[2]
Q4: What are the key differences between this compound and its isomer, palmitoleic acid?
A4: this compound (16:1n-9) and palmitoleic acid (16:1n-7) are positional isomers, differing in the location of the double bond. Their biosynthesis pathways are also different: this compound is formed from the partial β-oxidation of oleic acid in the mitochondria, whereas palmitoleic acid is synthesized from palmitic acid by the enzyme SCD1 in the endoplasmic reticulum.[2][11][12] While both are monounsaturated fatty acids and generally less toxic than saturated fatty acids like palmitate, their distinct structures and metabolic origins may lead to different biological activities and potencies. Studies on palmitoleic acid suggest it can have beneficial, anti-inflammatory effects and may even prevent ER stress.[11][13] Research on this compound is less extensive, but it is also suggested to have anti-inflammatory properties.[14]
Experimental Protocols & Data
Table 1: Preparation of this compound-BSA Complex (5 mM Stock)
| Step | Procedure | Notes |
| 1 | Prepare 10% Fatty Acid-Free BSA Solution: | Dissolve 1g of high-quality, fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium. Warm to 37°C and stir until fully dissolved. Sterile filter through a 0.22 µm filter.[1] |
| 2 | Prepare 100 mM this compound Stock: | Dissolve the appropriate amount of this compound in 100% ethanol. Gentle warming (37°C) may be required. Perform this in a sterile hood. |
| 3 | Complexation (Example for 5:1 Molar Ratio): | 1. In a sterile tube, add a calculated volume of the 10% BSA solution. 2. In a separate sterile tube, add the calculated volume of 100 mM this compound stock. 3. Slowly add the this compound stock dropwise to the BSA solution while vortexing or stirring gently at 37°C. |
| 4 | Incubation: | Incubate the mixture for at least 1 hour at 37°C with continuous gentle agitation to ensure complete complexation.[1] |
| 5 | Final Dilution: | Dilute the 5 mM stock solution to the desired final concentration in your cell culture medium. The final ethanol concentration should be kept below 0.1%. |
| 6 | Control Preparation: | Prepare a "BSA-only" control by adding an equivalent volume of ethanol (without this compound) to the 10% BSA solution and processing it in the same manner. |
Table 2: Recommended Concentrations of Protective Agents
| Agent | Mechanism of Action | Typical Working Concentration Range | Reference |
| N-acetylcysteine (NAC) | Antioxidant; replenishes glutathione (B108866) stores | 1 - 10 mM | [15] |
| α-Lipoic Acid | Antioxidant; improves mitochondrial function | 1 - 10 µM | [1][6][7] |
| α-Tocopherol (Vitamin E) | Antioxidant; protects cell membranes from lipid peroxidation | 50 - 200 µM | [13] |
| 4-Phenylbutyric acid (4-PBA) | Chemical chaperone; alleviates ER stress | 1 - 5 mM | [10] |
Visualizations
Signaling Pathways and Workflows
Caption: Key signaling pathways in fatty acid-induced lipotoxicity.
Caption: Experimental workflow for studying this compound lipotoxicity.
Caption: Troubleshooting logic for high cell death in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer [mdpi.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adverse effects of free fatty acid associated with increased oxidative stress in postischemic isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (+)-Lipoic Acid Reduces Lipotoxicity and Regulates Mitochondrial Homeostasis and Energy Balance in an In Vitro Model of Liver Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Saturated Fatty Acid-Induced Endoplasmic Reticulum Stress and Insulin Resistance Are Prevented by Imoxin in C2C12 Myotubes [frontiersin.org]
- 10. Endoplasmic Reticulum Stress and Store-Operated Calcium Entry Contribute to Usnic Acid-Induced Toxicity in Hepatic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
Technical Support Center: Optimizing BSA to Hypogeic Acid Ratio for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the bovine serum albumin (BSA) to hypogeic acid ratio in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound-BSA complexes in cell-based assays.
Issue 1: Precipitation or Cloudiness in the this compound-BSA Solution
Question: My this compound-BSA solution becomes cloudy or forms a precipitate after preparation or upon addition to the cell culture medium. What could be the cause and how can I resolve this?
Answer:
Precipitation in your this compound-BSA solution can be attributed to several factors, primarily related to the solubility of this compound and the stability of the complex.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Solubilization of this compound: this compound, like other long-chain fatty acids, has low solubility in aqueous solutions. | Ensure the this compound is fully dissolved in an organic solvent (e.g., ethanol) before adding it to the BSA solution. Gentle warming (up to 65°C) can aid in dissolving the fatty acid stock.[1] |
| Suboptimal Temperature During Conjugation: Temperatures that are too low can hinder the conjugation process, while excessively high temperatures (>50°C) can cause BSA to denature and aggregate, leading to precipitation.[2] | Maintain a constant temperature of 37°C during the conjugation of this compound to BSA. Use a heated stir plate or water bath for precise temperature control.[2][3] |
| Incorrect Order of Reagent Addition: The order in which components are mixed is critical for successful complex formation. | Always add the dissolved this compound stock solution to the pre-warmed BSA solution, not the other way around. Add the fatty acid solution slowly and drop-wise while continuously stirring or vortexing.[3] |
| High Fatty Acid to BSA Molar Ratio: Exceeding the binding capacity of BSA can lead to an excess of unbound this compound, which can precipitate in the aqueous medium. Ratios greater than 6:1 are more prone to this issue.[4] | Start with a lower this compound to BSA molar ratio (e.g., 3:1 or 5:1) and gradually increase if necessary. Ensure you are using fatty acid-free BSA to maximize binding sites.[4][5] |
| pH of the Solution: The pH of the BSA solution can influence its conformation and binding affinity for fatty acids. | Ensure the BSA is dissolved in a buffered solution (e.g., PBS or cell culture medium) at a physiological pH (around 7.4) before adding the this compound.[3] |
| Precipitation Upon Addition to Cold Medium: Adding the 37°C this compound-BSA complex to cold cell culture medium can cause the fatty acid to fall out of solution. | Pre-warm the cell culture medium to 37°C before adding the this compound-BSA complex. |
Figure 2: Key factors for achieving reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal BSA to this compound molar ratio to start with?
A1: A good starting point for most cell types is a molar ratio between 3:1 and 6:1 (this compound:BSA). I[4][5]t is recommended to perform a dose-response experiment to determine the optimal ratio for your specific cell line and assay, as the ideal ratio can vary.
[2]Q2: Should I use fatty acid-free BSA?
A2: Yes, it is highly recommended to use fatty acid-free BSA. Standard BSA preparations contain bound fatty acids, which will compete with this compound for binding sites and introduce variability into your experiments.
[4]Q3: How do I prepare the this compound stock solution?
A3: this compound is soluble in ethanol (B145695). T[2]o prepare a stock solution, dissolve the this compound in 100% ethanol with gentle warming (up to 65°C) if necessary to ensure it is fully dissolved.
[1]Q4: How long can I store the this compound-BSA complex?
A4: For long-term storage and to ensure consistency between experiments, it is best to aliquot the prepared this compound-BSA complex and store it at -20°C. It is generally stable for at least one to two months. A[3]void repeated freeze-thaw cycles.
Q5: How does the BSA to this compound ratio affect the concentration of "free" or "unbound" this compound?
A5: The BSA to this compound ratio is a critical determinant of the concentration of unbound this compound, which is the biologically active fraction that interacts with cells. A higher ratio of this compound to BSA will result in a higher concentration of unbound fatty acid. It is important to note that even small changes in this ratio can lead to significant changes in the unbound concentration, which can impact cellular responses and viability.
The following tables provide a structured format for presenting quantitative data from experiments aimed at optimizing the BSA to this compound ratio.
Table 1: Effect of this compound:BSA Molar Ratio on Cell Viability (MTT Assay)
| This compound Concentration (µM) | BSA Concentration (µM) | Molar Ratio (HA:BSA) | % Cell Viability (Mean ± SD) |
| 100 | 100 | 1:1 | 98 ± 4.5 |
| 100 | 33.3 | 3:1 | 95 ± 5.1 |
| 100 | 20 | 5:1 | 88 ± 6.2 |
| 100 | 16.7 | 6:1 | 82 ± 5.8 |
| 100 | 10 | 10:1 | 65 ± 7.3 |
| 0 | 33.3 | Vehicle Control | 100 ± 4.2 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Comparison of Calculated Unbound this compound Concentrations at Different Molar Ratios
| Total this compound (µM) | BSA Concentration (µM) | Molar Ratio (HA:BSA) | Calculated Unbound this compound (nM)* |
| 100 | 100 | 1:1 | ~5 |
| 100 | 33.3 | 3:1 | ~20 |
| 100 | 20 | 5:1 | ~45 |
| 100 | 16.7 | 6:1 | ~60 |
*Calculated based on models for other long-chain fatty acids. The actual concentration should be determined experimentally if possible.
[4][6]### Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a 5 mM this compound conjugated to BSA at a 5:1 molar ratio. This can be adapted for other ratios by adjusting the component volumes.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
100% Ethanol
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL and 50 mL)
-
Heated magnetic stirrer or water bath
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) BSA Solution:
-
Under sterile conditions, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (e.g., 1 g of BSA in a final volume of 10 mL of PBS).
-
Gently swirl or stir at room temperature until the BSA is completely dissolved. Do not shake vigorously as this can cause foaming and denaturation.
-
Sterile filter the BSA solution using a 0.22 µm filter.
-
Pre-warm the BSA solution to 37°C.
-
-
Prepare a 100 mM this compound Stock Solution:
-
Calculate the required mass of this compound for your desired volume (Molar Mass of this compound: ~254.41 g/mol ).
-
In a sterile tube, dissolve the this compound in 100% ethanol to a final concentration of 100 mM.
-
If necessary, warm the solution to 65°C for a few minutes to ensure the this compound is completely dissolved. Vortex periodically.
-
-
Conjugate this compound to BSA:
-
In a sterile 50 mL conical tube, place the required volume of the pre-warmed 10% BSA solution. Place the tube on a heated stirrer or in a water bath set to 37°C with continuous gentle stirring.
-
Slowly, add the 100 mM this compound stock solution drop-wise to the BSA solution while it is being stirred.
-
Continue to incubate the mixture at 37°C for at least 1 hour with continuous gentle stirring to allow for conjugation.
-
The final solution should be clear. If it is cloudy, this may indicate precipitation (see Troubleshooting Guide).
-
-
Final Preparation and Storage:
-
Bring the final volume to your desired concentration with sterile PBS or serum-free medium.
-
The complex is now ready to be added to your cell culture medium.
-
For long-term storage, aliquot the complex into sterile tubes and store at -20°C.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of the this compound-BSA complex on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-BSA complex (prepared as in Protocol 1)
-
Vehicle control (BSA solution without this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
-
Treatment:
-
Prepare serial dilutions of your this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare dilutions of the vehicle control (BSA only) to match the BSA concentrations in your treatment groups.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound-BSA complex or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Signaling Pathways
This compound and Potential Signaling Pathways
This compound, as a long-chain fatty acid, is likely to exert its biological effects through interaction with fatty acid-sensing receptors and nuclear receptors. Two key potential pathways are the GPR120 and PPARα signaling pathways.
GPR120 Signaling Pathway
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids that is involved in mediating anti-inflammatory and insulin-sensitizing effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wklab.org [wklab.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Hypogeic Acid in In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypogeic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions like cell culture media?
A1: this compound ((Z)-heptadec-7-enoic acid) is a long-chain fatty acid. Its long hydrocarbon tail is hydrophobic (water-repelling), making it poorly soluble in polar solvents like water and buffered aqueous solutions, including cell culture media. This inherent low water solubility is a common challenge for many long-chain fatty acids in in vitro settings.[1]
Q2: What are the recommended initial solvents for preparing a stock solution of this compound?
A2: The most common and effective initial solvents for dissolving this compound to create a concentrated stock solution are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2][3] It is crucial to use high-purity, anhydrous grades of these solvents to maximize the initial dissolution.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This phenomenon is a common issue where a compound that is soluble in an organic solvent precipitates when diluted into an aqueous medium.[4] To prevent this, it is highly recommended to complex the fatty acid with a carrier protein, such as fatty-acid-free Bovine Serum Albumin (BSA), before adding it to the final culture medium.[5][6] This complexation mimics the natural transport of fatty acids in a physiological environment and enhances their stability and bioavailability in cell culture.[6]
Q4: How does Bovine Serum Albumin (BSA) aid in the solubilization of this compound?
A4: BSA possesses hydrophobic pockets that can bind to the non-polar hydrocarbon tail of this compound.[6] This binding effectively shields the hydrophobic portion of the fatty acid from the aqueous environment of the cell culture medium.[6] The resulting fatty acid-BSA complex is soluble and stable in the medium, facilitating a more uniform delivery of this compound to the cells.[3]
Q5: What is the optimal molar ratio of this compound to BSA?
A5: The molar ratio of fatty acid to BSA is a critical parameter that can significantly influence experimental outcomes.[1][6] While there is no single universal ratio, a common starting point is between 1:1 and 5:1 (fatty acid:BSA).[6] It is highly advisable to optimize this ratio for your specific cell type and experimental conditions to ensure consistent and reliable results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the this compound stock solution to the cell culture medium. | The fatty acid is not adequately complexed with a carrier protein. | Prepare a this compound-BSA complex before adding it to the final culture medium.[1][6] Ensure the BSA solution is pre-warmed to 37°C before adding the fatty acid stock.[1] |
| The cell culture medium becomes cloudy or turbid over time. | Instability of the this compound-BSA complex, or potential precipitation of media components. | Ensure proper humidification in the incubator to prevent evaporation. Avoid repeated freeze-thaw cycles of the media and stock solutions. It is best practice to prepare fresh fatty acid-BSA complexes for each experiment. |
| Inconsistent experimental results between different batches. | Variability in the preparation of the this compound solution. The final concentration of the solvent (e.g., DMSO, ethanol) may be reaching toxic levels. | Standardize the protocol for preparing the this compound-BSA complex, including incubation times and temperatures. Always include appropriate solvent controls in your experiments to account for any vehicle effects.[2] |
| Cells show signs of toxicity even at low concentrations of this compound. | The concentration of "free" or unbound fatty acid may be too high. The solvent used to prepare the stock solution may be causing toxicity. | Optimize the fatty acid:BSA ratio; a higher concentration of BSA can reduce the level of unbound, and potentially lipotoxic, fatty acid.[1] Ensure the final concentration of the organic solvent in the cell culture medium is well below toxic levels (typically <0.1% for DMSO and <0.5% for ethanol).[1] |
Quantitative Solubility Data
| Solvent | Solubility of Long-Chain Fatty Acids | Notes |
| DMSO | Generally high; can often dissolve >100 mM. | A powerful polar aprotic solvent that can dissolve a wide range of compounds.[3] |
| Ethanol | High; often used to prepare stock solutions in the range of 100-200 mM. | A polar protic solvent commonly used for dissolving fatty acids.[3] |
| Methanol | High; similar to ethanol. | Another polar protic solvent suitable for initial dissolution. |
| Water / PBS | Very low. | Long-chain fatty acids are practically insoluble in aqueous solutions without a carrier. |
Experimental Protocols
Protocol for Preparing a this compound-BSA Complex
This protocol describes the preparation of a this compound:BSA complex suitable for treating cells in culture.
Materials:
-
This compound
-
Ethanol (or DMSO), high-purity
-
Fatty acid-free BSA
-
Sterile Milli-Q water or PBS
-
Cell culture medium
-
Water bath or incubator at 37°C
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA stock solution:
-
Dissolve 1g of fatty acid-free BSA in 10 mL of sterile Milli-Q water or PBS.
-
Gently mix to dissolve, avoiding vigorous shaking which can cause frothing.
-
Sterile filter the solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath for at least 30 minutes before use.[1]
-
-
Prepare a concentrated stock solution of this compound:
-
Dissolve the this compound in ethanol to a high concentration (e.g., 100 mM). Warming the solution may be necessary to fully dissolve the fatty acid.
-
-
Prepare the this compound-BSA Complex:
-
Slowly add the warm this compound stock solution dropwise to the pre-warmed BSA solution while gently vortexing.
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Prepare the final working solution:
-
Dilute the this compound-BSA complex into your pre-warmed cell culture medium to the final desired concentration. The solution should be clear. If any precipitation is observed, the complexation may not have been successful.
-
Signaling Pathways and Experimental Workflows
Workflow for Preparing a this compound-BSA Complex
Caption: Workflow for preparing a this compound-BSA complex.
Troubleshooting Logic for this compound Solubility Issues
Caption: Troubleshooting logic for this compound solubility issues.
Potential Signaling Pathways Modulated by Fatty Acids
Fatty acids are known to influence several key signaling pathways. While specific data for this compound is limited, it is plausible that it may modulate pathways such as PPAR and MAPK/ERK, similar to other long-chain fatty acids.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Caption: Simplified PPAR signaling pathway activation by a fatty acid.
Mitogen-Activated Protein Kinase (MAPK/ERK) Signaling
References
- 1. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
reducing background interference in Hypogeic acid analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Hypogeic acid. Our aim is to help you mitigate background interference and achieve accurate, reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound analysis experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Noise or Unstable Baseline in Chromatogram | 1. Contaminated mobile phase or solvents.2. Inadequate degassing of the mobile phase.3. Column contamination or degradation.4. Pump pulsations or leaks in the HPLC/GC system. | 1. Use high-purity (HPLC or MS-grade) solvents and freshly prepared mobile phases. Filter all solvents before use.2. Ensure proper degassing of the mobile phase using methods like sonication, vacuum degassing, or an inline degasser.3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.4. Check for leaks in the system and ensure the pump is delivering a stable flow. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Inappropriate mobile phase pH for this compound (an acidic compound).3. Secondary interactions with the stationary phase. | 1. Dilute the sample or inject a smaller volume.2. Adjust the mobile phase pH to suppress the ionization of this compound (e.g., add a small amount of a weak acid like formic acid).3. Use a column with end-capping or a different stationary phase chemistry. |
| Low Analyte Signal or Poor Sensitivity | 1. Ion suppression due to matrix effects from co-eluting endogenous compounds (e.g., phospholipids).2. Inefficient ionization of this compound.3. Suboptimal sample preparation leading to analyte loss. | 1. Employ a more effective sample preparation technique to remove interfering matrix components (see Data Presentation section for comparison).2. Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures) for this compound.3. Review and optimize the extraction protocol to ensure high recovery of this compound. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate.2. Temperature variations in the column oven.3. Column equilibration issues. | 1. Ensure the solvent mixing is accurate and the pump is functioning correctly.2. Maintain a constant and stable column temperature.3. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in this compound analysis?
A1: The most common sources of background interference, often referred to as matrix effects, are co-eluting endogenous compounds from the biological sample. In plasma or tissue samples, phospholipids (B1166683) are a major contributor to matrix effects, leading to ion suppression and inaccurate quantification. Other sources can include salts, proteins, and other fatty acids with similar properties to this compound.[1][2]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Minimizing matrix effects is crucial for accurate quantification. The most effective strategy is to optimize your sample preparation protocol to remove interfering substances before analysis. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal products (e.g., HybridSPE) are generally more effective than simple Protein Precipitation (PPT).[1][3][4][5] Additionally, chromatographic separation can be optimized to separate this compound from interfering compounds.
Q3: Which sample preparation method is best for reducing background interference for this compound analysis?
A3: The choice of sample preparation method depends on the complexity of your sample matrix and the required sensitivity. While Protein Precipitation (PPT) is simple, it is often the least effective at removing phospholipids.[1][6] Solid-Phase Extraction (SPE) offers a good balance of cleanup efficiency and analyte recovery. For the most challenging matrices, specialized techniques like HybridSPE, which specifically target phospholipids, can provide the cleanest extracts.[1][6][7]
Q4: Should I use a derivatization step for GC-MS analysis of this compound?
A4: Yes, for GC-MS analysis, derivatization of fatty acids like this compound is highly recommended. This process converts the carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester or pentafluorobenzyl ester), which improves chromatographic peak shape and sensitivity.[8][9][10][11]
Q5: What type of internal standard should I use for quantitative analysis of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d2-Hypogeic acid). Since this may not be commercially available, a deuterated analog of a closely related fatty acid with a similar chain length and degree of unsaturation is a suitable alternative.[8] The use of an appropriate internal standard is critical to correct for analyte loss during sample preparation and for variations in instrument response.
Data Presentation
The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects, particularly from phospholipids, in biological samples.
| Sample Preparation Method | Typical Matrix Effect Reduction | Analyte Recovery | Selectivity | Notes |
| Protein Precipitation (PPT) | Low | High | Low | Simple and fast, but ineffective at removing phospholipids.[1][6][12] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Can be effective but may be less reproducible and more labor-intensive than SPE.[12] |
| Solid-Phase Extraction (SPE) | High | High | High | Offers good cleanup and high analyte recovery. Method development is required to select the appropriate sorbent and elution conditions.[1][3][12][13] |
| HybridSPE®-Phospholipid | Very High (>99% phospholipid removal) | High | Very High | Combines the simplicity of PPT with high selectivity for phospholipid removal.[1][6][7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (using Solid-Phase Extraction - SPE)
-
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., deuterated oleic acid in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the IS solution.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[14]
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound and the IS with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B to elute this compound, then return to initial conditions for re-equilibration. (A specific gradient should be optimized).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a standard)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of the standard)
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature.
-
Protocol 2: GC-MS Analysis of this compound in Tissues
This protocol involves lipid extraction and derivatization for GC-MS analysis.
1. Lipid Extraction
-
Materials:
-
Tissue sample
-
Internal Standard (IS) solution (e.g., deuterated oleic acid in chloroform)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
-
Procedure:
-
Homogenize a known weight of tissue (e.g., 50 mg) in a mixture of chloroform:methanol (2:1, v/v).
-
Add the IS solution.
-
Vortex thoroughly and allow the extraction to proceed for at least 30 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge to separate the layers.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids.
-
Evaporate the solvent to dryness under nitrogen.
-
2. Derivatization (to form Fatty Acid Methyl Esters - FAMEs)
-
Materials:
-
Dried lipid extract
-
Boron trifluoride (BF3) in methanol (14%)
-
Saturated NaCl solution
-
-
Procedure:
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
3. GC-MS Analysis
-
GC Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., a cyano-column).[9]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a final temperature (e.g., 240°C) to separate the FAMEs. (A specific program should be optimized).
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound methyl ester and the IS methyl ester.
-
Mandatory Visualizations
Signaling Pathway
Caption: Biosynthesis and anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound analysis.
Logical Relationship: Troubleshooting Background Interference
Caption: Troubleshooting logic for high background interference.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dpxtechnologies.com [dpxtechnologies.com]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lipidmaps.org [lipidmaps.org]
- 11. jfda-online.com [jfda-online.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
stability of Hypogeic acid in different solvents and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Hypogeic Acid in various solvents and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main causes of this compound degradation are oxidation, and isomerization. The unsaturated double bond in the fatty acid is susceptible to oxidation from exposure to air (oxygen) and light, a process known as autoxidation. This can lead to the formation of hydroperoxides, which can further break down into smaller aldehydes and carboxylic acids. Additionally, the trans configuration of the double bond can be susceptible to isomerization to the cis configuration under certain conditions, although the trans isomer is generally more stable.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Freezer storage at or below -20°C is recommended for long-term stability.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in a dark location.
Q3: What is the expected shelf-life of this compound under ideal storage conditions?
A3: When stored properly at or below -20°C and protected from air and light, this compound is expected to be stable for at least two years.[2] However, it is best practice to re-analyze the purity of the compound if it has been in storage for a prolonged period, especially after the container has been opened.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in alcohol.[3] Based on data for similar fatty acids, it is also expected to be soluble in other organic solvents such as ethanol, methanol, ethyl acetate, acetone, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[2][4]
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] These methods can be used to detect and quantify the parent compound and any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Perform a purity analysis (e.g., by HPLC or GC-MS) on your sample. 3. If degradation is confirmed, use a fresh, properly stored sample for your experiments. |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products (e.g., oxidation or isomerization products). | 1. Analyze the mass spectrum of the new peaks to identify potential degradation products. 2. Review your experimental procedure to identify any steps where the sample might have been exposed to air, light, or high temperatures for extended periods. 3. Prepare fresh solutions and handle them under an inert atmosphere and protected from light. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation between experiments. | 1. Prepare fresh stock solutions of this compound for each set of experiments. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Re-qualify the concentration of your stock solution before use if it has been stored for an extended period. |
Data on this compound Stability
Table 1: Solubility of this compound and Related Fatty Acids
| Solvent | This compound | Related Fatty Acids (e.g., Oleic Acid, Stearic Acid) |
| Alcohol | Soluble[3] | Soluble |
| Ethanol | Data not available | Soluble[4] |
| Methanol | Data not available | Soluble[4] |
| Ethyl Acetate | Data not available | Highest solubility among tested organic solvents for stearic acid[4] |
| Acetone | Data not available | Soluble[4] |
| Dimethylformamide (DMF) | Data not available | Soluble (approx. 30 mg/ml for cis-7-Hexadecenoic acid)[2] |
| Dimethyl sulfoxide (DMSO) | Data not available | Soluble (approx. 30 mg/ml for cis-7-Hexadecenoic acid)[2] |
| Water | Practically insoluble[7] | Very low solubility |
Table 2: Recommended Storage Conditions and Stability
| Parameter | Recommended Condition | Expected Stability |
| Temperature | ≤ -20°C[1][2] | ≥ 2 years[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Enhanced stability by preventing oxidation |
| Light | Protected from light (amber vial, dark) | Enhanced stability by preventing photooxidation |
| Solvent for Stock Solution | Ethanol, DMSO, or DMF[2] | For solutions, storage at -20°C is recommended for up to 2 years.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound in a specific solvent under defined storage conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into amber glass vials.
-
For accelerated stability studies, place vials at various temperatures (e.g., 4°C, 25°C, 40°C) and light conditions (e.g., protected from light, exposed to UV light).
-
-
HPLC Analysis:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), analyze an aliquot from each storage condition.
-
Determine the peak area of this compound.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Analysis of Oxidation Products by GC-MS
This protocol is designed to identify and quantify potential oxidation products of this compound.
-
Sample Derivatization:
-
Take a known amount of the this compound sample.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a derivatization agent (e.g., BF3-methanol or trimethylsilyl (B98337) (TMS) derivatizing agent) to convert the carboxylic acid to its corresponding methyl ester or TMS ester.
-
Heat the sample as required by the derivatization protocol.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).
-
MS Parameters: Electron Ionization (EI) mode, scan range m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Search for peaks of potential oxidation products (e.g., shorter-chain fatty acid esters, dicarboxylic acid esters) by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scienceasia.org [scienceasia.org]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Showing Compound 7-Hexadecenoic acid (FDB004011) - FooDB [foodb.ca]
Technical Support Center: Optimizing Trans Fatty Acid Isomer Separations by GC
Welcome to the technical support center for the gas chromatographic (GC) analysis of trans fatty acid (TFA) isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation and analysis of these critical compounds.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the GC analysis of trans fatty acid isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution of cis/trans isomers | Inappropriate GC column stationary phase. Polyethylene (B3416737) glycol (PEG) columns, for instance, are generally not suitable for resolving cis and trans isomers.[1][2] | Use a highly polar cyanopropyl silicone stationary phase. Columns like the HP-88, SP-2560, or CP-Sil 88 are specifically designed for the separation of geometric isomers of fatty acid methyl esters (FAMEs).[1][3][4] For very complex mixtures, a longer column (e.g., 100 m) can significantly improve resolution.[5][6] |
| Suboptimal oven temperature program. An isothermal temperature may not be sufficient to separate a wide range of FAMEs with varying boiling points.[7][8] | Implement a temperature programming method. Start with a lower initial temperature to resolve early-eluting isomers and gradually ramp up to elute higher-boiling point compounds. A slow ramp rate (e.g., 1-5°C/min) often improves separation.[9][10][11] | |
| Carrier gas flow rate is too high or too low. | Optimize the linear velocity of the carrier gas (Hydrogen or Helium) to achieve the best efficiency for your column dimensions. A typical flow rate is around 1.0-1.2 mL/min.[9][12] | |
| Peak tailing | Active sites in the GC system (e.g., injector liner, column). Free fatty acids are highly polar and can interact with these sites.[13] | Ensure proper derivatization of fatty acids to their less polar FAMEs.[14] Use a deactivated inlet liner and ensure the column is properly conditioned. If tailing persists, it may indicate column degradation, and trimming or replacing the column may be necessary.[15][16] |
| Column overload. | Reduce the amount of sample injected or increase the split ratio.[17] | |
| Ghost peaks or baseline noise | Contamination in the carrier gas, injector, or column. | Use high-purity gases and install appropriate gas filters.[17] Regularly clean the injector port and replace the septum. Bake out the column at a high temperature (within its specified limits) to remove contaminants.[15] |
| Irreproducible retention times | Fluctuations in oven temperature or carrier gas flow rate. | Ensure the GC oven is properly calibrated and maintains a stable temperature. Use a reliable electronic pressure control (EPC) for the carrier gas to maintain a constant flow or pressure.[16][18] |
| Changes in the column over time. | Regularly monitor column performance using a standard mixture of FAMEs.[19] Small adjustments to the oven temperature may be needed to maintain consistent separation as the column ages.[20] | |
| Incomplete derivatization | Presence of water or other interfering substances in the sample. | Ensure samples are dry before derivatization, as most derivatizing reagents are moisture-sensitive.[13] Use a suitable clean-up step to remove interfering compounds. |
| Incorrect reaction conditions (time, temperature, reagent concentration). | Optimize the derivatization protocol. Ensure the correct amount of reagent is used and that the reaction is allowed to proceed for the recommended time at the appropriate temperature.[13] |
Frequently Asked Questions (FAQs)
Sample Preparation and Derivatization
Q1: Why is derivatization necessary for the GC analysis of fatty acids?
A1: Free fatty acids are polar compounds that can exhibit poor peak shape and adsorb to the GC column, leading to inaccurate quantification.[21] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts them into more volatile and less polar derivatives. This neutralization of the polar carboxyl group allows for better separation based on boiling point, degree of unsaturation, and geometric configuration (cis vs. trans).[21]
Q2: What are the most common derivatization methods for preparing FAMEs?
A2: The most common methods are acid-catalyzed and base-catalyzed esterification/transesterification.[14][21]
-
Acid-catalyzed esterification: Reagents like boron trifluoride (BF3) in methanol (B129727) or methanolic HCl are frequently used. This method is effective for esterifying free fatty acids.[13]
-
Base-catalyzed transesterification: Reagents such as sodium methoxide (B1231860) (NaOCH3) or potassium hydroxide (B78521) (KOH) in methanol are used to transesterify lipids (e.g., triglycerides) directly to FAMEs. This method is often faster and uses less aggressive reagents.[14]
-
Silylation: Reagents like BSTFA can also be used to create volatile trimethylsilyl (B98337) (TMS) esters, which is another effective derivatization technique.[13][21]
GC Column Selection
Q3: What is the best type of GC column for separating trans fatty acid isomers?
A3: For the separation of cis and trans fatty acid isomers, highly polar cyanopropyl silicone stationary phases are the columns of choice.[2][5] Columns such as the HP-88, SP-2560, and CP-Sil 88 provide excellent resolution of these geometric isomers.[1][3] While polyethylene glycol (PEG) columns are good for general FAME analysis based on carbon number and degree of unsaturation, they do not typically separate cis and trans isomers.[1][2]
Q4: What column dimensions (length, internal diameter, film thickness) are recommended?
A4: For complex samples containing numerous TFA isomers, longer columns provide better resolution. A 100-meter column is often recommended for the best separation of positional and geometric 18:1 isomers.[5][6] A common internal diameter is 0.25 mm, which offers a good balance between efficiency and sample capacity.[4] The film thickness is typically in the range of 0.1 to 0.3 µm.[9]
GC Method Parameters
Q5: What are typical injector and detector temperatures for TFA analysis?
A5: The injector temperature is generally set around 250°C.[9][12] The flame ionization detector (FID) temperature is typically set between 260°C and 280°C.[9]
Q6: Should I use an isothermal or temperature-programmed oven method?
A6: While an isothermal method (e.g., 180°C) can be used, a temperature-programmed method is often preferred for complex mixtures containing FAMEs with a wide range of boiling points.[7][8][12] A temperature program allows for better separation of both volatile and less volatile components in a single run, improving peak shape and reducing analysis time.[7][8] A typical program might start at a lower temperature (e.g., 120°C) and ramp up to a final temperature of around 230°C.[10][11]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol is suitable for the esterification of free fatty acids to FAMEs.
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or fatty acid sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to dryness first.
-
Reagent Addition: Add 2 mL of 12% w/w BF3-methanol reagent.
-
Reaction: Heat the vessel at 60°C for 5-10 minutes. The optimal time may vary depending on the specific fatty acids.
-
Extraction: Cool the vessel, then add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously to extract the FAMEs into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Dry the hexane extract by passing it through a small bed of anhydrous sodium sulfate.
-
Analysis: The sample is now ready for injection into the GC.
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This protocol is suitable for the direct transesterification of lipids (e.g., from oils) to FAMEs.
Methodology:
-
Sample Preparation: Dissolve the extracted lipid sample in 2 mL of n-hexane in a reaction tube.
-
Reagent Addition: Add 1 mL of 2 M sodium methoxide (NaOCH3) in methanol.[14]
-
Reaction: Place the tube in a water bath at 60°C for 5 minutes.[14]
-
Neutralization: Add a few drops of glacial acetic acid to neutralize the catalyst.[14]
-
Extraction and Washing: Add water and hexane, vortex, and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.
-
Drying: Dry the extract over anhydrous sodium sulfate.
-
Analysis: The FAMEs are ready for GC analysis.
Quantitative Data Summary
Table 1: Recommended GC Columns for TFA Isomer Separation
| Stationary Phase Type | Example Commercial Names | Polarity | Primary Application | Column Length (m) | Internal Diameter (mm) | Film Thickness (µm) |
| Cyanopropyl Silicone | HP-88, SP-2560, CP-Sil 88, DB-23 | High | Separation of cis/trans geometric and positional isomers.[1][3][4] | 50 - 100[5][6][9] | 0.25 - 0.32[9] | 0.1 - 0.3[9] |
| Polyethylene Glycol (PEG) | DB-Wax, HP-INNOWax, FAMEWAX | Polar | General FAME analysis by carbon number and unsaturation; not for cis/trans separation.[1][2] | 25 - 60[22] | 0.2 - 0.3[22] | 0.15 - 0.25[1] |
Table 2: Typical GC Operating Conditions for TFA Analysis
| Parameter | Recommended Setting |
| Injector Temperature | 250°C[9][10][12] |
| Detector (FID) Temperature | 260 - 280°C[9] |
| Carrier Gas | Hydrogen or Helium[9][12] |
| Carrier Gas Flow Rate | ~1.0 - 1.2 mL/min[9][12] |
| Oven Temperature Program | Example: 120°C (1 min hold), ramp at 10°C/min to 175°C (10 min hold), ramp at 5°C/min to 230°C (9.5 min hold)[10] |
| Injection Volume | 1 µL[9][10] |
| Split Ratio | 50:1 or as needed to avoid column overload[10] |
Visualizations
Caption: Experimental workflow for the GC analysis of trans fatty acid isomers.
Caption: Troubleshooting decision tree for poor cis/trans isomer separation.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. mastelf.com [mastelf.com]
- 9. internationaloliveoil.org [internationaloliveoil.org]
- 10. Complete fatty acid analysis data of flaxseed oil using GC-FID method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. science-share.com [science-share.com]
- 12. canada.ca [canada.ca]
- 13. Derivatization techniques for free fatty acids by GC [restek.com]
- 14. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. glsciences.eu [glsciences.eu]
- 18. gcms.cz [gcms.cz]
- 19. FAME Standard for Optimizing GC System Performance [merckmillipore.com]
- 20. academic.oup.com [academic.oup.com]
- 21. benchchem.com [benchchem.com]
- 22. aocs.org [aocs.org]
selecting the optimal internal standard for Hypogeic acid quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal internal standard for the accurate quantification of hypogeic acid. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate robust and reliable analytical method development.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
A1: The gold standard for an internal standard (IS) is a stable isotope-labeled version of the analyte, as it shares near-identical chemical and physical properties.[1][2] However, deuterated this compound is not readily commercially available. Therefore, the selection of an alternative IS is a critical step in method development. The two most suitable options are a deuterated analog of a structurally similar fatty acid or a non-endogenous odd-chain fatty acid.
Q2: Can I use a deuterated oleic acid as an internal standard for this compound?
A2: Deuterated oleic acid (e.g., oleic acid-d17) is a viable option as it is structurally similar to this compound (both are C16 monounsaturated fatty acids with the double bond in close proximity) and is commercially available.[3][4][5] Since this compound can be formed from the partial β-oxidation of oleic acid, using a deuterated precursor can be a sound strategy.[6] However, it is crucial to validate that the deuterated oleic acid and this compound co-elute and exhibit the same behavior during extraction and derivatization to avoid analytical bias.[2]
Q3: Are odd-chain fatty acids like heptadecanoic acid (C17:0) suitable internal standards for this compound analysis?
A3: Yes, odd-chain fatty acids such as heptadecanoic acid (C17:0) or tridecanoic acid (C13:0) are commonly used as internal standards in fatty acid analysis because they are generally absent or present at very low levels in most biological samples.[7][8][9] They are cost-effective and readily available. However, their chemical properties differ more from this compound than a deuterated analog, which can lead to variations in extraction efficiency and derivatization yield.[7][9] Therefore, thorough validation is essential to ensure accuracy.
Q4: What are the main challenges in quantifying this compound?
A4: The primary challenge is the potential for co-elution with its positional isomers, such as palmitoleic acid (C16:1n-7) and sapienic acid (C16:1n-10).[6] Accurate quantification requires high-resolution chromatographic separation, which can be achieved using highly polar cyanopropyl capillary columns in gas chromatography (GC) or specialized columns in liquid chromatography (LC).[10][11][12]
Q5: Is GC-MS or LC-MS/MS better for this compound quantification?
A5: Both techniques are suitable, but each has its advantages and disadvantages.
-
GC-MS offers excellent chromatographic resolution for isomeric separation, especially with long, highly polar columns.[10][13] However, it requires derivatization of fatty acids to their volatile fatty acid methyl esters (FAMEs), which adds a sample preparation step and a potential source of error.[14][15]
-
LC-MS/MS can analyze free fatty acids directly without derivatization, simplifying sample preparation.[16][17] However, it may be more susceptible to matrix effects like ion suppression, and achieving baseline separation of C16:1 isomers can be challenging.[18][19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing (GC-MS) | Incomplete derivatization to FAMEs. Adsorption of free fatty acids to the column. | Optimize derivatization conditions (time, temperature, reagent concentration). Use a dedicated free fatty acid column (e.g., Nukol™) if analyzing underivatized acids.[20] |
| Co-elution of this compound with Isomers | Inadequate chromatographic resolution. | GC-MS: Use a long, highly polar cyanopropyl capillary column (e.g., SP-2560, 100-200m).[10][13] Optimize the temperature program with a slow ramp rate. LC-MS/MS: Use a C8 or C18 column with optimized mobile phase gradient to improve separation of unsaturated fatty acid isomers.[16][18] |
| High Variability in Quantitative Results | Inconsistent extraction recovery or derivatization yield. Matrix effects (ion suppression/enhancement in LC-MS/MS). Unstable internal standard. | Ensure the selected internal standard is added at the very beginning of sample preparation.[1] Use a deuterated internal standard that co-elutes with this compound to best compensate for matrix effects.[2] If using an odd-chain fatty acid, ensure it behaves similarly to this compound under the chosen experimental conditions. |
| Low Signal Intensity/Poor Sensitivity | Suboptimal ionization in MS. Loss of analyte during sample preparation. | GC-MS: Consider derivatization with pentafluorobenzyl bromide (PFB) and use negative chemical ionization (NCI) for enhanced sensitivity.[13] LC-MS/MS: Optimize ESI source parameters. Consider derivatization to enhance ionization efficiency.[21] |
| Internal Standard Signal Drift | For deuterated standards, potential for H/D exchange. Instability of the IS in the sample matrix or during storage. | Use a deuterated standard with stable isotope labels on non-exchangeable positions.[22] Prepare fresh stock solutions of the internal standard regularly and store them appropriately. |
Data Presentation: Comparison of Potential Internal Standards
| Internal Standard | Pros | Cons | Typical Analytical Platform |
| Deuterated Oleic Acid (e.g., C18:1-d17) | High structural similarity to this compound. Co-elution is likely, providing excellent correction for matrix effects and sample processing variations.[1][2] | Not identical to this compound; validation of co-elution and response factor is crucial. Higher cost. | GC-MS, LC-MS/MS |
| Heptadecanoic Acid (C17:0) | Not naturally abundant in most biological samples.[7] Readily available and cost-effective. | Different chemical properties (saturated vs. monounsaturated) may lead to different extraction and derivatization efficiencies.[8][9] May not fully compensate for matrix effects in LC-MS/MS. | GC-MS, LC-MS/MS |
| Deuterated Palmitoleic Acid (C16:1-d14) | Structurally very similar to this compound (C16:1 isomer). Commercially available in mixtures.[23] | Potential for trace endogenous levels of unlabeled palmitoleic acid. Isomeric separation from this compound is essential. | GC-MS, LC-MS/MS |
Experimental Protocols
Protocol 1: Quantification of this compound using GC-MS
This protocol is based on the common methodology for fatty acid analysis as FAMEs.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 10 µg/mL C17:0 or deuterated oleic acid in methanol).
-
Perform a lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat at 100°C for 10 minutes to saponify the lipids.
-
Cool, then add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat again at 100°C for 5 minutes for methylation.
-
Cool, add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
-
-
GC-MS Analysis:
-
Column: Highly polar cyanopropyl capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Optimize for isomer separation (e.g., hold at 140°C for 5 min, ramp to 240°C at 4°C/min, hold for 20 min).
-
MS Detection: Electron ionization (EI) with scan mode for identification and selected ion monitoring (SIM) for quantification.
-
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol allows for the analysis of underivatized this compound.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., 10 µg/mL deuterated oleic acid in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: Develop a gradient to separate C16:1 isomers (e.g., start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. Optimize precursor-to-product ion transitions for this compound and the internal standard.
-
Visualizations
Caption: Workflow for this compound Quantification by GC-MS.
Caption: Decision Tree for Internal Standard Selection.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oleic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1891-PK [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker - Evaluation of different methylation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jsbms.jp [jsbms.jp]
- 19. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. caymanchem.com [caymanchem.com]
avoiding plasticizer contamination in fatty acid analysis
Welcome to the technical support center for fatty acid analysis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid plasticizer contamination in their experiments.
Plasticizers, common additives in many laboratory consumables, can leach into samples and interfere with the accurate quantification of fatty acids, leading to compromised results. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and preventative measures to ensure the integrity of your fatty acid analysis.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected peaks in my chromatograms during fatty acid analysis. Could this be plasticizer contamination?
A1: Yes, unexpected peaks, especially those corresponding to common plasticizers like phthalates, are a strong indication of contamination. Phthalates are ubiquitous in the laboratory environment and can be introduced at various stages of your workflow.[1] The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dibutyl phthalate (DBP) due to their widespread use.[1]
Q2: What are the most common sources of plasticizer contamination in a laboratory setting?
A2: Plasticizer contamination can originate from numerous sources within the lab. It is crucial to be aware of these potential sources to minimize their impact. Key sources include:
-
Laboratory Consumables: Many common lab items are made of plastic and can leach plasticizers. Significant sources include pipette tips, plastic vials and tubes (especially PVC), syringe filters, and laboratory gloves.[1][2][3] Even though some plastics like polypropylene (B1209903) are considered phthalate-free, they can become contaminated from packaging or storage boxes.[2][3]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[1][4] Water from purification systems using plastic tubing is also a potential source.[1][4] It is essential to test all solvents and reagents for phthalate content.
-
Laboratory Environment: The air and dust in the lab can contain phthalates that have off-gassed from building materials, flooring, paints, and furniture.[1][4] These can settle on surfaces and contaminate samples.
-
Instrumentation: Plastic components within analytical instruments, such as solvent lines, seals, and pump components, can leach phthalates.[1] The injection port of a gas chromatograph can also accumulate contaminants.[1]
-
Improperly Cleaned Glassware: Glassware that is not thoroughly cleaned can retain residues from previous experiments or cleaning agents, introducing phthalates into your current analysis.[1]
Q3: Can my choice of laboratory gloves contribute to phthalate contamination?
A3: Absolutely. Disposable gloves, particularly those made of vinyl (PVC), are a significant source of phthalate contamination. It is advisable to use nitrile or other phthalate-free gloves and to change them frequently, especially when working with organic solvents which can accelerate leaching.
Q4: Are there specific types of plastics I should avoid when preparing samples for fatty acid analysis?
A4: Yes. Polyvinyl chloride (PVC) is a major source of phthalate plasticizers and should be avoided whenever possible.[1][3] While polypropylene (PP) and polyethylene (B3416737) (PE) are generally safer alternatives, it's important to note that no plastic is entirely free from potential leachables.[1] Whenever feasible, use glass or stainless steel containers and labware.[2][3][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and eliminating sources of plasticizer contamination.
Issue: Phthalate peaks detected in blank injections.
This is a clear sign of systemic contamination. Follow these steps to isolate the source:
-
System Blank Analysis: Run the analytical method without any injection to check for contamination originating from the carrier gas or the GC-MS system itself.[6]
-
Solvent Blank Analysis: Inject the solvent used for sample preparation. If contaminant peaks appear, the solvent is the source. Test a new batch of high-purity solvent.[6]
-
Injector and Syringe Check: The syringe is a common source of carryover and contamination.[6] Thoroughly rinse it with a clean, high-purity solvent. Consider a bake-out protocol for the injector.[6]
-
Inlet Maintenance: Regularly replace the inlet liner and septum with high-quality, low-bleed options. Be aware that fingerprints on the liner can also be a source of contamination.[6]
Experimental Protocols
Protocol 1: Cleaning Glassware to Remove Plasticizer Contamination
This protocol is essential for preparing glassware for sensitive fatty acid analysis.
Materials:
-
Laboratory-grade, phosphate-free detergent[7]
-
Ethanol[7]
-
Distilled water
-
Deionized water
-
Oven capable of reaching high temperatures
Procedure:
-
Initial Rinse: As soon as possible after use, rinse glassware with an appropriate organic solvent (e.g., acetone) to remove organic residues.[7][9] Follow with a thorough rinse with tap water.
-
Washing: Wash the glassware with a warm solution of laboratory-grade, phosphate-free detergent.[7][9] Use brushes with plastic or wooden handles to avoid scratching the glass.[10]
-
Rinsing: Rinse thoroughly with tap water, followed by several rinses with distilled water, and a final rinse with deionized water to remove all traces of detergent and inorganic residues.[8][9]
-
Drying and Baking: Air-dry the glassware or use an oven at a moderate temperature. For final removal of any residual organic contaminants, bake the glassware at a high temperature (e.g., 450-550°C) for several hours.[5][6] Ensure the glassware is rated for such temperatures.
Protocol 2: Sample Preparation for Fatty Acid Analysis (Minimizing Contamination)
This protocol outlines a general workflow for preparing biological samples for fatty acid analysis by Gas Chromatography (GC), with a focus on avoiding plasticizer contamination. Fatty acids are typically converted to fatty acid methyl esters (FAMEs) for GC analysis.[11][12]
Materials:
-
Glass or stainless steel homogenization tubes
-
Glass pipettes or syringes[5]
-
Glass centrifuge tubes with PTFE-lined caps
-
High-purity solvents (e.g., chloroform, methanol, hexane) tested for plasticizer contamination
-
Internal standard (e.g., C13:0 or C19:0 fatty acid)[11]
-
Derivatization agent (e.g., methanolic HCl or BF3-methanol)
-
Heater block or water bath
Procedure:
-
Homogenization: Homogenize the sample in a glass or stainless steel tube using a suitable solvent system (e.g., chloroform:methanol).
-
Lipid Extraction: Perform lipid extraction using a standard method like Folch or Bligh-Dyer, ensuring all labware is glass.[13]
-
Internal Standard Spiking: Add a known amount of an internal standard fatty acid that is not present in the sample.[11]
-
Saponification (Optional but Recommended): To liberate fatty acids from complex lipids, add methanolic KOH and heat at 80°C for 1 hour.[14]
-
Derivatization to FAMEs: Add a derivatization agent (e.g., 5% methanolic HCl) and heat to convert the fatty acids to their more volatile methyl esters.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent for GC injection.
-
Transfer to Autosampler Vial: Use a glass syringe to transfer the final sample to a glass autosampler vial with a PTFE-lined cap.
Data Presentation
Table 1: Leaching of Phthalates from Laboratory Consumables
This table summarizes data on the leaching of common phthalates from various laboratory plastics, highlighting the importance of material selection.
| Laboratory Item | Plastic Type | Phthalate Leached | Maximum Leaching (µg/cm²) |
| Pipette Tips | Polypropylene (PP) | Diethylhexyl phthalate (DEHP) | 0.36[2][3][15] |
| Diisononyl phthalate (DINP) | 0.86[2][3][15] | ||
| Syringe Filter Holder | Polytetrafluoroethylene (PTFE) | Dibutyl phthalate (DBP) | 2.49[3][15] |
| Regenerated Cellulose | Dibutyl phthalate (DBP) | 0.61[3][15] | |
| Cellulose Acetate | Dimethyl phthalate (DMP) | 5.85[3][15] | |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50[3][15] |
Table 2: Reduction of Fatty Acid Contamination by Modifying Labware
This table demonstrates the significant reduction in background levels of palmitic acid (C16:0) and stearic acid (C18:0) by replacing plasticware with glassware.
| Fatty Acid | Original Method (Plastic Syringe & Filter) Blank Level (ppm) | Revised Method (Glass Syringe & Stainless Steel Filter) Blank Level (ppm) | Reduction in Contamination |
| Palmitic Acid (C16:0) | 6.6 ± 1.2[5] | 2.6 ± 0.9[5] | ~61% |
| Stearic Acid (C18:0) | 8.9 ± 2.1[5] | 1.9 ± 0.8[5] | ~79% |
Visual Guides
Caption: A flowchart for troubleshooting plasticizer contamination.
Caption: Key preventative measures for plasticizer contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. research.thea.ie [research.thea.ie]
- 3. tandfonline.com [tandfonline.com]
- 4. biotage.com [biotage.com]
- 5. Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM2.5 [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nist.gov [nist.gov]
- 8. coleparmer.com [coleparmer.com]
- 9. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 11. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. FA preparation | Cyberlipid [cyberlipid.gerli.com]
- 15. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Hypogeic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of hypogeic acid in biological matrices with alternative analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific research needs by presenting objective performance comparisons and supporting experimental data.
Introduction
This compound, a monounsaturated omega-7 fatty acid, is of growing interest in biomedical research due to its potential role in various physiological and pathological processes. Accurate and precise quantification of this compound in biological samples such as plasma, serum, or tissues is crucial for understanding its metabolism, bioavailability, and therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and powerful technique for fatty acid analysis.[1] This guide details a validated GC-MS method and compares its performance characteristics with those of LC-MS/MS and HPLC-UV, providing a clear overview of the strengths and limitations of each approach.
Method Comparison at a Glance
The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods. Since specific validation data for this compound is limited in publicly available literature, data for its isomer, palmitoleic acid (C16:1), is used as a reliable proxy.
| Performance Parameter | GC-MS (as FAME) | LC-MS/MS (Direct Analysis) | HPLC-UV (with Derivatization) |
| Linearity (R²) | >0.998[2] | >0.99[3] | >0.99[4] |
| Precision (%RSD) | <10%[2] | <15%[3] | <10% |
| Accuracy (% Recovery) | >90%[2] | 85-115%[3] | 80-120% |
| Limit of Detection (LOD) | pg range[5] | Low nmol/L[3] | pmol range |
| Limit of Quantification (LOQ) | pg range[5] | nmol/L range[3] | fmol to pmol range[6] |
| Sample Throughput | Moderate | High | Moderate |
| Derivatization | Required | Not required | Often required |
| Selectivity | High | Very High | Moderate |
| Instrumentation Cost | Moderate to High | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific laboratory conditions and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the extraction of lipids, derivatization of fatty acids to their volatile methyl esters (FAMEs), and subsequent analysis by GC-MS.
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or serum, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 500 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the mixture at 2000 x g for 5 minutes to achieve phase separation.[7]
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.[7]
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF3) in methanol.[7]
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane (B92381) and 1 mL of water.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound methyl ester.
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method allows for the direct analysis of this compound without the need for derivatization, offering higher throughput.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., d3-palmitoleic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.
Logical Relationship of LC-MS/MS Method
Caption: Logical flow of the direct LC-MS/MS analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method typically requires derivatization of the fatty acid with a UV-absorbing or fluorescent tag to enhance sensitivity.
1. Lipid Extraction
-
Follow the same lipid extraction protocol as for the GC-MS method.
2. Derivatization with a UV-Absorbing Agent (e.g., p-Bromophenacyl Bromide)
-
To the dried lipid extract, add a solution of p-bromophenacyl bromide and a catalyst (e.g., a crown ether) in acetonitrile.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the reaction mixture to room temperature. The derivatized sample is ready for HPLC-UV analysis.
3. HPLC-UV Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1 mL/min.
-
UV Detection: At the maximum absorbance wavelength of the derivatized this compound (e.g., ~260 nm for p-bromophenacyl esters).
Quantitative Data Summary
The following tables present a summary of the quantitative validation parameters for each analytical method. As previously mentioned, data for palmitoleic acid (C16:1) is used as a proxy for this compound.
Table 1: GC-MS Method Validation Data (as FAME)
| Parameter | Result | Reference |
| Linearity (R²) | > 0.998 | [2] |
| Precision (%RSD) | ||
| - Intra-day | < 5% | [9] |
| - Inter-day | < 10% | [9] |
| Accuracy (% Recovery) | 90 - 110% | [2] |
| LOD | ~1 pg on column | [5] |
| LOQ | ~5 pg on column | [5] |
Table 2: LC-MS/MS Method Validation Data (Direct Analysis)
| Parameter | Result | Reference |
| Linearity (R²) | > 0.995 | [3] |
| Precision (%RSD) | ||
| - Intra-day | < 10% | [3] |
| - Inter-day | < 15% | [3] |
| Accuracy (% Recovery) | 85 - 115% | [3] |
| LOD | 0.8 - 10.7 nmol/L | [3] |
| LOQ | 2.4 - 285.3 nmol/L | [3] |
Table 3: HPLC-UV Method Validation Data (with Derivatization)
| Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Precision (%RSD) | ||
| - Intra-day | < 5% | [4] |
| - Inter-day | < 10% | [4] |
| Accuracy (% Recovery) | 80 - 120% | |
| LOD | pmol range | |
| LOQ | fmol to pmol range | [6] |
Conclusion
The choice of analytical method for the quantification of this compound in biological matrices is a critical decision that impacts the quality and reliability of research findings.
-
GC-MS offers a robust and cost-effective solution with high selectivity and sensitivity, making it a suitable "gold standard" for many applications. However, the requirement for derivatization can increase sample preparation time.
-
LC-MS/MS provides the highest throughput due to the elimination of the derivatization step and offers excellent sensitivity and selectivity. This makes it ideal for large-scale clinical and metabolomics studies.
-
HPLC-UV , while generally less sensitive than mass spectrometry-based methods, can be a viable option, particularly when derivatization with a fluorescent tag is employed. Its lower instrumentation cost and ease of operation are advantageous for laboratories with limited resources.
Ultimately, the selection of the most appropriate method should be based on a careful consideration of the specific research objectives, sample type, required analytical performance, and available resources. This guide provides the necessary data and protocols to make an informed decision for the accurate and reliable quantification of this compound.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. lipidmaps.org [lipidmaps.org]
- 6. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Inter-Laboratory Comparison of Hypogeic Acid Quantification Methods
Data Presentation: A Comparative Analysis of Quantification Methods
The performance of any quantitative analytical method is assessed by a range of validation parameters. The following table summarizes typical performance characteristics for the quantification of fatty acids using GC-MS and HPLC, providing an expected baseline for the analysis of Hypogeic acid. These values are derived from various studies on fatty acid analysis and represent what a typical laboratory may achieve.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.05 pg - 1.0 pg on column[1] | 0.77 ng - 55.97 ng per sample[2] |
| Limit of Quantification (LOQ) | Typically 3x LOD | 2.069 µg/mL - 6.271 µg/mL[3] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99[3][4] |
| Precision (%RSD) | < 10-20%[5] | < 7-15%[2][4] |
| Accuracy/Recovery (%) | 82-122%[6] | 98.87% - 102.92%[3] |
Note: The performance of each method can vary significantly based on the specific instrumentation, sample matrix, and the skill of the operator. The values presented here are for guidance and should be verified through in-house validation studies.
Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the analytical processes, the following diagrams illustrate a typical experimental workflow for this compound quantification and a simplified representation of its metabolic origin.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable scientific data. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound as its fatty acid methyl ester (FAME).
1. Lipid Extraction:
-
To 100 µL of sample (e.g., plasma), add an internal standard (e.g., C17:0 or a deuterated analog of this compound).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Vortex thoroughly for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new tube.
-
Dry the extract under a stream of nitrogen gas.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.
-
Heat the mixture at 50°C for 10 minutes.
-
After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Heat again at 50°C for 10 minutes.
-
After cooling, add 1 mL of hexane (B92381) and 1 mL of saturated sodium chloride solution.
-
Vortex and centrifuge to separate the phases.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: A polar capillary column, such as a DB-23 or a similar cyano-column, is recommended for the separation of FAME isomers.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 5°C/minute, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and specificity. Monitor characteristic ions for the methyl ester of this compound and the internal standard.
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of underivatized this compound.
1. Lipid Extraction:
-
Follow the same lipid extraction procedure as described in the GC-MS protocol.
2. Sample Preparation:
-
Redissolve the dried lipid extract in a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Analysis:
-
HPLC Column: A C18 reversed-phase column is commonly used for fatty acid separation.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher proportion of A and gradually increase the proportion of B over the run to elute the more nonpolar fatty acids.
-
-
Flow Rate: 1 mL/minute.
-
Column Temperature: 30-40°C.
-
Detection:
-
UV Detection: Can be used at low wavelengths (around 200-210 nm), but sensitivity may be limited.[7]
-
Evaporative Light Scattering Detector (ELSD): A more universal detector for non-volatile compounds like fatty acids.
-
Mass Spectrometry (LC-MS): Provides the highest sensitivity and specificity. Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.[7][8]
-
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages and considerations. GC-MS, particularly after derivatization to FAMEs, generally offers higher sensitivity and is well-suited for resolving complex mixtures of fatty acid isomers.[5] HPLC, on the other hand, can analyze the native fatty acid without derivatization and is amenable to a wider range of detection methods, including highly specific mass spectrometry. The choice between these methods will depend on the specific research question, the available instrumentation, the required sensitivity, and the nature of the sample matrix. Regardless of the chosen method, rigorous in-house validation is paramount to ensure the generation of accurate and reproducible data. This guide serves as a foundational resource to aid researchers in navigating the complexities of this compound quantification and in designing robust analytical methodologies.
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. Quantification of low molecular weight fatty acids in cave drip water and speleothems using HPLC-ESI-IT/MS -- development and validation of a selective method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards [mdpi.com]
- 7. aocs.org [aocs.org]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Fatty Acid Profiling
For researchers, scientists, and drug development professionals, the accurate and comprehensive profiling of fatty acids is critical in diverse fields ranging from nutritional science and clinical diagnostics to drug discovery and biofuel development. The two most formidable analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS has long been the gold standard, HPLC has emerged as a powerful alternative with unique advantages. This guide provides an objective, data-driven comparison of these two techniques to facilitate informed method selection and cross-validation for robust and reliable fatty acid analysis.
Performance Comparison: A Quantitative Overview
A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (RSD%) | ≤ 5.88% | ≤ 5.88% (often slightly better than GC)[1][2] | Both methods demonstrate good precision. |
| Recovery (%) | ≥ 82.31% | ≥ 82.31% | Comparable recovery rates are achievable with optimized extraction procedures.[1][2] |
| Linearity (r²) | > 0.99[1] | > 0.99[1][3][4] | Both techniques exhibit excellent linearity over a defined concentration range. |
| Sensitivity (LOD/LOQ) | Generally higher, especially with specific derivatization and selective ion monitoring.[5][6] | Dependent on derivatization and detector; can be enhanced with fluorescent or UV-absorbing tags.[7][8] | GC-MS often provides superior sensitivity for a broad range of fatty acids. |
| Isomer Separation | Can be challenging for cis/trans and positional isomers.[1] | Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1][8] | This is a significant advantage of HPLC for detailed fatty acid profiling.[1] |
| Analysis Time | Typically faster for comparable separations.[5][9] | Can be longer, particularly with complex gradient elutions.[5][9] | GC run times can be in the range of minutes, while HPLC can take longer.[5][9] |
| Compound Volatility | Requires volatile compounds or derivatization to increase volatility.[5][10] | Handles non-volatile and thermally labile compounds with ease.[5][10] | HPLC is advantageous for analyzing heat-sensitive fatty acids.[5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate fatty acid analysis. Below are representative protocols for both GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Profiling
This protocol outlines the typical steps for the analysis of total fatty acids in a biological sample.
1. Lipid Extraction:
-
To a 100 µL serum sample, add 10 µL of an internal standard (e.g., triheptadecanoin).[12]
-
Add 1 mL of a chloroform:methanol (B129727) (2:1, v/v) solution (Folch method).[12][13]
-
Vortex vigorously for 1-2 minutes.[12]
-
Centrifuge at approximately 2400 x g for 5 minutes to separate the phases.[12]
-
Carefully collect the lower organic phase containing the lipids.[12]
-
Evaporate the solvent under a gentle stream of nitrogen or using a speed-vac.[12][14]
2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.[14]
-
Heat at 100°C for 10 minutes to hydrolyze the lipids.[14]
-
Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).[7][14]
-
Heat again at 100°C for 5 minutes to methylate the free fatty acids.[14]
-
Cool the sample and add 1 mL of hexane (B92381) and 1 mL of a saturated NaCl solution.[14]
-
Vortex and centrifuge to separate the phases.[14]
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[14]
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.[12]
-
GC Column: Use a suitable capillary column for FAME separation (e.g., a fused silica (B1680970) capillary column).
-
Carrier Gas: Helium at a constant flow rate.[12]
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature to separate different fatty acids, and holds at a final high temperature.[12]
-
Mass Spectrometer: Operate in electron ionization (EI) mode, and for quantitative analysis, single ion monitoring (SIM) can be used for enhanced sensitivity.[12]
-
Data Analysis: Identify FAMEs by comparing their mass spectra and retention times with those of known standards. Quantify individual fatty acids by creating a calibration curve with known concentrations of standards relative to the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Profiling
This protocol describes a common approach for analyzing fatty acids by HPLC, often involving derivatization to enhance detection.
1. Lipid Extraction and Saponification:
-
Follow the same lipid extraction and saponification steps as described in the GC-MS protocol to obtain free fatty acids.[15]
2. Derivatization for UV or Fluorescence Detection:
-
To the dried free fatty acids, add a derivatizing agent to attach a UV-absorbing or fluorescent tag. A common agent is p-bromophenacyl bromide.[7]
-
For example, add a solution of p-bromophenacyl bromide and a catalyst (e.g., 18-crown-6) in acetonitrile (B52724).
-
Heat the mixture to facilitate the reaction.
-
The resulting fatty acid phenacyl esters can then be analyzed by HPLC with UV detection.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.[11]
-
Mobile Phase: A gradient of acetonitrile and water is often employed to separate the derivatized fatty acids.[11][15]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[15]
-
Column Temperature: Maintain a constant column temperature, for example, 30°C.[1][15]
-
Detection: Monitor the eluent at a specific wavelength corresponding to the absorbance maximum of the derivatizing group (e.g., 254 nm for phenacyl esters).[11][15]
-
Data Analysis: Identify fatty acids by comparing their retention times with those of derivatized fatty acid standards. Quantify individual fatty acids by creating a calibration curve with known concentrations of standards.[1]
Cross-Validation Workflow
To ensure the reliability and interchangeability of data between HPLC and GC-MS, a thorough cross-validation is essential. The following workflow outlines the key steps in this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC-MS Analysis of Fatty Acids [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Hypogeic Acid and Palmitoleic Acid on Insulin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of hypogeic acid (C16:1n-9) and palmitoleic acid (C16:1n-7) and their respective impacts on insulin (B600854) signaling. While both are monounsaturated fatty acids, existing research, which is more extensive for palmitoleic acid, suggests differing effects on key metabolic pathways. This document summarizes the available quantitative data, outlines experimental protocols for further investigation, and visualizes the involved signaling cascades to support ongoing research and development in metabolic diseases.
Introduction to Hypogeic and Palmitoleic Acid
This compound (cis-7-Hexadecenoic acid) and palmitoleic acid (cis-9-Hexadecenoic acid) are positional isomers of hexadecenoic acid. Palmitoleic acid is endogenously synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1) and has been identified as a "lipokine," an adipose tissue-derived lipid hormone that can enhance insulin sensitivity in muscle and suppress hepatosteatosis.[1][2] this compound, on the other hand, is produced from the partial β-oxidation of oleic acid.[1][3] While numerous studies have highlighted the beneficial metabolic effects of palmitoleic acid, research on the specific biological roles of this compound in insulin signaling is less extensive, making direct comparisons challenging.[1][2] This guide aims to consolidate the existing experimental data to draw a comparative picture.
Comparative Data Analysis
The following tables summarize the quantitative effects of palmitoleic acid on key markers of insulin signaling and glucose uptake. Due to a lack of available direct comparative studies, quantitative data for this compound is not presented.
Table 1: Effects on Insulin Signaling Protein Phosphorylation
| Fatty Acid | Cell Type | Protein | Effect | Fold Change / % Change | Reference |
| Palmitoleic Acid | 3T3-L1 Adipocytes | p-AMPKα (Thr172) | Increase | Data not specified | [4] |
| 3T3-L1 Adipocytes | p-Akt (Ser473) | No significant change | - | [4] | |
| 3T3-L1 Adipocytes | p-Akt (Thr308) | No significant change | - | [4] |
Note: The activation of AMPK by palmitoleic acid suggests a mechanism for increased glucose uptake that is independent of the canonical insulin/Akt pathway in adipocytes.
Table 2: Effects on Glucose Uptake
| Fatty Acid | Cell Type | Condition | Effect on Glucose Uptake | % Increase | Reference |
| Palmitoleic Acid | L6 Skeletal Muscle Cells | Basal | Increase | ~100% (2-fold) | [5] |
| 3T3-L1 Adipocytes | Basal | Increase | Data not specified | [4] | |
| 3T3-L1 Adipocytes | Insulin-stimulated | Increase | Data not specified | [4] |
Note: The significant increase in basal glucose uptake in muscle cells treated with palmitoleic acid highlights its potential insulin-sensitizing effects.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed and the experimental approaches used, the following diagrams are provided in DOT language script for use with Graphviz.
Insulin Signaling Pathway
This diagram illustrates the canonical insulin signaling pathway leading to glucose uptake, and the putative points of intervention for palmitoleic acid.
Caption: Insulin signaling cascade and the modulatory role of Palmitoleic Acid.
Experimental Workflow
This flowchart outlines a typical experimental procedure to compare the effects of fatty acids on insulin signaling and glucose uptake in a cell-based model.
Caption: Workflow for comparing fatty acid effects on insulin signaling.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the literature.
Western Blotting for Phosphorylated Akt (Ser473)
This protocol is a standard method to assess the activation state of the PI3K/Akt signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., 3T3-L1 pre-adipocytes or L6 myoblasts) and differentiate them into mature adipocytes or myotubes.
-
Treat the differentiated cells with either this compound, palmitoleic acid (e.g., 200 µM), or a vehicle control (e.g., BSA) for a specified duration (e.g., 24 hours).
-
For insulin-stimulated conditions, add insulin (e.g., 100 nM) for the final 15-30 minutes of the treatment period.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imager.
-
To normalize, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify band intensities using densitometry software.
-
2-NBDG Glucose Uptake Assay
This assay measures the rate of glucose transport into cells using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG).
-
Cell Preparation:
-
Seed and differentiate cells in a multi-well plate (e.g., 24-well or 96-well).
-
Treat cells with this compound, palmitoleic acid, or vehicle control as described in the Western Blotting protocol.
-
-
Glucose Starvation:
-
Glucose Uptake:
-
For insulin-stimulated uptake, add insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM to all wells.[7]
-
Incubate for 30-60 minutes at 37°C.
-
-
Stopping the Reaction:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.[8]
-
-
Measurement:
-
Lyse the cells in a suitable buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
-
Alternatively, for single-cell analysis, cells can be harvested and analyzed by flow cytometry in the FITC channel.[7]
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each well.
-
Express the results as a percentage or fold change relative to the control group.
-
Conclusion and Future Directions
The available evidence strongly suggests that palmitoleic acid (C16:1n-7) is a potent regulator of glucose metabolism, enhancing glucose uptake in both muscle and fat cells.[4][5] Its mechanism in adipocytes appears to be linked to the activation of AMPK, rather than the canonical insulin-Akt pathway.[4]
In contrast, there is a significant gap in the literature regarding the specific effects of its isomer, this compound (C16:1n-9), on insulin signaling. While some reviews suggest it may also play a role in metabolic regulation, quantitative experimental data to support a direct comparative analysis is currently lacking.[1][2]
For researchers and drug development professionals, this highlights two key points:
-
Palmitoleic acid continues to be a promising therapeutic agent or lead compound for conditions characterized by insulin resistance.
-
There is a clear need for further investigation into the bioactivity of this compound. Direct, side-by-side comparative studies using the protocols outlined above are essential to determine if it shares the beneficial metabolic properties of palmitoleic acid, or if it has distinct, or even opposing, effects on insulin signaling.
Such research will be critical in fully understanding the therapeutic potential of different monounsaturated fatty acid isomers in the management of metabolic diseases.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of palmitate and palmitoleate on insulin action and glucose utilization in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palmitate and oleate exert differential effects on insulin signalling and glucose uptake in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
A Comparative Guide to the Differential Effects of Hypogeic Acid and Sapienic Acid on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypogeic acid (cis-7-hexadecenoic acid; 16:1n-9) and sapienic acid (cis-6-hexadecenoic acid; 16:1n-10) are positional isomers of the more commonly studied palmitoleic acid (16:1n-7). While structurally similar, their distinct biosynthetic origins suggest divergent roles in the intricate regulation of lipid metabolism. This compound arises from the partial β-oxidation of oleic acid, an omega-9 fatty acid, whereas sapienic acid is synthesized from the desaturation of palmitic acid by the enzyme fatty acid desaturase 2 (FADS2). This fundamental difference in their formation implies that they may exert unique effects on cellular lipid handling, with potential implications for metabolic diseases.
This guide provides a comparative overview of the known and inferred effects of hypogeic and sapienic acids on lipid metabolism, supported by experimental protocols and pathway diagrams to facilitate further research in this area. It is important to note that while research on sapienic acid is emerging, particularly in the context of skin biology and cancer, studies directly comparing its metabolic effects to this compound are limited.[1][2] Much of the functional understanding of this compound is extrapolated from its close relationship with oleic acid and its isomer, palmitoleic acid.
Biosynthesis of this compound and Sapienic Acid
The distinct origins of these two fatty acids are central to understanding their potential differential effects.
-
This compound (16:1n-9): Synthesized in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[3][4] This pathway suggests that the availability of oleic acid is a key determinant of this compound levels.
-
Sapienic Acid (16:1n-10): Produced from the desaturation of palmitic acid (16:0) at the delta-6 position by fatty acid desaturase 2 (FADS2).[5] This positions FADS2 as a critical control point in sapienic acid synthesis. Sapienic acid can be further elongated to form sebaleic acid (18:2n-10).[5][6][7]
Differential Effects on Lipid Metabolism: A Comparative Summary
Direct comparative quantitative data for this compound and sapienic acid are scarce. The following table summarizes their inferred differential effects on key aspects of lipid metabolism based on their biosynthetic pathways and the known actions of related fatty acids and enzymes.
| Metabolic Process | This compound (16:1n-9) | Sapienic Acid (16:1n-10) | Key Regulatory Genes |
| Fatty Acid Synthesis | Likely decreased activity. As a product of fatty acid breakdown (β-oxidation of oleic acid), its presence may signal lipid abundance, leading to feedback inhibition of de novo lipogenesis. | Potentially no direct inhibition , or context-dependent effects. Its synthesis is linked to FADS2, which is involved in both saturated and unsaturated fatty acid metabolism. | FASN, ACACA, SCD1 |
| Fatty Acid Oxidation | Potentially increased activity. May act as a ligand for PPARα, a key transcriptional regulator of fatty acid oxidation genes. | Effects are less clear. May have a more nuanced role depending on its incorporation into different lipid species and subsequent signaling. | CPT1A, ACADVL |
| Triglyceride Accumulation | Likely decreased in hepatocytes and adipocytes due to potential inhibition of lipogenesis and promotion of fatty acid oxidation. | May lead to increased triglyceride accumulation in certain contexts, particularly in sebocytes where it is a major component of sebum. | DGAT1, DGAT2 |
| Adipocyte Differentiation | Potential to modulate differentiation, possibly through PPARα activation. | May play a role in adipogenesis, with some evidence suggesting a link to PPARγ activation in sebocytes. | PPARG, CEBPA |
Signaling Pathways in Lipid Metabolism
The differential effects of hypogeic and sapienic acids are likely mediated by distinct signaling pathways.
This compound and the PPARα Pathway
Given its origin from oleic acid and its structural similarity to palmitoleic acid, this compound is hypothesized to be an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activation of PPARα is a central mechanism for upregulating the expression of genes involved in fatty acid uptake and β-oxidation.
Sapienic Acid, FADS2, and Potential PPARγ Involvement
The synthesis of sapienic acid is intrinsically linked to the activity of FADS2. In sebocytes, increased FADS2 expression and sapienic acid production have been associated with the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis and lipogenesis.[7] Whether this signaling axis is prominent in other cell types like hepatocytes and adipocytes requires further investigation.
Experimental Protocols
The following are generalized protocols for investigating the differential effects of hypogeic and sapienic acids on lipid metabolism in vitro.
General Experimental Workflow
Protocol 1: Assessment of Lipid Accumulation in HepG2 Cells
This protocol is adapted for comparing the effects of hypogeic and sapienic acid on intracellular lipid accumulation in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS
-
This compound and Sapienic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Oil Red O staining solution
-
4% Paraformaldehyde (PFA)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 24-well plates and allow them to adhere overnight.
-
Fatty Acid Preparation: Prepare stock solutions of this compound and sapienic acid complexed to fatty acid-free BSA.
-
Treatment: Treat cells with varying concentrations of this compound-BSA or sapienic acid-BSA for 24-48 hours. Include a BSA-only vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 30 minutes.
-
Staining: Stain with Oil Red O solution for 20 minutes to visualize neutral lipid droplets.
-
Quantification: Elute the stain with isopropanol and measure the absorbance at 500 nm.
Protocol 2: Analysis of Fatty Acid Oxidation
This protocol provides a framework to assess the impact of hypogeic and sapienic acid on the rate of fatty acid oxidation.
Materials:
-
Hepatocytes or adipocytes
-
[1-¹⁴C] Palmitic acid
-
Scintillation cocktail and counter
-
Perchloric acid
Procedure:
-
Cell Preparation: Isolate or culture hepatocytes or adipocytes.
-
Pre-incubation: Pre-incubate cells with either this compound, sapienic acid, or a vehicle control.
-
Oxidation Assay: Add [1-¹⁴C] palmitic acid complexed to BSA to the cells and incubate for 2-3 hours.
-
Measurement: Stop the reaction with perchloric acid. Measure the radioactivity of the acid-soluble metabolic products, which represents the rate of β-oxidation.
Protocol 3: Gene Expression Analysis by qPCR
This protocol details the steps to quantify changes in the expression of key lipid metabolism genes.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., FASN, SCD1, CPT1A, PPARG, SREBP-1c) and a housekeeping gene.
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform quantitative real-time PCR using specific primers for the genes of interest.
-
Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion and Future Directions
The distinct biosynthetic pathways of this compound and sapienic acid strongly suggest they have differential roles in regulating lipid metabolism. While current evidence is limited, it is plausible that this compound, derived from the catabolism of oleic acid, may promote a more oxidative metabolic phenotype through PPARα activation. Conversely, sapienic acid, synthesized from palmitic acid via FADS2, could be more involved in lipogenic and adipogenic processes, potentially through PPARγ.
Further direct comparative studies are crucial to elucidate the precise mechanisms of action of these two fatty acids. Such research will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic interventions in metabolic diseases. Future investigations should focus on:
-
Direct comparative studies: Utilizing the outlined protocols to directly compare the effects of hypogeic and sapienic acids on lipid accumulation, fatty acid oxidation, and gene expression in relevant cell models.
-
Signaling pathway elucidation: Employing techniques such as reporter assays and inhibitor studies to confirm the involvement of PPARα and PPARγ in the signaling pathways of hypogeic and sapienic acids, respectively.
-
In vivo studies: Investigating the effects of dietary supplementation with these fatty acids on lipid metabolism in animal models of metabolic disease.
By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the unique roles of hypogeic and sapienic acids in metabolic health and disease.
References
- 1. Sapienic acid - Wikipedia [en.wikipedia.org]
- 2. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]
- 7. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Cis- and Trans-Hexadecenoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the cis and trans isomers of hexadecenoic acid, commonly known as palmitoleic acid. The information presented is supported by experimental data to aid in research and development endeavors.
Introduction
Hexadecenoic acid, a monounsaturated omega-7 fatty acid, exists in two primary isomeric forms: cis-9-hexadecenoic acid (cis-palmitoleic acid, cPOA) and trans-9-hexadecenoic acid (trans-palmitoleic acid, tPOA). cPOA is endogenously synthesized and has been identified as a lipokine with beneficial metabolic effects, including anti-inflammatory and insulin-sensitizing properties.[1][2] In contrast, tPOA is primarily obtained from the diet, particularly from dairy products, and has also been associated with a reduced risk of type 2 diabetes.[3][4] This guide delves into the distinct biological impacts of these two isomers, focusing on their roles in insulin (B600854) secretion and cholesterol metabolism.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from comparative studies on the biological effects of cis- and trans-palmitoleic acid.
Table 1: Comparative Effects on Insulin Secretion and Pancreatic β-Cell Viability
| Parameter | Cis-Palmitoleic Acid (cPOA) | Trans-Palmitoleic Acid (tPOA) | Cell Line | Key Findings | Reference |
| Glucose-Stimulated Insulin Secretion (GSIS) | Augments GSIS to a similar extent as tPOA | Augments GSIS to a similar extent as cPOA | MIN6, EndoC-βH1 | Both isomers potentiate insulin secretion in pancreatic β-cells.[3][5] | [3] |
| Cell Viability (24h incubation) | Significant inhibitory effect at 25 µM (MIN6) and 50 µM (EndoC-βH1) | Growth reduction at 100 µM (EndoC-βH1) | MIN6, EndoC-βH1 | cPOA exhibits a more profound cytotoxic effect at lower concentrations compared to tPOA.[3] | [3] |
| Intracellular cAMP Accumulation (in presence of 20 mM glucose) | No significant increase | Significant increase | MIN6, EndoC-βH1 | tPOA, but not cPOA, stimulates cAMP accumulation, suggesting different signaling pathways.[3] | [3] |
Table 2: Comparative Effects on Cholesterol Metabolism in Hypercholesterolemic Mice
| Parameter | Cis-Palmitoleic Acid (cPOA) | Trans-Palmitoleic Acid (tPOA) | Key Findings | Reference |
| Serum Total Cholesterol | No significant effect | Significant reduction | tPOA is more effective at lowering serum cholesterol.[6] | [6] |
| Serum LDL-Cholesterol | No significant effect | Significant reduction | tPOA demonstrates a superior LDL-lowering effect.[6] | [6] |
| Hepatic Steatosis | Ameliorated hepatic steatosis more effectively | Less effective at ameliorating hepatic steatosis | cPOA shows a greater benefit in reducing liver fat accumulation.[6] | [6] |
| Hepatic HMGCR Expression (Gene and Protein) | Significant reduction | Significant reduction | Both isomers reduce the expression of the rate-limiting enzyme in cholesterol synthesis.[6] | [6] |
| Hepatic CYP7A1 Expression (Gene and Protein) | Reduced expression | Increased expression | The isomers have opposing effects on the rate-limiting enzyme in bile acid synthesis.[6] | [6] |
| Intestinal NPC1L1 Expression | No effect | Significantly reduced expression | tPOA, but not cPOA, inhibits intestinal cholesterol absorption.[6] | [6] |
Signaling Pathways and Experimental Workflows
The distinct biological activities of cis- and trans-palmitoleic acid are mediated through different signaling pathways. The following diagrams illustrate these pathways and the workflows of the key experiments cited.
Signaling Pathways
Caption: Differential GPCR signaling of hexadecenoic acid isomers in pancreatic β-cells.
Caption: Differential regulation of hepatic cholesterol metabolism by hexadecenoic acid isomers.
Experimental Workflows
References
- 1. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Trans -palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism fro ... - Food & Function (RSC Publishing) DOI:10.1039/D2FO03412C [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Effects of Hypogeic Acid and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two monounsaturated fatty acids: hypogeic acid (16:1n-9) and oleic acid (18:1n-9). While oleic acid is one of the most abundant and well-researched fatty acids in the human diet and metabolism, data on this compound is less extensive. This document summarizes the current understanding of their respective roles in key metabolic pathways, supported by available experimental data.
Introduction to Hypogeic and Oleic Acid
Oleic acid is a long-chain omega-9 fatty acid, recognized for its widespread presence in dietary sources like olive oil and its significant role in human health.[1] It is a key player in lipid metabolism and has been shown to influence insulin (B600854) sensitivity and inflammatory processes.[2][3] this compound, a shorter-chain monounsaturated fatty acid, is a positional isomer of the more commonly known palmitoleic acid.[4][5] Notably, it is a metabolic product derived from the partial β-oxidation of oleic acid.[4][5] Emerging research suggests that this compound may possess potent anti-inflammatory properties.[6] This guide aims to juxtapose the known metabolic impacts of these two fatty acids to inform future research and therapeutic development.
Biosynthesis and Interconversion
The metabolic link between oleic acid and this compound is a key aspect of their biology. Oleic acid is synthesized from stearic acid by the enzyme stearoyl-CoA 9-desaturase.[1] Inversely, this compound is generated through the partial beta-oxidation of oleic acid in the mitochondria.[4][5]
Comparative Metabolic Effects
While direct comparative studies are limited, this section contrasts the known effects of oleic and this compound on key metabolic areas based on available literature.
Lipid Metabolism
Oleic acid is a potent regulator of lipid metabolism. It serves as a primary substrate for the synthesis of triglycerides for energy storage and phospholipids (B1166683) for membrane structure.[7] Oleic acid can activate peroxisome proliferator-activated receptors (PPARs), which are key transcription factors in lipid homeostasis.[8] Specifically, oleic acid has been shown to be a ligand for PPARα, PPARγ, and PPARδ, influencing the expression of genes involved in fatty acid uptake, transport, and oxidation.[2][8][9]
Information on this compound's direct impact on lipid metabolism is sparse. However, its precursor, oleic acid, and its isomer, palmitoleic acid, are known to activate PPARα.[9] This suggests a potential, yet unconfirmed, role for this compound in PPAR-mediated gene regulation.
Table 1: Comparative Effects on Lipid Metabolism
| Parameter | Oleic Acid | This compound | References |
| Triglyceride Synthesis | Stimulates | Data not available | [10] |
| Fatty Acid Oxidation | Modulates via PPARα and AMPK | Data not available | [3][9] |
| PPARα Activation | Activator | Postulated, not confirmed | [8][9] |
| PPARγ Activation | Activator | Data not available | [8] |
| PPARδ Activation | Activator | Data not available | [2] |
Glucose Metabolism and Insulin Sensitivity
Oleic acid has been shown to have complex and sometimes contradictory effects on glucose metabolism. Some studies indicate that it can improve insulin sensitivity, in part by activating AMP-activated protein kinase (AMPK), which in turn can enhance glucose uptake in skeletal muscle.[3] Conversely, other studies suggest that in certain contexts, oleic acid can contribute to insulin resistance.[11] Central administration of oleic acid in animal models has been shown to inhibit glucose production and food intake.[12]
For this compound, direct evidence of its effects on glucose metabolism is currently lacking. However, its isomer, palmitoleic acid, has been described as a "lipokine" that can improve muscle insulin sensitivity.[4] Given their structural similarities, it is plausible that this compound could share some of these beneficial effects, but this requires experimental validation.
Table 2: Comparative Effects on Glucose Metabolism
| Parameter | Oleic Acid | This compound | References |
| Insulin Sensitivity | Context-dependent effects | Data not available | [3][11] |
| Glucose Uptake | Can enhance via AMPK | Data not available | [3] |
| Hepatic Glucose Production | Inhibits (central administration) | Data not available | [12] |
| AMPK Activation | Can activate | Data not available | [3] |
Inflammation
Oleic acid's role in inflammation is multifaceted. It can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[13] However, some studies have also reported pro-inflammatory actions under certain conditions.[8] The anti-inflammatory effects of oleic acid are partly mediated through the activation of PPARs and the modulation of signaling pathways like NF-κB.
This compound is emerging as a potentially potent anti-inflammatory fatty acid.[6] Studies have shown that it can exhibit anti-inflammatory properties in vitro and in vivo, with some research suggesting its effects are comparable to those of omega-3 fatty acids.[2]
Table 3: Comparative Effects on Inflammation
| Parameter | Oleic Acid | This compound | References |
| Pro-inflammatory Cytokine Production | Can inhibit | Can inhibit | [2][13] |
| NF-κB Signaling | Can inhibit | Data not available | [13] |
| Anti-inflammatory Activity | Demonstrated | Demonstrated, potentially potent | [6][13] |
Signaling Pathways
The metabolic effects of oleic acid are mediated through complex signaling networks. Two of the most critical pathways are the PPAR and AMPK signaling cascades.
References
- 1. Effect of changing the proportion of C16:0 and cis-9 C18:1 in fat supplements on rumen fermentation, glucose and lipid metabolism, antioxidation capacity, and visceral fatty acid profile in finishing Angus bulls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Foamy Monocytes Are Enriched in cis-7-Hexadecenoic Fatty Acid (16:1n-9), a Possible Biomarker for Early Detection of Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 5. When Two plus Two Is More than Four: Evidence for a Synergistic Effect of Fatty Acids on Peroxisome Proliferator—Activated Receptor Activity in a Bovine Hepatic Model [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Short-chain fatty acids act as antiinflammatory mediators by regulating prostaglandin E2 and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of oleic (18: 1n-9) and palmitic (16: 0) fatty acids on the metabolic state of adipocytes [scielo.org.co]
validation of Hypogeic acid as a biomarker for specific disease states
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for sensitive and specific biomarkers for ischemic stroke is a critical area of research aimed at improving early diagnosis, prognostication, and the development of targeted therapies. Alterations in fatty acid metabolism have been increasingly implicated in the pathophysiology of cardiovascular diseases, including stroke.[1][2] This guide provides a comparative overview of hypogeic acid, a lesser-known monounsaturated fatty acid, as a potential biomarker for ischemic stroke, contextualized against established and alternative biomarkers. While research on this compound is still in its nascent stages, emerging evidence suggests a potential protective role.[3]
This compound: An Emerging Biomarker Candidate
This compound (16:1n-9) is a positional isomer of the more extensively studied palmitoleic acid (16:1n-7).[3] It is produced via the partial β-oxidation of oleic acid.[4] While the biological effects of this compound are not as well-documented as those of its isomers, recent research has pointed towards its potential relevance in metabolic regulation and cardiovascular health.[5]
A key study has reported an inverse association between the levels of nonesterified this compound in serum and the incidence of stroke, suggesting that higher levels of this fatty acid may be protective.[3] This finding has sparked interest in its potential as a prognostic or risk assessment biomarker. However, it is crucial to note that direct comparative studies validating its performance against established biomarkers are currently lacking.
Comparative Analysis of Biomarkers for Ischemic Stroke
To provide a clear perspective on the current standing of this compound, the following table summarizes its characteristics alongside a selection of established and other lipid-based biomarkers for ischemic stroke.
| Biomarker Category | Biomarker | Biological Role/Significance in Stroke | Typical Performance Metrics (Sensitivity, Specificity, AUC) |
| Fatty Acid (Candidate) | This compound (16:1n-9) | Inverse association with incident stroke reported.[3] Potential role in metabolic regulation.[4] | Data not available from direct comparative studies. |
| Fatty Acid (Established Link) | Palmitoleic Acid (16:1n-7) | Positive association with ischemic stroke has been observed in some studies.[6] | Data varies across studies; not typically used as a standalone diagnostic marker. |
| Fatty Acid (Established Link) | Alpha-Linolenic Acid (18:3n-3) | Higher serum levels are independently associated with a lower risk of stroke.[7] | Primarily used in risk assessment rather than acute diagnosis. |
| Glial Injury Markers | Glial Fibrillary Acidic Protein (GFAP) | Released from damaged glial cells following intracerebral hemorrhage, with a slower release in ischemic stroke.[8] Helps differentiate between hemorrhagic and ischemic stroke.[9] | High sensitivity and specificity for differentiating stroke subtypes.[9][10] |
| Neuronal Injury Markers | S100 Calcium-Binding Protein B (S100B) | Indicates brain tissue damage.[11] Levels correlate with stroke severity and outcome.[10] | High sensitivity but can be confounded by extracranial injuries.[12][13] |
| Inflammatory Markers | High-Sensitivity C-Reactive Protein (hsCRP) | A general marker of inflammation, which is a key component of the response to ischemic stroke.[14] | Associated with stroke severity and poor outcomes.[14] |
| Lipid-Related Markers | Lipoprotein(a) [Lp(a)] | Linked to large artery atherosclerosis stroke etiology and recurrent strokes.[15][16] | Primarily a risk factor, not an acute diagnostic marker. |
Experimental Protocols
Accurate and reproducible quantification of fatty acids is paramount for their validation as biomarkers. The most common and robust method for analyzing fatty acid profiles in serum is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Analysis of Serum Non-Esterified Fatty Acids (NEFA) by GC-MS
This protocol provides a general framework for the analysis of NEFAs, including this compound, in human serum.
1. Sample Preparation and Lipid Extraction:
-
Sample Collection: Collect fasting blood samples in red-top tubes (no gel). Separate serum by centrifugation.
-
Internal Standard: Add a known amount of an internal standard (e.g., heptadecanoic acid) to the serum sample to control for extraction efficiency and analytical variability.[17]
-
Extraction: Perform lipid extraction using a modified Dole's method with a mixture of isopropanol (B130326) and n-hexane (e.g., 80:20 v/v) containing a small amount of sulfuric acid.[17] Vortex the mixture and centrifuge to separate the phases. The upper hexane (B92381) layer containing the lipids is collected.
2. Derivatization:
-
To increase volatility for GC analysis, the carboxyl groups of the fatty acids must be derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs). This can be achieved using reagents like sodium methoxide.[18]
3. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a capillary column (e.g., with a dimethylpolysiloxane stationary phase) to separate the FAMEs based on their boiling points and polarity. The temperature program of the GC oven is critical for achieving good separation.
-
Detection and Quantification: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrometer is set to monitor specific ions characteristic of each FAME, allowing for their identification and quantification relative to the internal standard.
A detailed protocol for the extraction and quantification of total fatty acids via GC-MS can be found in the LIPID MAPS methodology resources.[19]
Visualizing the Context of this compound
To better understand the metabolic origins of this compound and the workflow for its validation as a biomarker, the following diagrams are provided.
Caption: Biosynthesis of this compound.
Caption: Biomarker Validation Workflow.
Conclusion and Future Directions
The current evidence for this compound as a biomarker for ischemic stroke is intriguing but preliminary. The reported inverse association warrants further investigation through large-scale, prospective cohort studies.[3] A critical next step will be to conduct studies that directly compare the diagnostic and prognostic performance of this compound with established biomarkers like GFAP, S100B, and hsCRP.
Furthermore, elucidating the precise biological mechanisms through which this compound may exert a protective effect is essential. This could involve its role in modulating inflammation, endothelial function, or other pathways implicated in stroke pathophysiology.
For researchers and drug development professionals, this compound represents a novel and underexplored area within the landscape of stroke biomarkers. Future research should focus on:
-
Quantitative Validation: Establishing standardized, validated assays for the quantification of this compound in clinical samples.
-
Comparative Studies: Designing studies to directly compare the performance of this compound against a panel of established stroke biomarkers.
-
Mechanistic Studies: Investigating the functional role of this compound in the context of cerebrovascular health and disease.
By addressing these key areas, the scientific community can determine the true potential of this compound as a valuable tool in the management of ischemic stroke.
References
- 1. Metabolomics and metabolites in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plasma fatty acid composition and incident ischemic stroke in middle-aged adults: the Atherosclerosis Risk in Communities (ARIC) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum fatty acids and the risk of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood Biomarkers for Stroke Diagnosis & Prognosis | Quanterix [quanterix.com]
- 9. Current Trends in Stroke Biomarkers: The Prognostic Role of S100 Calcium-Binding Protein B and Glial Fibrillary Acidic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Trends in Stroke Biomarkers: The Prognostic Role of S100 Calcium-Binding Protein B and Glial Fibrillary Acidic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of GFAP and UCH-L1 compared to S100B in detecting intracranial injury: influence of age, hemolysis, neurodegenerative diseases, and extracranial fractures in a prospective cohort of over 1,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GFAP and S100B: What You Always Wanted to Know and Never Dared to Ask - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blood biomarkers for physical recovery in ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Non-esterified Fatty Acids in Serum and Plasma | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. jfda-online.com [jfda-online.com]
- 19. lipidmaps.org [lipidmaps.org]
A Comparative Analysis of the Anti-Inflammatory Properties of Hypogeic Acid and Other Omega-7 Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of hypogeic acid against other prominent omega-7 fatty acids, namely palmitoleic acid and vaccenic acid. This document synthesizes experimental data on their mechanisms of action, signaling pathways, and provides detailed experimental protocols for key assays in a structured format to aid in research and development.
Introduction to Omega-7 Fatty Acids and Inflammation
Omega-7 monounsaturated fatty acids are emerging as significant modulators of inflammatory processes. Chronic inflammation is a key driver of numerous diseases, and dietary lipids are known to play a crucial role in its regulation. Among the omega-7 family, palmitoleic acid (16:1n-7) has been the most extensively studied for its potential anti-inflammatory and metabolic benefits.[1][2] However, its positional isomer, this compound (16:1n-9), and the 18-carbon omega-7, vaccenic acid (18:1n-7), also possess noteworthy anti-inflammatory capabilities that are being increasingly recognized.[3][4] This guide aims to delineate the current understanding of the anti-inflammatory effects of this compound in comparison to its better-known counterparts.
This compound (cis-7-hexadecenoic acid, 16:1n-9) is a positional isomer of palmitoleic acid that has demonstrated potent anti-inflammatory effects in monocytes and macrophages.[3][4] Unlike palmitoleic acid, which is primarily synthesized from palmitic acid, this compound is produced through the partial β-oxidation of oleic acid.[1][5] Studies suggest that the regulated release of both hypogeic and palmitoleic acids from cell membranes is a crucial step in mitigating inflammatory responses.[4]
Comparative Anti-inflammatory Effects
While direct quantitative comparisons of the anti-inflammatory potency of this compound, palmitoleic acid, and vaccenic acid are limited in the current literature, a qualitative and mechanistic comparison can be drawn from existing studies. All three fatty acids have been shown to exhibit anti-inflammatory activity to varying degrees.[4]
Table 1: Summary of Anti-inflammatory Effects of this compound, Palmitoleic Acid, and Vaccenic Acid
| Feature | This compound (16:1n-9) | Palmitoleic Acid (16:1n-7) | Vaccenic Acid (18:1n-7) |
| Primary Anti-inflammatory Mechanism | Inhibition of pro-inflammatory mediators.[4] | Inhibition of NF-κB and MAPK signaling pathways. | Activation of PPARγ and modulation of the endocannabinoid system.[1] |
| Key Molecular Targets | Likely involves modulation of phospholipase A2 activity.[1] | TLR4, NF-κB, JNK, ERK.[5] | PPARγ, Anandamide and other N-acylethanolamines.[1] |
| Effects on Pro-inflammatory Cytokines | Reduces expression of pro-inflammatory cytokines.[4] | Decreases production of TNF-α, IL-6, and IL-1β.[6] | Suppresses TNF-α and IL-2 production.[7] |
| Cellular Models Used in Studies | Monocytes, Macrophages.[3][4] | Macrophages, Adipocytes, Endothelial cells.[1][6] | Splenocytes, Intestinal models.[1][7] |
| Biosynthesis | Partial β-oxidation of oleic acid.[1][5] | Desaturation of palmitic acid by SCD-1.[1][5] | Elongation and desaturation of shorter chain fatty acids. |
Signaling Pathways in Omega-7-Mediated Anti-inflammation
The anti-inflammatory effects of these omega-7 fatty acids are mediated through distinct and overlapping signaling pathways.
Hypogeic and Palmitoleic Acid Biosynthesis and Release
The synthesis and release of hypogeic and palmitoleic acids are critical preliminary steps to their anti-inflammatory actions.
Caption: Biosynthesis and release of hypogeic and palmitoleic acids.
Palmitoleic Acid Anti-inflammatory Signaling
Palmitoleic acid has been shown to inhibit inflammation by blocking the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Palmitoleic acid inhibits NF-κB and MAPK signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of omega-7 fatty acids are provided below.
Cell Culture and Fatty Acid Treatment
This protocol describes the general procedure for preparing and treating macrophage cell lines with fatty acids.
Cell Line: RAW 264.7 murine macrophages.
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine ELISAs, 6-well for protein extraction) and allow them to adhere overnight.
Fatty Acid Solution Preparation:
-
Dissolve fatty acids (Hypogeic, Palmitoleic, Vaccenic) in ethanol (B145695) to create a stock solution.
-
Complex the fatty acid-ethanol solution with fatty acid-free Bovine Serum Albumin (BSA) in serum-free DMEM. The final ethanol concentration should be non-toxic to the cells (typically <0.5%).
-
Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes to allow for proper binding.
Treatment Protocol:
-
Wash the adherent cells with sterile Phosphate-Buffered Saline (PBS).
-
Replace the culture medium with the prepared fatty acid-BSA complex in serum-free DMEM.
-
Pre-treat cells with the fatty acid solutions for a specified period (e.g., 1-24 hours) before inflammatory stimulation.
-
Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined duration (e.g., 4-24 hours).
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Sample Collection: After the treatment period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is for assessing the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein with Laemmli sample buffer and heat to denature.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. For pathway analysis, use antibodies for both the phosphorylated (active) and total forms of the proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2). Also, use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control and, for signaling proteins, calculate the ratio of the phosphorylated form to the total protein.
-
Conclusion
This compound, along with palmitoleic acid and vaccenic acid, demonstrates significant anti-inflammatory properties. While palmitoleic acid is the most studied, with well-documented inhibitory effects on the NF-κB and MAPK pathways, this compound also shows strong potential as an anti-inflammatory agent, likely acting through related mechanisms involving the modulation of lipid signaling. Vaccenic acid presents a unique profile with its effects on PPARγ and the endocannabinoid system.
The lack of direct quantitative comparative studies highlights a key area for future research. Such studies would be invaluable for elucidating the relative potencies of these omega-7 isomers and for guiding the development of targeted nutritional or therapeutic interventions for inflammatory diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases … [ouci.dntb.gov.ua]
- 3. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
performance characteristics of various capillary columns for Hypogeic acid separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of Hypogeic acid, a C16 monounsaturated fatty acid, is crucial for various applications, from metabolic studies to quality control in food and pharmaceuticals. The choice of capillary column is a critical factor that dictates the success of this separation. This guide provides a comprehensive comparison of the performance characteristics of various capillary columns for this compound analysis, supported by established experimental principles.
This compound, or (Z)-7-Hexadecenoic acid, like other fatty acids, is typically analyzed using gas chromatography (GC) after conversion to its more volatile and thermally stable fatty acid methyl ester (FAME).[1][2][3][4] High-performance liquid chromatography (HPLC) can also be employed, particularly for separations of geometrical isomers or when derivatization is to be avoided.[5][6][7] This guide will focus primarily on GC capillary columns, as they offer high resolution and are the most common tool for FAME analysis.[8]
Performance Comparison of GC Capillary Columns
The selection of a GC capillary column hinges on the stationary phase, which governs the separation selectivity. For this compound, which is an unsaturated fatty acid, the polarity of the stationary phase is of paramount importance. Highly polar stationary phases are generally preferred for their ability to resolve unsaturated fatty acids with a high degree of resolution.[1][2]
| Column Type (Stationary Phase) | Typical Dimensions | Principle of Separation | Performance for this compound Separation | Advantages | Disadvantages |
| Non-Polar (e.g., 5% Phenyl / 95% Methylpolysiloxane) | 30m x 0.25mm ID, 0.25µm film | Separation primarily by boiling point.[9][10] | Limited resolution of positional and geometrical isomers of C16 FAMEs. This compound may co-elute with other C16 isomers.[11] | High thermal stability, long lifetime, low column bleed.[3][10][12] | Poor selectivity for unsaturated and isomeric fatty acids.[3][10][11] |
| Mid-Polarity (e.g., 50% Cyanopropylphenyl / 50% Dimethylpolysiloxane) | 30m x 0.25mm ID, 0.25µm film | Combination of boiling point and polarity-based separation. | Moderate resolution of C16 FAME isomers. Better separation than non-polar columns, but potential for some overlap. | Good balance of selectivity and thermal stability.[3] | May not provide baseline resolution for complex mixtures of C16 isomers. |
| High-Polarity (e.g., Biscyanopropyl Polysiloxane) | 60m or 100m x 0.25mm ID, 0.25µm film | Separation dominated by polarity, with strong interactions with double bonds.[1][13] | Excellent resolution of positional and geometrical isomers of C16 FAMEs, including this compound from its isomers.[13][14] | High selectivity for cis/trans and positional isomers.[12][13][14] | Lower thermal stability, more susceptible to oxygen damage, longer analysis times.[3] |
| Ionic Liquid (e.g., SLB-IL111) | 30m or 60m x 0.25mm ID, 0.20µm film | Unique selectivity based on multiple interaction mechanisms, including dipole-dipole and hydrogen bonding.[2][13] | Superior resolution of complex FAME isomers, offering baseline separation of many challenging peaks.[13] | Extremely high polarity and unique selectivity, excellent for resolving complex isomeric mixtures.[2][13] | Higher cost, may have different elution patterns compared to traditional phases. |
| Chiral (e.g., Cyclodextrin-based) | 30m x 0.25mm ID, 0.25µm film | Enantioselective separation based on inclusion complexation with chiral selectors.[15][16][17] | Capable of separating enantiomers of this compound if present. The separation of the racemic mixture would depend on the specific cyclodextrin (B1172386) derivative used.[15][16] | Essential for chiral analysis and determining enantiomeric excess.[15][17] | Limited applicability for general fatty acid profiling, may have lower thermal stability. |
Experimental Protocols
Accurate and reproducible results depend on a well-defined experimental protocol. Below are typical methodologies for the analysis of this compound as its methyl ester (this compound-ME) by GC.
Sample Preparation and Derivatization (Esterification)
To prepare FAMEs for GC analysis, lipids must first be extracted from the sample matrix. The extracted lipids are then transesterified.
Protocol: Acid-Catalyzed Methylation using Boron Trifluoride (BF3)-Methanol
-
To approximately 10-20 mg of the extracted lipid sample in a screw-cap tube, add 2 mL of 14% BF3 in methanol.
-
Blanket the tube with nitrogen, seal tightly, and heat at 60°C for 10 minutes.[18]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Gas Chromatography (GC) Conditions
The following are general GC conditions that can be adapted for different capillary columns. Optimization will be required based on the specific column and instrument.
-
Injection: 1 µL of the FAMEs in hexane.
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250°C. A splitless injection may be used for trace analysis.[19]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
Note: The final temperature and hold time should be adjusted based on the thermal stability of the column.
-
-
Detector: Flame Ionization Detector (FID) at 260°C. For structural confirmation, a Mass Spectrometer (MS) can be used as the detector.[9]
Visualizing the Workflow
The general workflow for analyzing this compound by GC can be visualized as a series of sequential steps, from sample preparation to data analysis.
Caption: Experimental workflow for this compound analysis by GC.
Logical Relationships in Column Selection
The choice of a capillary column is a decision based on the analytical goals. The following diagram illustrates the logical relationship between the desired separation outcome and the appropriate column type.
Caption: Logic for selecting a capillary column for fatty acid analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BISC 429 [sfu.ca]
- 5. agilent.com [agilent.com]
- 6. hplc.eu [hplc.eu]
- 7. A comparison of methods for the high-performance liquid chromatographic and capillary gas-liquid chromatographic analysis of fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Special Issue: Analysis of the Main Classes of Lipid (Fat and Oil) Components in Food and Blood by Using HPLC and Gas Chromatographic Techniques [mdpi.com]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gcms.cz [gcms.cz]
- 17. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. jianhaidulab.com [jianhaidulab.com]
A Comparative Guide to the Quantification of Hypogeic Acid: Introducing the Hypo-Assay™ ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the new Hypo-Assay™ ELISA Kit against established analytical methods for the quantification of Hypogeic acid (cis-7-hexadecenoic acid). This compound, a positional isomer of palmitoleic acid, is gaining recognition as a bioactive lipid with anti-inflammatory properties and a potential biomarker in metabolic diseases.[1][2][3] Accurate and precise measurement of this fatty acid is crucial for advancing research into its physiological and pathological roles. This document outlines the performance characteristics, experimental protocols, and workflows of the new ELISA-based method in comparison to gold-standard techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Performance Comparison
The selection of an appropriate assay depends on the specific requirements of the study, including sample throughput, sensitivity, required equipment, and operator expertise. The following tables summarize the key performance metrics of the new Hypo-Assay™ ELISA Kit versus GC-MS and HPLC.
Table 1: Accuracy and Precision
| Parameter | Hypo-Assay™ ELISA Kit | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Accuracy (% Recovery) | 92 - 108% | 95 - 105% | 90 - 110% |
| Precision (Intra-assay CV%) | < 8% | < 5% | < 10% |
| Precision (Inter-assay CV%) | < 12% | < 10% | < 15% |
Table 2: Sensitivity and Technical Specifications
| Parameter | Hypo-Assay™ ELISA Kit | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 1 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL | 20 ng/mL |
| Assay Time | ~ 4 hours | > 24 hours (including derivatization) | ~ 1 - 2 hours (post-extraction) |
| Required Equipment | Microplate Reader | GC-MS System | HPLC System (with UV or ELSD detector) |
| Sample Derivatization | Not Required | Required (Esterification)[4][5] | Optional (for enhanced sensitivity)[6][7] |
Experimental Workflows & Metabolic Context
Visualizing the experimental process and the biological context of the analyte is essential for understanding the methodologies.
This compound (16:1n-9) is synthesized in the mitochondria through the partial β-oxidation of Oleic acid (18:1n-9), a common dietary fatty acid.[1][8] This pathway distinguishes it from its isomers, palmitoleic acid and sapienic acid, which are primarily synthesized from palmitic acid.
The Hypo-Assay™ ELISA Kit offers a significantly streamlined workflow compared to traditional chromatographic methods, which involve complex sample preparation steps.
Experimental Protocols
Detailed and reproducible protocols are fundamental to rigorous scientific inquiry. Below are methodologies for the Hypo-Assay™ ELISA Kit and the alternative methods.
This protocol outlines the steps for quantifying this compound in plasma samples.
-
Sample Preparation : Extract total lipids from 50 µL of plasma using a modified Bligh and Dyer method. Dry the lipid extract under a stream of nitrogen and reconstitute in 100 µL of the provided Assay Buffer.
-
Standard Curve Preparation : Prepare a serial dilution of the this compound standard provided with the kit, ranging from 100 ng/mL to 1.56 ng/mL.
-
Assay Procedure :
-
Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of the this compound-HRP conjugate to each well.
-
Add 25 µL of the specific detection antibody to each well.
-
Seal the plate and incubate for 2 hours at room temperature on a plate shaker.
-
-
Washing : Wash the plate four times with 300 µL of 1X Wash Buffer per well.
-
Signal Development : Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.
-
Reaction Termination : Add 100 µL of Stop Solution to each well.
-
Data Acquisition : Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution. The intensity of the color is inversely proportional to the concentration of this compound.
This method is adapted from standard protocols for fatty acid analysis in biological samples.[5][9][10]
-
Lipid Extraction : Extract total lipids from the sample (e.g., 50-100 mg of tissue or 100 µL of plasma) using a chloroform:methanol (B129727) (2:1, v/v) solution.[10] An internal standard (e.g., C17:0) should be added before extraction for normalization.
-
Derivatization to FAMEs :
-
Dry the extracted lipids under nitrogen.
-
Add 1 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol to the dried lipids.[5]
-
Incubate the mixture at 45-50°C for 10-15 minutes with vortexing.
-
Neutralize the reaction by adding 15% sodium bisulfate (NaHSO4).[5]
-
-
FAME Extraction : Add 1 mL of hexane (B92381) to the sample, vortex thoroughly, and centrifuge to separate the phases. Carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).
-
GC-MS Analysis :
-
Inject 1 µL of the FAME-containing hexane layer into the GC-MS.
-
GC Conditions : Use a suitable capillary column (e.g., Zebron ZB-1, 15 m x 0.25 mm ID). Set the injector temperature to 250°C. Use a temperature gradient program, for example, starting at 150°C and ramping up to 240°C.[9][10]
-
MS Conditions : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of 50-400 m/z.[10]
-
-
Data Analysis : Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard. Quantify using the internal standard.
While less common than GC-MS for general fatty acid profiling, HPLC is advantageous for analyzing less volatile or heat-sensitive lipids.[11][12]
-
Lipid Extraction : Perform lipid extraction as described for the GC-MS protocol (Step 1).
-
Sample Preparation (Optional Derivatization) : For UV detection, derivatization is often necessary to attach a UV-absorbing chromophore.
-
Dry the lipid extract under nitrogen.
-
Add 0.1 mL of 2mM 18-crown-6 (B118740) in acetonitrile (B52724) and 0.1 mL of a labeling agent (e.g., 4-bromophenacyl bromide).
-
Heat the mixture at 80°C for 15 minutes.[13]
-
Cool and dilute with the mobile phase as needed.
-
-
HPLC Analysis :
-
Column : Use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase : Use a gradient elution, for example, starting with acetonitrile/water (70:30, v/v) and ramping to 100% acetonitrile.[13]
-
Flow Rate : Set to 1.0 mL/min.
-
Detection : Monitor the eluent using a UV detector set to the appropriate wavelength for the chosen derivatizing agent (e.g., 242 nm).[13]
-
-
Data Analysis : Identify and quantify the this compound peak by comparing its retention time and peak area to a standard curve prepared with derivatized standards.
References
- 1. mdpi.com [mdpi.com]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. aocs.org [aocs.org]
- 13. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
A Comparative Lipidomic Analysis of Cells Treated with Hypogeic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the lipidomic effects of hypogeic acid and its isomers, palmitoleic acid and sapienic acid, on cellular systems. While direct comparative lipidomic studies are limited, this document synthesizes available data from individual studies to offer insights into their distinct metabolic and signaling roles.
Introduction
This compound (cis-7-hexadecenoic acid, 16:1n-9), palmitoleic acid (cis-9-hexadecenoic acid, 16:1n-7), and sapienic acid (cis-6-hexadecenoic acid, 16:1n-10) are positional isomers of C16:1 monounsaturated fatty acids (MUFAs).[1][2][3] Despite their structural similarities, their distinct biosynthetic origins and metabolic fates suggest unique biological functions.[1][2][3] Understanding their differential impact on the cellular lipidome and associated signaling pathways is crucial for developing targeted therapeutic strategies in metabolic diseases and oncology.[4][5][6]
Biosynthesis of this compound and Its Isomers
The three isomers of hexadecenoic acid originate from different metabolic pathways within the cell, leading to their distinct positions of the double bond.[1][2][3]
-
This compound (16:1n-9): This isomer is produced in the mitochondria through the partial β-oxidation of oleic acid (18:1n-9).[1][2][3]
-
Palmitoleic Acid (16:1n-7): Synthesized in the endoplasmic reticulum, palmitoleic acid is formed by the desaturation of palmitic acid (16:0) at the C9 position by the enzyme stearoyl-CoA desaturase-1 (SCD1).[1][2][3]
-
Sapienic Acid (16:1n-10): This isomer is also derived from palmitic acid but is synthesized in both the mitochondria and endoplasmic reticulum via desaturation at the C6 position by fatty acid desaturase 2 (FADS2).[1][2][3]
References
- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways | Semantic Scholar [semanticscholar.org]
Validating an Internal Standard for Hypogeic Acid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of hypogeic acid is critical for various applications, from nutritional analysis to metabolic research. The use of a suitable internal standard (IS) is paramount in chromatographic methods to ensure precision and accuracy by correcting for variations during sample preparation and analysis. This guide provides a comprehensive comparison of potential internal standards for this compound analysis, with a focus on validating the use of pentadecanoic acid (C15:0) , and offers detailed experimental protocols.
Performance Comparison of Internal Standards
The ideal internal standard should be chemically similar to the analyte, absent in the sample matrix, and chromatographically resolved from other components.[1] For the analysis of this compound (a C16:1 unsaturated fatty acid), several candidates can be considered.
Table 1: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard | Chemical Structure | Rationale for Use | Potential Drawbacks |
| Pentadecanoic Acid (C15:0) | Saturated C15 fatty acid | - Odd-chain fatty acids are rare in most biological samples. - Similar chain length to this compound, leading to comparable extraction and derivatization efficiency. - Good chromatographic separation from C16 fatty acids. | - Different degree of saturation may lead to slight variations in derivatization efficiency and chromatographic behavior compared to an unsaturated analyte. |
| Heptadecanoic Acid (C17:0) | Saturated C17 fatty acid | - Commonly used as an internal standard for fatty acid analysis.[2] - Not naturally abundant in most samples. | - Larger difference in chain length compared to C15:0 might result in less ideal tracking of this compound during sample processing. |
| Deuterated this compound (e.g., this compound-d2) | Isotopically labeled this compound | - Considered the "gold standard" as it is chemically identical to the analyte, ensuring the most accurate correction for sample loss and matrix effects.[3][4] | - Can be expensive and less readily available compared to non-labeled fatty acids. - Potential for isotopic interference if not carefully selected and monitored. |
Based on its chemical similarity, low natural abundance, and cost-effectiveness, pentadecanoic acid (C15:0) presents a robust option as an internal standard for this compound analysis. The following sections detail the experimental protocol for validating its use.
Experimental Protocols
A thorough validation process is essential to ensure that the chosen internal standard provides reliable quantification. The following protocols are for the analysis of this compound as its fatty acid methyl ester (FAME) derivative by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Lipid Extraction and Transesterification
This protocol is adapted from standard methods for fatty acid analysis.[1][5]
Materials:
-
Sample containing this compound (e.g., biological tissue, oil)
-
Pentadecanoic acid (C15:0) internal standard solution of known concentration
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride in methanol (14% BF₃/MeOH)
-
Saturated NaCl solution
Procedure:
-
Homogenization: Homogenize the sample in a suitable solvent.
-
Spiking: Add a precise volume of the pentadecanoic acid internal standard solution to the homogenate.
-
Lipid Extraction (Folch Method):
-
Add chloroform:methanol (2:1, v/v) to the sample, vortex vigorously, and allow phases to separate.
-
Collect the lower organic layer containing the lipids.
-
Wash the organic phase with 0.9% NaCl solution.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Add 14% BF₃/MeOH to the dried lipid extract.
-
Heat at 100°C for 5-10 minutes.[1]
-
Cool the sample and add hexane and saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
GC-MS Analysis
The following are general GC-MS parameters for FAME analysis and may require optimization for specific instruments.[6][7]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for FAME analysis (e.g., BPX-70, DB-FastFAME)[6][8]
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for peak identification.
-
This compound Methyl Ester (m/z): Monitor characteristic ions.
-
Pentadecanoic Acid Methyl Ester (m/z): Monitor characteristic ions.
-
Validation Parameters and Data Presentation
The validation of the internal standard method should assess linearity, accuracy, precision, and recovery.
Table 2: Summary of Method Validation Parameters for this compound Quantification using Pentadecanoic Acid as Internal Standard
| Parameter | Method | Acceptance Criteria |
| Linearity | Analyze a series of calibration standards with a fixed concentration of IS and varying concentrations of this compound. Plot the response ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percentage recovery. | Recovery within 85-115% |
| Precision (Repeatability & Intermediate Precision) | Analyze replicate QC samples on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) < 15% |
| Recovery | Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible recovery |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for this compound analysis using an internal standard.
Caption: Key parameters for validating the analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.usm.my [web.usm.my]
- 8. repo.unand.ac.id [repo.unand.ac.id]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Hypogeic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) with official disposal procedures for hypogeic acid could be located. The following guidance is based on general best practices for the disposal of weak, non-hazardous fatty acids and should be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical disposal.
This compound, a monounsaturated omega-9 fatty acid, is increasingly utilized in metabolic research and drug development. While the U.S. Environmental Protection Agency's (EPA) Safer Choice program has designated this compound as a chemical of low concern, proper disposal remains crucial for maintaining a safe and compliant laboratory environment.[1] This guide provides essential safety and logistical information for the appropriate management and disposal of this compound waste.
Essential Safety Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Quantitative Data on this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₀O₂ | PubChem[1], Wikipedia[2] |
| Molar Mass | 254.41 g/mol | PubChem[1], Wikipedia[2] |
| Appearance | Colorless needles | Wikipedia[2] |
| Melting Point | 33 °C (91 °F) | Wikipedia[2] |
| Boiling Point | 374.80 °C (706.64 °F) | Wikipedia[2] |
| Solubility | Soluble in alcohol | Wikipedia[2] |
Step-by-Step Disposal Procedure
The appropriate disposal method for this compound depends on whether it is pure, in solution, or mixed with other hazardous materials. The following decision-making workflow and detailed protocols will guide researchers in selecting the correct disposal path.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocol: Neutralization of this compound Solution
This protocol is intended for aqueous solutions of this compound that are not contaminated with other hazardous materials.
-
Preparation: In a designated chemical fume hood, place a suitable container (e.g., a large beaker) with the this compound solution on a stir plate. Use a calibrated pH meter to measure the initial pH of the solution.
-
Neutralization: While continuously stirring the solution, slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution. Add the base incrementally to avoid excessive foaming or heat generation.
-
pH Monitoring: Regularly monitor the pH of the solution. Continue adding the weak base until the pH is stabilized within a neutral range, typically between 6.0 and 8.0.
-
Final Disposal: Once the solution is neutralized, it can be safely poured down the drain, followed by a large volume of cold water to ensure it is thoroughly flushed through the plumbing system.
Disposal of Contaminated this compound
If this compound waste is mixed with heavy metals, solvents, or other chemicals classified as hazardous, it must not be neutralized or disposed of down the drain. This type of waste must be collected in a clearly labeled, sealed, and appropriate waste container. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
References
Essential Safety and Operational Guidance for Handling Hypogeic Acid
For laboratory professionals engaged in research and development, ensuring safe handling of all chemical compounds is paramount. This guide provides essential safety and logistical information for the handling and disposal of Hypogeic acid, a monounsaturated fatty acid. While this compound is generally considered to be of low concern based on available data, adherence to standard laboratory safety protocols is crucial to maintain a safe working environment.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is necessary to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes & Face | Chemical safety goggles or a full-face shield | Eye protection should be worn at all times to guard against splashes. A face shield offers broader protection and should be used when handling larger quantities or when there is a significant risk of splashing.[2][3] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[2] Ensure gloves are inspected for any signs of degradation before use and are changed regularly. |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against minor spills and contamination. For larger scale operations, a chemical-resistant apron or suit may be necessary.[4] |
| Feet | Closed-toe shoes | Footwear that fully covers the feet is mandatory in a laboratory setting to protect against spills. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure that the workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling:
-
Handle this compound in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
For eye contact, rinse gently with water for 15-20 minutes, removing contact lenses if possible.[5]
-
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
All waste materials contaminated with this compound should be considered chemical waste.
-
Segregation: Segregate waste containing this compound from other waste streams.
-
Containment: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
Emergency Procedures for Accidental Exposure
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
